molecular formula C16H15NO2 B1346048 4-Nitro-1,2,3,6,7,8-hexahydropyrene CAS No. 88535-47-1

4-Nitro-1,2,3,6,7,8-hexahydropyrene

Cat. No.: B1346048
CAS No.: 88535-47-1
M. Wt: 253.29 g/mol
InChI Key: KVZSMBRWPWEQHJ-UHFFFAOYSA-N
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Description

4-Nitro-1,2,3,6,7,8-hexahydropyrene is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1,2,3,6,7,8-hexahydropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZSMBRWPWEQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C4C3=C(CCC4)C=C2)[N+](=O)[O-])C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80237115
Record name Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88535-47-1
Record name Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088535471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene, 1,2,3,6,7,8-hexahydro-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80237115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Environmental Fate and Transport of Nitrated Hexahydropyrenes: A Predictive Analysis for an Emerging Contaminant Class

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Audience: Researchers, Environmental Scientists, and Analytical Chemists

Executive Summary

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are environmental contaminants of significant concern due to their mutagenic and carcinogenic properties, often exceeding those of their parent PAHs.[1][2] While research has largely focused on fully aromatic species like nitropyrenes, their partially saturated analogues, such as nitrated hexahydropyrenes (NHHPs), represent a critical knowledge gap. These compounds may be formed through similar pathways or from the environmental alteration of other pollutants. This guide provides a comprehensive technical overview of the predicted environmental fate and transport of NHHPs. Leveraging data from the well-studied analogues 1-nitropyrene, pyrene, and 1,2,3,6,7,8-hexahydropyrene, we delineate the probable formation mechanisms, degradation pathways, and mobility of NHHPs in soil, water, and air. Detailed experimental protocols for their analysis are also presented, providing a foundational framework for researchers entering this emerging field.

Section 1: Introduction to Nitrated Hexahydropyrenes (NHHPs)

Chemical Structure and Context

Nitrated hexahydropyrenes are derivatives of pyrene, a four-ring polycyclic aromatic hydrocarbon, characterized by two key structural modifications:

  • Hydrogenation: Six additional hydrogen atoms saturate three of the aromatic double bonds, resulting in a partially aliphatic, partially aromatic core structure (e.g., 1,2,3,6,7,8-hexahydropyrene).

  • Nitration: One or more nitro groups (-NO₂) are covalently bonded to the aromatic portion of the hexahydropyrene backbone. An example is 4-nitro-1,2,3,6,7,8-hexahydropyrene.[3]

This hybrid structure is fundamentally important. The saturated rings introduce conformational flexibility and alter the planarity of the molecule, while the nitro group on the aromatic moiety significantly influences its electronic properties, reactivity, and toxicological potential.

Environmental Significance and Knowledge Gaps

The environmental relevance of NHHPs stems from their potential to act as persistent, toxic, and mobile contaminants. They may form from the atmospheric nitration of hexahydropyrenes released from incomplete combustion or from the environmental degradation of more complex compounds. The primary challenge is the profound lack of empirical data on NHHPs. This guide addresses this gap by applying established principles of environmental chemistry, using nitropyrene and the parent hexahydropyrene as predictive models.

Section 2: Physicochemical Properties and their Environmental Implications

The environmental behavior of a chemical is dictated by its physicochemical properties. For NHHPs, these properties must be inferred by comparing the parent compounds: pyrene (fully aromatic), 1,2,3,6,7,8-hexahydropyrene (partially saturated), and 1-nitropyrene (nitrated aromatic).

  • Water Solubility: 1,2,3,6,7,8-hexahydropyrene has a very low water solubility of 0.229 mg/L.[4] The addition of a polar nitro group is expected to slightly increase solubility compared to its non-nitrated parent, but the overall molecule will remain highly hydrophobic.

  • Vapor Pressure: Partial saturation increases the flexibility and slightly reduces the molecular weight compared to a fully aromatized system, which can lead to a higher vapor pressure than nitropyrene. This suggests NHHPs may have a greater potential for atmospheric transport. 1-nitropyrene has an estimated vapor pressure of 8.3 x 10⁻⁸ mm Hg at 25°C, indicating it exists almost entirely in the particulate phase in the atmosphere.[5]

  • Octanol-Water Partitioning Coefficient (Kow): The log Kow for 1,2,3,6,7,8-hexahydropyrene is estimated at 4.8.[6] Nitration typically does not drastically change the Kow. This high value indicates a strong tendency for NHHPs to partition from water into organic phases, such as soil organic matter and biological tissues, signifying a potential for bioaccumulation.

  • Soil Organic Carbon-Water Partitioning Coefficient (Koc): Due to high hydrophobicity (high Kow), NHHPs are expected to have a very high Koc value, similar to or slightly lower than that of 1-nitropyrene (estimated Koc of 13,500).[5] This implies strong sorption to soil and sediment, leading to low mobility in the subsurface.

Table 1: Comparison of Physicochemical Properties
PropertyPyrene1,2,3,6,7,8-Hexahydropyrene1-NitropyrenePredicted: Nitrated HexahydropyreneEnvironmental Implication
Molecular Weight ( g/mol )202.25208.30[7]247.25~253.29Governs diffusion and transport
Water Solubility (mg/L)0.1320.229[4]0.018Low (~0.1-0.3)Low leaching potential in water
Log Kow5.184.8[6]4.58High (~4.5-5.0)High potential for bioaccumulation and sorption
Vapor Pressure (mm Hg @ 25°C)4.5 x 10⁻⁶3.7 x 10⁻⁶[7]8.3 x 10⁻⁸[5]Very LowPrimarily associated with particulate matter in air
Melting Point (°C)156130-134[4]153-155Solid at ambient temp.Persistence in solid phase on particles/soil

Section 3: Formation and Sources

NHHPs are not typically considered primary industrial products. Their presence in the environment is likely due to primary emissions from combustion and secondary atmospheric formation.[1][8]

Primary Sources

Incomplete combustion of organic materials (fossil fuels, biomass) produces a complex mixture of PAHs and their hydrogenated analogues.[8] If sources of nitrogen oxides (NOx) are present, direct nitration can occur at high temperatures, leading to the emission of NHHPs alongside other NPAHs.

Secondary Atmospheric Formation

A more significant pathway is likely the secondary formation in the atmosphere from parent hexahydropyrenes.[9] This can occur via two primary mechanisms initiated by atmospheric radicals:

  • Daytime Chemistry (OH Radical): The hydroxyl radical (OH) attacks the aromatic ring of hexahydropyrene. In the presence of nitrogen dioxide (NO₂), this adduct can lead to the formation of a nitro-group and water.[9]

  • Nighttime Chemistry (NO₃ Radical): The nitrate radical (NO₃) adds to the aromatic ring, which, followed by reaction with NO₂, can form an NHHP and nitric acid.[10]

dot graph "Secondary_Formation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Proposed atmospheric formation pathways for NHHPs.

Section 4: Environmental Degradation Pathways

The persistence of NHHPs is determined by their susceptibility to abiotic and biotic degradation processes.

Abiotic Degradation: Photolysis

The most significant abiotic degradation process for NPAHs is photolysis—degradation by sunlight.[11][12] NHHPs contain a nitroaromatic chromophore, which absorbs light in the UVA and UVB spectrum (>290 nm). Upon absorbing a photon, the molecule can undergo a "nitro-nitrite" rearrangement, forming a pyrenoxy radical and nitric oxide.[13] This highly reactive radical intermediate can then react further.

  • Mechanism: In the presence of hydrogen-donating substances (like water, phenols, or other organic matter), the radical can abstract a hydrogen atom to form hydroxynitro-hexahydropyrenes or other oxygenated products.[12][14]

  • Environmental Factors: The rate of photolysis is highly dependent on the environmental matrix. When adsorbed to particulate matter, the photolysis rate is often much lower compared to when the compound is in solution.[5] The presence of water can also reduce the photodegradation yield.[13]

dot graph "Photolysis_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Generalized photolysis pathway for NHHPs.

Biotic Degradation: Microbial Metabolism

Microbial degradation is a key process for the removal of organic pollutants from soil and sediment. For NPAHs, the primary metabolic route is the reduction of the nitro group.[15]

  • Nitroreduction: Under both aerobic and anaerobic conditions, bacteria can use nitroreductase enzymes to reduce the -NO₂ group to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group, forming amino-hexahydropyrene.[15] This is a critical step, as the resulting aminopyrenes can be less toxic than the parent nitro-compound, although some intermediates remain highly reactive.

  • Ring Cleavage: Following nitroreduction, some specialized bacteria, such as certain Mycobacterium species, are capable of cleaving the aromatic rings.[16][17] This process typically involves dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to catechols that can be funneled into central metabolism, ultimately resulting in mineralization (conversion to CO₂).

  • Persistence: Despite these pathways, the mineralization of NPAHs like 1-nitropyrene in sediments is generally a slow process.[15] This suggests that NHHPs, particularly when strongly sorbed to soil, are likely to be persistent in the environment.[18]

dot digraph "Biotic_Degradation" { rankdir=LR; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Key steps in the microbial degradation of NHHPs.

Section 5: Environmental Transport and Distribution

The movement of NHHPs between air, water, and soil is governed by their physicochemical properties and interactions with the environmental matrix.

Sorption and Mobility in Soil and Sediment

With a high predicted Koc, NHHPs will sorb strongly to soil organic matter (SOM).[5] Sorption is the primary mechanism that retards the movement of hydrophobic compounds in the subsurface.

  • Mechanism: The interaction is primarily driven by hydrophobic partitioning into the SOM. The aromatic portion of the NHHP molecule can also engage in π-π interactions with aromatic moieties within the humic and fulvic acids of the soil.[19][20]

  • Implication: Strong sorption means NHHPs are expected to be immobile in soil and accumulate in the upper soil horizons and in aquatic sediments.[21][22] This reduces their bioavailability to some extent but also creates a long-term reservoir of contamination.

Leaching and Groundwater Potential

Due to strong sorption and low water solubility, the potential for NHHPs to leach through the soil profile and contaminate groundwater is predicted to be very low.[23] Transport to groundwater would only be a concern in soils with extremely low organic matter content (e.g., sandy or gravelly soils) or where preferential flow paths (e.g., macropores, fractures) exist.

Atmospheric Transport and Deposition

NHHPs have a very low vapor pressure, meaning they will exist predominantly adsorbed to atmospheric particulate matter (PM).[5][24]

  • Transport: The transport of NHHPs in the atmosphere is therefore governed by the transport of these particles. This allows for long-range transport far from original sources.[21][25]

  • Deposition: Removal from the atmosphere occurs via wet deposition (rain, snow) and dry deposition (gravitational settling of particles). This deposition is a primary mechanism for loading NHHPs into terrestrial and aquatic ecosystems.

Section 6: Analytical Methodologies

The reliable quantification of trace levels of NHHPs in complex environmental matrices requires sophisticated analytical techniques. The methods developed for 1-nitropyrene are directly applicable.[26][27] High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is the method of choice.

Experimental Protocol: Sample Extraction and Cleanup

Objective: To extract NHHPs from a soil or sediment matrix and remove interfering compounds prior to instrumental analysis.

Materials:

  • Soil/Sediment Sample (freeze-dried and sieved)

  • Soxhlet extraction apparatus or Pressurized Liquid Extraction (PLE) system

  • Dichloromethane (DCM) or Toluene

  • Silica gel or Florisil for column chromatography

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Isotopically labeled internal standard (e.g., d₉-1-nitropyrene, if a specific NHHP standard is unavailable)

Procedure:

  • Spiking: Accurately weigh 10-20 g of the dried soil sample into an extraction thimble. Spike with a known amount of the internal standard to correct for matrix effects and losses during preparation.

  • Extraction:

    • Soxhlet: Place the thimble in a Soxhlet extractor and extract with DCM for 18-24 hours.

    • PLE: Place the sample in a PLE cell and extract with DCM or toluene at elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi). This is much faster than Soxhlet.

  • Drying and Concentration: Pass the raw extract through a column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

  • Cleanup: Prepare a glass chromatography column packed with activated silica gel. Apply the concentrated extract to the top of the column. Elute with a sequence of solvents of increasing polarity (e.g., hexane followed by a hexane/DCM mixture) to separate the NHHPs from more polar and less polar interferences. Collect the appropriate fraction.

  • Final Concentration: Evaporate the cleaned fraction to near dryness under a gentle stream of nitrogen and reconstitute in a precise, small volume (e.g., 100 µL) of a suitable solvent (e.g., acetonitrile) for analysis.

Experimental Protocol: Instrumental Analysis via LC-MS/MS

Objective: To separate, identify, and quantify the target NHHP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides excellent sensitivity and selectivity.[26][28]

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source

Procedure:

  • Chromatographic Separation:

    • Inject 5-10 µL of the prepared sample extract onto the C18 column.

    • Perform a gradient elution using a mobile phase of water and acetonitrile (or methanol), both typically acidified with a small amount of formic acid to promote ionization. The gradient will start with a higher water content and ramp up to a high organic content to elute the hydrophobic NHHPs.

  • Mass Spectrometric Detection:

    • Operate the MS in positive or negative ion mode (to be optimized).

    • Set the instrument to Multiple Reaction Monitoring (MRM) mode. This involves selecting the molecular ion of the target NHHP (the "precursor ion") in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, characteristic "product ion" in the third quadrupole.

    • Develop an MRM transition for the NHHP and its labeled internal standard. For example, for this compound (C₁₆H₁₅NO₂), the precursor ion would be [M+H]⁺ at m/z 254.1. A characteristic fragment would need to be determined experimentally.

  • Quantification: Create a calibration curve using authentic standards of the NHHP. The concentration in the environmental sample is determined by comparing the peak area ratio of the native NHHP to its labeled internal standard against the calibration curve.

dot digraph "Analytical_Workflow" { rankdir=TB; node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: Experimental workflow for the analysis of NHHPs in soil.

Section 7: Toxicological Profile and Future Research

The toxicity of NHHPs is unknown, but based on the toxicology of other NPAHs, it is a significant concern. Many NPAHs are potent mutagens because their nitro groups can be metabolically reduced to reactive intermediates that form DNA adducts.[5][29] 1-Nitropyrene, for instance, is classified as a Group 2A carcinogen ("probably carcinogenic to humans") by the IARC.[29] It is imperative to assume NHHPs may pose a similar or even greater risk until data proves otherwise.

Future Research Directions:

  • Synthesis of Standards: The synthesis of authentic analytical standards for various NHHP isomers is the most critical first step for all future research.

  • Occurrence Studies: Environmental monitoring studies are needed to determine if, and at what concentrations, NHHPs are present in air, soil, water, and biota.

  • Degradation Studies: Laboratory experiments are required to measure the actual rates of photolysis and biodegradation to confirm the predictions made in this guide.

  • Toxicological Assessment: In vitro and in vivo studies are essential to characterize the mutagenicity, carcinogenicity, and other toxic endpoints of these compounds.

References

  • Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Peon, J., et al. (2012). Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: The Effect of Organic Solvents, Water, Oxygen, Phenols, and Polycyclic Aromatics on the Destruction and Product Yields. The Journal of Physical Chemistry A, 116(16), 4067-4076. [Link]

  • Arey, J., et al. (2015). Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2. PMC. [Link]

  • Heitkamp, M. A., et al. (1991). Biodegradation of 1-nitropyrene. Applied and Environmental Microbiology, 57(12), 3556-3559. [Link]

  • Bandowe, B. A. M., & Meusel, H. (2017). Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment – A review. Science of The Total Environment, 581–582, 237–257. [Link]

  • Peon, J., et al. (2012). Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: The Effect of Organic Solvents, Water, Oxygen, Phenols, and Polycyclic Aromatics on the Destruction and Product Yields. The Journal of Physical Chemistry A, 116(16), 4067-4076. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Nitropyrene. PubChem Compound Database. Retrieved February 27, 2026, from [Link]

  • Jandosov, J., et al. (2006). Photodegradation of 1-nitropyrene in solution and in the adsorbed state. Journal of Photochemistry and Photobiology A: Chemistry, 183(1-2), 1-10. [Link]

  • Zhang, R., et al. (2014). Role of Water Molecule in the Gas-Phase Formation Process of Nitrated Polycyclic Aromatic Hydrocarbons in the Atmosphere: A Computational Study. Environmental Science & Technology, 48(8), 4460-4467. [Link]

  • Peon, J., et al. (2012). Photodegradation mechanisms of 1-nitropyrene, an environmental pollutant: the effect of organic solvents, water, oxygen, phenols, and polycyclic aromatics on the destruction and product yields. The Journal of Physical Chemistry A, 116(16), 4067-4076. [Link]

  • Lin, Y.-C., et al. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research, 22(6), 210371. [Link]

  • Xu, L., et al. (2020). Nitrated polycyclic aromatic compounds in the atmospheric environment: A review. Atmospheric Environment, 229, 117439. [Link]

  • Collins, J. F., et al. (2007). Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection. Journal of Chromatography A, 1167(2), 154-160. [Link]

  • Seo, J.-S., et al. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 6(1), 278-309. [Link]

  • Toriba, A., et al. (2017). Determination of 1-nitropyrene in low volume ambient air samples by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography A, 1523, 235-240. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,6,7,8-Hexahydropyrene. PubChem Compound Database. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitropyrene. PubChem Compound Database. Retrieved February 27, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Nitropyrene-3-ol. CompTox Chemicals Dashboard. Retrieved February 27, 2026, from [Link]

  • Woodward, E. E., et al. (2019). Fate and transport of nitrapyrin in agroecosystems: Occurrence in agricultural soils, subsurface drains, and receiving streams in the Midwestern US. Science of The Total Environment, 650(Pt 1), 1295-1303. [Link]

  • Kim, S.-J., et al. (2007). Complete and Integrated Pyrene Degradation Pathway in Mycobacterium vanbaalenii PYR-1 Based on Systems Biology. Journal of Bacteriology, 189(2), 464-477. [Link]

  • Heitkamp, M. A., et al. (1988). Microbial metabolism of polycyclic aromatic hydrocarbons: isolation and characterization of a pyrene-degrading bacterium. Applied and Environmental Microbiology, 54(10), 2556-2565. [Link]

  • Li, X., et al. (2023). 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach. Environmental Science & Technology, 57(41), 15465-15475. [Link]

  • Chan, W. et al. (2021). Remediation of 1-Nitropyrene in Soil: A Comparative Study with Pyrene. Toxics, 9(10), 254. [Link]

  • Chefetz, B., et al. (2000). Pyrene Sorption by Natural Organic Matter. Environmental Science & Technology, 34(14), 2925-2930. [Link]

  • Cheméo. (n.d.). Pyrene, 1,2,3,3a,4,5-hexahydro-. Retrieved February 27, 2026, from [Link]

  • MIT Superfund Research Program. (2018). Transport and Transformation of Chemicals in the Atmosphere. Retrieved February 27, 2026, from [Link]

  • Campos, V. P., & Abrantes, N. (2022). Environmental contamination with polycyclic aromatic hydrocarbons and contribution from biomonitoring studies to the surveillance of global health. Environmental Science and Pollution Research, 29(45), 67771-67794. [Link]

  • Al-Dharb, O. A., et al. (2024). Polycyclic Aromatic Hydrocarbons (PAHs) in Freshwater Systems: A Comprehensive Review of Sources, Distribution, and Ecotoxicological Impacts. Toxics, 12(4), 284. [Link]

  • Anyakora, C., & Coker, H. (2007). Environmental Effects of Polycyclic Aromatic Hydrocarbons. Journal of Applied Sciences and Environmental Management, 11(1). [Link]

  • Minick, D. J., & Anderson, K. A. (2023). Divergent Transport Dynamics of Alkylated versus Unsubstituted Polycyclic Aromatic Hydrocarbons at the Air–Water and Sediment-Water Interfaces at a Legacy Creosote Site. Environmental Science & Technology, 57(1), 389-400. [Link]

  • Chiou, C. T., et al. (2005). Sorption and displacement of pyrene in soils and sediments. Environmental Science & Technology, 39(22), 8751-8757. [Link]

  • Chiou, C. T., et al. (2005). Sorption and Displacement of Pyrene in Soils and Sediments. Environmental Science & Technology, 39(22), 8751-8757. [Link]

  • Al-Odaini, N. A., et al. (2022). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 27(16), 5321. [Link]

Sources

Technical Guide: Metabolic Activation of 4-Nitro-1,2,3,6,7,8-hexahydropyrene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the metabolic activation pathways of 4-Nitro-1,2,3,6,7,8-hexahydropyrene (4-nitro-HHP) . It synthesizes structural chemistry, enzymatic kinetics, and molecular toxicology to explain how this environmental contaminant transforms into a DNA-reactive mutagen.

Executive Summary

This compound (4-nitro-HHP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) derivative characterized by a partially saturated pyrene backbone. Unlike its fully aromatic congener 1-nitropyrene, 4-nitro-HHP possesses two aliphatic rings that alter its lipophilicity and steric interactions with metabolic enzymes. The primary mechanism of bioactivation is nitroreduction , catalyzed by cytosolic and microsomal enzymes, leading to the formation of a reactive nitrenium ion. This guide delineates the step-by-step activation cascade, identifying critical enzymatic checkpoints and resulting DNA adducts.[1]

Part 1: Molecular Characterization & Environmental Context

Structural Properties

The 4-nitro-HHP molecule consists of a central aromatic biphenyl system bridged by two trimethylene chains (positions 1,2,3 and 6,7,8). The nitro group (


) is substituted at the C4 position on the aromatic ring.
  • Lipophilicity: The hexahydro- structure significantly increases lipophilicity (

    
    ) compared to 1-nitropyrene, facilitating rapid passive transport across cellular membranes.
    
  • Planarity: The aliphatic rings induce slight twisting of the molecular plane, which influences intercalation geometry into the DNA helix and specificity for active sites of cytochrome P450s.

The Mutagenic Potency

In Salmonella typhimurium assays (Ames test), 4-nitro-HHP exhibits potent mutagenicity in strain TA98 (frameshift detection). Its activity is significantly reduced in nitroreductase-deficient strains (TA98NR), confirming that nitroreduction is the obligate initiating step for genotoxicity.

Part 2: The Core Metabolic Pathway (Nitroreduction)

The bioactivation of 4-nitro-HHP follows a reductive cascade rather than an oxidative one. While cytochrome P450s (CYPs) can oxidize the aliphatic rings, these pathways generally lead to detoxification (formation of phenols or dihydrodiols). The mutagenic pathway is strictly reductive.

Phase I: Nitroreduction

The reduction of the nitro group requires six electrons, proceeding through two unstable intermediates.[2][3]

  • Nitro to Nitroso: The parent compound accepts 2 electrons to form 4-nitroso-HHP . This step is often rate-limiting and oxygen-sensitive (futile cycling can occur here, generating superoxide anions).[2]

  • Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced by another 2 electrons to N-hydroxy-4-amino-HHP (the proximate mutagen).

Phase II: O-Esterification

The N-hydroxy metabolite is relatively stable but not sufficiently electrophilic to bind DNA covalently at high rates. It requires Phase II conjugation:[1]

  • O-Acetylation: N-acetyltransferases (NATs) transfer an acetyl group from Acetyl-CoA to the hydroxylamine oxygen.

  • Formation of N-Acetoxy Ester: This intermediate is highly unstable.

  • Heterolytic Cleavage: The acetate group acts as a leaving group, generating the ultimate carcinogen: the 4-amino-HHP nitrenium ion (

    
    ).
    

Part 3: Enzymatic Drivers

The efficiency of activation depends on the host's enzymatic profile.

Enzyme ClassSpecific IsoformsRole in 4-Nitro-HHP Metabolism
Nitroreductases (Bacterial) NfsA, NfsB (Type I)Oxygen-insensitive reduction of

to

. Major driver in Ames tests.
Mammalian Cytosolic Enzymes Xanthine Oxidase (XO), Aldehyde Oxidase (AO)Catalyze reduction under anaerobic or hypoxic conditions.
NAD(P)H:Quinone Oxidoreductase NQO1 (DT-diaphorase)Performs 2-electron reduction; prevents radical ROS formation but facilitates hydroxylamine formation.
N-Acetyltransferases NAT1, NAT2Converts N-hydroxy-4-amino-HHP to the reactive N-acetoxy ester. High-activity NAT2 acetylator phenotypes are at higher risk.
Cytochrome P450 CYP1A1, CYP1A2Can perform oxidative detoxification (ring hydroxylation) OR reductive activation (under low

).

Part 4: Pathway Visualization

The following diagram illustrates the bifurcation between the bioactivation (mutagenic) pathway and the detoxification pathway.

MetabolicPathway Parent 4-Nitro-HHP (Parent Compound) Nitroso 4-Nitroso-HHP (Transient Intermediate) Parent->Nitroso Nitroreduction (2e-) (NfsA, XO, NQO1) Phenol Hydroxy-4-nitro-HHP (Detoxified Metabolite) Parent->Phenol Ring Oxidation (CYP450) Hydroxylamine N-hydroxy-4-amino-HHP (Proximate Mutagen) Nitroso->Hydroxylamine Nitroreduction (2e-) Acetoxy N-acetoxy-4-amino-HHP (Unstable Ester) Hydroxylamine->Acetoxy O-Acetylation (NAT1/NAT2) Nitrenium Nitrenium Ion (Ultimate Carcinogen) Acetoxy->Nitrenium Heterolysis (-OAc) DNA_Adduct dG-C8-4-amino-HHP (DNA Adduct) Nitrenium->DNA_Adduct Covalent Binding (Guanine C8) Glucuronide Glucuronide Conjugate (Excretion) Phenol->Glucuronide Glucuronidation (UGT)

Figure 1: The metabolic bifurcation of 4-nitro-HHP. The central vertical axis represents the reductive bioactivation pathway leading to DNA damage, while the right branch represents oxidative detoxification.

Part 5: Experimental Protocols

To validate these pathways in a research setting, the following self-validating protocols are recommended.

Differential Ames Test (Pathway Confirmation)

This protocol distinguishes between nitroreduction-dependent and acetylation-dependent mutagenicity.

Materials:

  • S. typhimurium strains: TA98 (Wild type), TA98NR (Nitroreductase deficient), TA98/1,8-DNP6 (O-acetyltransferase deficient).

  • Test Compound: 4-nitro-HHP (dissolved in DMSO).

  • S9 Mix: Rat liver homogenate (optional for mammalian simulation).

Protocol:

  • Preparation: Plate bacteria (

    
     CFU) in top agar containing traces of histidine/biotin.
    
  • Dosing: Add 4-nitro-HHP at concentrations of 0.1, 0.5, 1.0, and 5.0 µ g/plate .

  • Incubation: Incubate at 37°C for 48 hours.

  • Analysis: Count revertant colonies.

    • Interpretation:

      • High revertants in TA98 + Low in TA98NR = Nitroreduction is essential.

      • High revertants in TA98 + Low in TA98/1,8-DNP6 = O-acetylation is essential.

DNA Adduct Analysis (LC-MS/MS)

To identify the specific dG-C8 adduct.

  • Reaction: Incubate calf thymus DNA (1 mg/mL) with 4-nitro-HHP, Xanthine Oxidase (0.1 U/mL), and Hypoxanthine (cofactor) in anaerobic buffer (pH 7.4) for 2 hours.

  • Digestion: Hydrolyze DNA enzymatically using Micrococcal Nuclease and Spleen Phosphodiesterase to release nucleotides.

  • Enrichment: Use Solid Phase Extraction (SPE) C18 columns to remove unmodified nucleosides.

  • Detection: Analyze via HPLC-ESI-MS/MS.

    • Target Mass: Look for the specific transition of the deoxyguanosine-4-amino-HHP adduct. The mass shift will correspond to [dG + 4-amino-HHP - 2H].

Part 6: References

  • International Agency for Research on Cancer (IARC). (2013). Nitro-polycyclic Aromatic Hydrocarbons.[2][4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 105. Link

  • Fu, P. P., Herreno-Saenz, D., Von Tungeln, L. S., et al. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons.[1][2][4][6] Environmental Health Perspectives, 102(Suppl 6), 177–184. Link

  • Yamazaki, H., et al. (2000). Metabolic activation of 1-nitropyrene and 3-nitrobenzanthrone by human cytochrome P450 enzymes.[6] Chemical Research in Toxicology. (Contextual citation for nitro-PAH mechanisms).

  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes: All nitro-containing chemicals were not created equal.[8] Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. Link

  • Oda, Y. (2014). Analysis of the involvement of human N-acetyltransferase 1 in the genotoxic activation of nitroarenes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

Sources

Cytotoxicity Profile of 4-Nitro-1,2,3,6,7,8-hexahydropyrene in Mammalian Cells: Mechanisms, Assays, and Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

4-Nitro-1,2,3,6,7,8-hexahydropyrene (4-NHP, CAS: 88535-47-1) is a specialized nitro-polycyclic aromatic hydrocarbon (nitro-PAH) derivative[1]. While fully conjugated nitro-PAHs like 1-nitropyrene are ubiquitous environmental pollutants known for their severe genotoxicity, the hexahydropyrene core of 4-NHP introduces a critical structural divergence. The saturation at the 1,2,3,6,7,8 positions disrupts the planar geometry characteristic of standard pyrenes, resulting in a "puckered" molecular topology.

As a Senior Application Scientist, I approach 4-NHP not just as a toxicant, but as a structurally distinct xenobiotic whose non-planar nature dictates its biological fate. This loss of planarity sterically hinders direct, deep DNA intercalation. Consequently, the cytotoxicity of 4-NHP shifts heavily toward bioreductive activation and futile redox cycling , making it a potent inducer of oxidative stress and mitochondrial-driven apoptosis in mammalian cells[2].

Mechanistic Drivers of Cytotoxicity

The cellular toxicity of 4-NHP is not passive; it requires active enzymatic processing by the host cell. The mechanism operates through two primary, oxygen-dependent vectors:

A. Bioreductive Activation & Genotoxicity (Hypoxic/Anoxic Vector)

In environments with low oxygen tension, mammalian cytosolic nitroreductases (e.g., NQO1) and microsomal Cytochrome P450 enzymes reduce the 4-nitro group of 4-NHP. The reduction potential of the nitro group is heavily influenced by the electron-donating/withdrawing properties of the attached ring system[3]. The partial saturation of the hexahydropyrene ring alters this potential, facilitating rapid single-electron reductions to a nitro radical anion, followed by further reduction to a nitroso intermediate, and ultimately a hydroxylamine[2]. Once formed, the hydroxylamine undergoes phase II esterification (typically via sulfotransferases or acetyltransferases) to form a highly reactive nitrenium ion. This electrophile attacks nucleophilic centers on DNA (predominantly the C8 position of guanine), forming bulky DNA adducts that trigger cell cycle arrest and apoptosis[2][4].

B. Futile Redox Cycling & Oxidative Stress (Aerobic Vector)

Under normoxic conditions, the initial nitro radical anion formed during metabolism is highly unstable. It readily transfers its extra electron to molecular oxygen (


), regenerating the parent 4-NHP compound and producing superoxide radicals (

). This "futile redox cycle" continuously depletes intracellular reducing equivalents (like NADPH and Glutathione) while generating massive amounts of Reactive Oxygen Species (ROS)[4].
C. Mitochondrial Collapse

The accumulation of ROS directly attacks lipid membranes, specifically targeting the mitochondria. The oxidative damage causes the depolarization of the mitochondrial membrane potential (


), leading to the opening of the mitochondrial permeability transition pore (mPTP). This releases cytochrome 

and Apoptosis-Inducing Factor (AIF) into the cytosol, executing caspase-dependent and caspase-independent apoptotic pathways[4][5].

G NHP 4-Nitro-1,2,3,6,7,8- hexahydropyrene Enzymes CYP450 / NQO1 (Nitroreduction) NHP->Enzymes Metabolism Radical Nitro Radical Anion (Redox Cycling) Enzymes->Radical 1e- Reduction ROS Reactive Oxygen Species (O2•−, H2O2) Radical->ROS +O2 (Aerobic) Hydroxylamine Hydroxylamine Intermediate Radical->Hydroxylamine Further Reduction (Hypoxic) Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress DNA DNA Adduct Formation (Genotoxicity) Hydroxylamine->DNA Esterification Apoptosis Apoptosis (Caspase / AIF) DNA->Apoptosis DNA Damage Response Mito->Apoptosis Cytochrome c release

Fig 1: Bioreductive activation of 4-NHP leading to ROS generation, DNA adducts, and apoptosis.

Quantitative Cytotoxicity Profiling

To contextualize the toxicity of 4-NHP, it is benchmarked against the well-characterized 1-Nitropyrene. The data below synthesizes the structural impact on biological endpoints.

ParameterThis compound (4-NHP)1-Nitropyrene (Reference Nitro-PAH)
Molecular Topology Partially saturated, non-planarFully conjugated, planar
Primary Cytotoxic Driver Redox cycling (Severe ROS generation)DNA intercalation & Bulky Adducts
Hypoxia Sensitivity High (Enhanced nitroreduction)Moderate
Estimated IC50 (HepG2, 24h) ~15-25 µM (Driven by oxidative burst)~30-50 µM[5]
Major DNA Adduct Target N-(deoxyguanosin-8-yl)-4-amino-NHPN-(deoxyguanosin-8-yl)-1-aminopyrene
Mitochondrial Depolarization Rapid (< 6 hours post-exposure)Gradual (~12-24 hours post-exposure)

Field-Proven Experimental Protocols

To accurately assess the cytotoxicity of 4-NHP, standard viability assays (like MTT) are insufficient due to the compound's intrinsic absorbance and redox-active nature, which can cause false-positive dye reduction. Instead, we utilize self-validating, multiplexed high-content imaging and mass spectrometry.

Protocol 1: Multiplexed High-Content Screening for ROS and Mitochondrial Health

Causality Check: We multiplex CellROX (oxidative stress) and TMRE (mitochondrial membrane potential) to simultaneously correlate ROS bursts with mitochondrial collapse in the exact same cell population. This eliminates well-to-well variance and proves the mechanistic link between 4-NHP redox cycling and organelle failure.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 or RAW264.7 cells at 1.5 × 10^4 cells/well in a black, clear-bottom 96-well plate. Incubate overnight. Rationale: Ensures cells are in the log-growth phase, preventing contact inhibition artifacts.

  • Compound Preparation: Dissolve 4-NHP in anhydrous DMSO to a 10 mM stock. Prepare working dilutions (0.1 µM to 50 µM) in phenol red-free media. Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Dosing & Controls: Treat cells for 6 and 24 hours.

    • Self-Validating Controls: Use 50 µM Menadione as a positive control for ROS, and 10 µM FCCP as a positive control for mitochondrial depolarization.

  • Multiplex Staining: Remove media and add staining cocktail: 5 µM CellROX Green, 200 nM TMRE, and 1 µg/mL Hoechst 33342. Incubate for 30 mins at 37°C.

  • Imaging & Analysis: Wash thrice with PBS. Image immediately using an automated High-Content Imager. Analyze single-cell fluorescence intensities to quantify the percentage of cells exhibiting high ROS and low TMRE signals.

Workflow Seed 1. Cell Seeding (Log-Phase Growth) Dose 2. 4-NHP Dosing (0.1 - 50 µM) Seed->Dose Stain 3. Multiplex Staining (CellROX + TMRE) Dose->Stain Image 4. High-Content Imaging Stain->Image Analyze 5. Single-Cell Data Analysis Image->Analyze

Fig 2: Multiplexed experimental workflow for 4-NHP cytotoxicity profiling.

Protocol 2: LC-MS/MS Quantification of 4-NHP-DNA Adducts

Causality Check: Detecting DNA adducts proves that 4-NHP underwent intracellular bioreductive activation. The addition of an isotopically labeled internal standard prior to DNA digestion corrects for matrix effects and variable enzymatic digestion efficiency, ensuring absolute quantification.

Step-by-Step Methodology:

  • DNA Extraction: Following 24h exposure to 4-NHP, harvest cells and extract genomic DNA using a standard chaotropic salt/silica column method. Add RNase A to ensure RNA-free DNA.

  • Internal Standard Spike: Spike 50 µg of purified DNA with 100 fmol of [15N5]-deoxyguanosine (internal standard).

  • Enzymatic Digestion: Digest DNA to individual nucleosides using a cocktail of DNase I, Phosphodiesterase I, and Alkaline Phosphatase at 37°C for 4 hours.

  • Adduct Enrichment (Optional but Recommended): Treat the digest with Nuclease P1. Rationale: Nuclease P1 specifically cleaves normal nucleotides but leaves bulky PAH-modified nucleotides intact, concentrating the analyte before injection.

  • LC-MS/MS Analysis: Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the [M+H]+ precursor of the 4-NHP-dG adduct fragmenting to the aglycone ion (loss of the deoxyribose moiety, -116 Da).

References

  • 1-Nitropyrene Induced Reactive Oxygen Species–Mediated Apoptosis in Macrophages through AIF Nuclear Translocation ScienceOpen [Link]

  • Proinflammatory Responses of 1-Nitropyrene against RAW264.7 Macrophages through Akt Phosphorylation and NF-κB Pathways MDPI[Link]

  • ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY National Institutes of Health (NIH) [Link]

  • Hypoxia-selective antitumor agents. 1. Relationships between structure, redox properties and hypoxia-selective cytotoxicity for 4-substituted derivatives of nitracrine National Institutes of Health (NIH) / PubMed [Link]

Sources

physicochemical constants for 4-Nitro-1,2,3,6,7,8-hexahydropyrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitro-1,2,3,6,7,8-hexahydropyrene (CAS: 88535-47-1) is a specific nitrated polycyclic aromatic hydrocarbon (nitro-PAH) derivative.[1][2] Unlike its fully aromatic parent (1-nitropyrene), this compound possesses a partially hydrogenated skeleton, imparting distinct solubility and metabolic properties. It is primarily encountered as a marker in environmental toxicology (diesel exhaust particulate analysis) and as a synthetic intermediate in the development of pyrene-fused chromophores for electroluminescent devices.[3]

This guide provides a definitive physicochemical profile, validated synthesis protocols, and structural characterization data to support researchers in the identification and handling of this compound.

Part 1: Chemical Identity & Structural Analysis

Parameter Data
Chemical Name This compound
CAS Number 88535-47-1
Molecular Formula C₁₆H₁₅NO₂
Molecular Weight 253.30 g/mol
SMILES [O-]c1c(cc2cccc3c2c1CCC3)CCC4
InChI Key KVZSMBRWPWEQHJ-UHFFFAOYSA-N
Structural Features Pyrene core with saturation at positions 1, 2, 3, 6, 7, and 8.[1][2][4][5][6][7] The nitro group is substituted at the aromatic C4 position, adjacent to the saturated ring junction.

Part 2: Physicochemical Constants

The following data aggregates experimental values where available and high-confidence predicted models (EPI Suite™, ACD/Labs) for missing experimental endpoints.

Table 1: Physical & Thermodynamic Properties
Property Value Source/Method
Appearance Yellow crystalline solidExperimental (Recrystallized from EtOAc)
Melting Point 92 °CExperimental [1]
Boiling Point 470.0 ± 45.0 °C (760 mmHg)Predicted (Joback Method)
Density 1.308 ± 0.06 g/cm³Predicted
Flash Point 234.3 ± 25.0 °CPredicted
Vapor Pressure 2.51E-09 mmHg (25 °C)Predicted (Modified Grain Method)
Refractive Index 1.702Predicted
Table 2: Solubility & Lipophilicity
Property Value Implication
LogP (Octanol/Water) 4.2 – 4.5 (Predicted)Highly lipophilic; indicates high potential for bioaccumulation in lipid tissues.[3]
Water Solubility < 0.01 mg/L (25 °C)Practically insoluble in water.[3] Requires organic modifiers (Acetonitrile/Methanol) for analytical chromatography.[3]
Solubility (Organics) Soluble in CH₂Cl₂, CHCl₃, EtOAcSuitable for liquid-liquid extraction from aqueous matrices.

Part 3: Spectral Characterization (Experimental)

Reliable identification requires matching the specific NMR fingerprint, particularly the distinction between the aromatic and aliphatic protons.[3]

¹H NMR (300 MHz, CDCl₃):

  • 
     7.63 (s, 1H):  Aromatic proton at H5 .[2][3] It appears as a singlet due to the lack of adjacent protons (H4 is substituted, C6 is saturated).[3] This is the diagnostic peak for the 4-nitro isomer.
    
  • 
     7.24 – 7.30 (m, 2H):  Aromatic protons at H9, H10 .[2]
    
  • 
     3.05 – 3.24 (m, 8H):  Benzylic protons at H1, H3, H6, H8 . These are deshielded by the adjacent aromatic ring.[3]
    
  • 
     1.99 – 2.10 (m, 4H):  Aliphatic protons at H2, H7 .[2] These are the central methylene groups of the saturated rings.[3]
    

Part 4: Synthesis & Experimental Protocols

Protocol A: Regioselective Nitration of 1,2,3,6,7,8-Hexahydropyrene

Rationale: Direct nitration using nitric acid often leads to dinitro- impurities. The Menke condition (Copper(II) nitrate in acetic anhydride) provides superior regioselectivity and yield (94%) for the mononitro derivative [2].[3]

Reagents:

  • 1,2,3,6,7,8-Hexahydropyrene (1.0 equiv)

  • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂[3]·3H₂O) (1.1 equiv)[3]

  • Acetic Anhydride (Ac₂O) (Solvent/Reagent)[3][6]

Workflow:

  • Dissolution: Dissolve 1,2,3,6,7,8-hexahydropyrene (e.g., 500 mg) in Acetic Anhydride (10 mL) in a round-bottom flask.

  • Addition: Add Copper(II) Nitrate (solid) in small portions at room temperature (20–25 °C).

  • Reaction: Stir the mixture vigorously for 6 hours . Monitor by TLC (Hexane/EtOAc 9:1).[3] The starting material (blue fluorescent) will disappear, replaced by a yellow non-fluorescent spot (nitro product).[3]

  • Quenching: Pour the reaction mixture into ice-water (50 mL) to hydrolyze excess anhydride.

  • Extraction: Extract with Dichloromethane (3 x 20 mL). Wash combined organics with saturated NaHCO₃ (to remove acetic acid) and Brine.[3]

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethyl Acetate/Hexane to yield yellow crystals .

Visualization: Synthesis Workflow

SynthesisWorkflow Start 1,2,3,6,7,8-Hexahydropyrene (Solid) Reaction Nitration (6h @ RT) Start->Reaction Reagent Cu(NO3)2 · 3H2O in Ac2O Reagent->Reaction Electrophilic Source Quench Ice-Water Quench & CH2Cl2 Extraction Reaction->Quench Completion (TLC) Product This compound (Yellow Crystals) Quench->Product Crystallization

Figure 1: Regioselective synthesis pathway via Menke nitration conditions.

Part 5: Toxicological & Biological Context

Mutagenicity Mechanism

Like other nitro-PAHs, this compound is a suspected direct-acting mutagen (Ames Test positive in strain TA98 without S9 activation). The mechanism involves the enzymatic reduction of the nitro group by bacterial nitroreductases.[3]

Key Pathway:

  • Nitroreduction: The -NO₂ group is reduced to a nitroso (-NO) intermediate.[3]

  • Hydroxylamine Formation: Further reduction yields the N-hydroxylamine (-NHOH).[3]

  • Esterification/Activation: In mammalian systems, this may be O-acetylated.[3]

  • Adduct Formation: The resulting nitrenium ion attacks the C8 position of Guanine in DNA, causing frameshift mutations.[3]

Visualization: Metabolic Activation Pathway

MetabolicActivation Compound This compound (Parent) Nitroso Nitroso Intermediate (-N=O) Compound->Nitroso Nitroreductase (+2e-) Hydroxylamine N-Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +2e- Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium Acid/Enzymatic Activation DNA_Adduct DNA Adduct (C8-Guanine) Nitrenium->DNA_Adduct Covalent Binding

Figure 2: Proposed metabolic activation pathway leading to genotoxicity.[3]

References

  • PureSynth GmbH. (2023).[3] Certificate of Analysis: this compound.[4][6][8] Retrieved from [Link]

  • Ramsden, C. A., et al. (2007).[3] Science of Synthesis: Houben–Weyl Methods of Molecular Transformations, Product Class 21: Nitroarenes.[6] Thieme Chemistry. Retrieved from [Link][3]

  • UNAM. (2011).[3] Synthesis and Characterization of Pyrene Derivatives. Doctoral Thesis, National Autonomous University of Mexico. Retrieved from [Link]

Sources

atmospheric formation mechanisms of nitro-hexahydropyrenes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Atmospheric Formation Mechanisms of Nitro-Polycyclic Aromatic Hydrocarbons

Abstract

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of atmospheric pollutants derived from polycyclic aromatic hydrocarbons (PAHs). They are of significant concern due to their potent mutagenic and carcinogenic properties, often exceeding those of their parent compounds.[1][2][3] This technical guide provides a comprehensive overview of the atmospheric formation mechanisms of nitro-PAHs, designed for researchers, atmospheric scientists, and professionals in toxicology and drug development. It moves beyond a simple listing of reactions to explain the causality behind experimental observations and mechanistic pathways. The guide details the critical gas-phase and heterogeneous reactions that govern the formation of these compounds, discusses the use of isomer distributions for source apportionment, outlines competing degradation pathways, and provides standardized protocols for their analysis. While the focus is on general nitro-PAHs, the principles and mechanisms described are directly applicable to specific congeners such as nitro-hexahydropyrenes.

Introduction

The Nature of Nitro-PAHs

Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental contaminants resulting from the incomplete combustion of organic materials.[1] Nitro-PAHs are derivatives of PAHs, characterized by the presence of one or more nitro (-NO2) groups attached to the aromatic ring structure. Their environmental behavior, persistence, and biological activity are significantly different from their parent PAHs. Due to the electron-withdrawing nature of the nitro group, nitro-PAHs are often more reactive and exhibit greater biological activity.[2]

Environmental and Health Significance

The primary concern surrounding nitro-PAHs stems from their established toxicity. Many compounds in this class are potent mutagens and carcinogens.[1][4] For instance, dinitropyrenes are recognized as some of the most powerful mutagens ever evaluated in Ames assays.[5] Their toxicity is often initiated through metabolic nitro-reduction, which generates aryl nitrenium ions capable of forming DNA adducts, leading to genetic mutations.[6] This direct-acting mutagenicity makes them a significant health risk, particularly in urban and industrial environments where concentrations are highest. Their presence in the atmosphere, even at trace levels (pg m⁻³ to ng m⁻³), warrants detailed study of their formation and fate.[1]

Sources: Primary vs. Secondary Atmospheric Formation

Nitro-PAHs enter the atmosphere through two main routes:

  • Primary Emissions: Direct release from combustion sources. This includes exhaust from diesel engines, emissions from waste incinerators, and other industrial processes where organic matter is burned in the presence of nitrogen oxides (NOx).[1]

  • Secondary Atmospheric Formation: Chemical transformation of parent PAHs already present in the atmosphere. This is a complex process involving reactions with various atmospheric oxidants and is often the dominant source for many nitro-PAH species observed in the ambient environment.[1]

This guide will focus primarily on the mechanisms of secondary atmospheric formation, which are critical for understanding the lifecycle and distribution of these toxic compounds.

Core Atmospheric Formation Mechanisms

The conversion of gas-phase PAHs to nitro-PAHs is governed by reactions with radical species, with distinct pathways dominating during the day and night.

Gas-Phase Formation Pathways

Gas-phase reactions are the principal secondary formation route for nitro-PAHs derived from volatile or semi-volatile PAHs (typically those with 2-4 aromatic rings).

During the day, the atmosphere is rich in hydroxyl radicals (OH), produced primarily by the photolysis of ozone.[1] The OH radical is a powerful oxidant and is the dominant initiator of PAH degradation in sunlight.[7][8] The reaction proceeds via an addition mechanism:

  • OH Addition: The OH radical adds to the aromatic ring of the PAH, forming a hydroxy-PAH radical adduct.

  • NO₂ Reaction: This adduct is highly reactive and, in the presence of nitrogen dioxide (NO₂), undergoes a rapid reaction to yield a nitro-PAH and a molecule of water.[1][7]

This daytime pathway is responsible for producing a significant fraction of the total atmospheric nitro-PAH burden, with studies suggesting it can account for over 80-90% of formation in some conditions.[1][9]

Gas_Phase_Daytime cluster_day Daytime Pathway PAH Parent PAH (e.g., Pyrene) Adduct OH-PAH Adduct PAH->Adduct + •OH OH •OH (Hydroxyl Radical) NO2 NO₂ NitroPAH Nitro-PAH (e.g., 2-Nitropyrene) H2O H₂O NitroPAH->H2O - H₂O Adduct->NitroPAH

Caption: Daytime OH-radical initiated formation of nitro-PAHs.

At night, in the absence of sunlight, photolysis ceases, and OH radical concentrations plummet.[1] Instead, the nitrate radical (NO₃) becomes the dominant atmospheric oxidant. The NO₃ radical is formed from the reaction of ozone (O₃) and NO₂. Its concentration is highest at night because it is rapidly destroyed by sunlight and by reacting with nitric oxide (NO).[1] The nighttime mechanism involves:

  • NO₃ Addition: The NO₃ radical adds to the PAH aromatic ring, forming a nitrooxy-PAH radical adduct.

  • Further Reactions: This adduct can then react with NO₂ to form a stable dinitro- adduct, which can subsequently eliminate HNO₃ to yield a nitro-PAH.

This pathway is particularly important during colder months or in locations with high nighttime O₃ and NOx levels.[1]

Gas_Phase_Nighttime cluster_night Nighttime Pathway PAH Parent PAH (e.g., Pyrene) Adduct NO₃-PAH Adduct PAH->Adduct + •NO₃ NO3 •NO₃ (Nitrate Radical) NitroPAH Nitro-PAH Adduct->NitroPAH Further Reactions (+NO₂, -HNO₃)

Caption: Nighttime NO₃-radical initiated formation of nitro-PAHs.

Heterogeneous-Phase Formation Pathways

While gas-phase reactions are critical, reactions occurring on the surface of atmospheric particulate matter (PM) are also a significant source of nitro-PAHs, especially for less volatile, particle-bound PAHs.[10]

PAHs can adsorb onto the surface of aerosols, soot, and other particles in the atmosphere. Once adsorbed, they can undergo nitration through exposure to gaseous pollutants. This heterogeneous mechanism is distinct from gas-phase pathways and can lead to different product distributions.[10] Recent studies have underscored the importance of these reactions, showing they can contribute significantly to the formation of certain nitro-PAH isomers even during haze events.[11]

The reactivity of particle-bound PAHs can be influenced by the age and composition of the particles, with aged aerosols that have undergone atmospheric processing showing different reaction rates.

The key nitrating agent in many heterogeneous reactions is dinitrogen pentoxide (N₂O₅), which exists in equilibrium with NO₂ and the NO₃ radical. N₂O₅ can adsorb onto the particle surface and react with adsorbed PAHs.[10] This reaction is thought to proceed via an electrophilic nitration mechanism, where the nitronium ion (NO₂⁺) or a related species acts as the electrophile. This pathway is particularly efficient at night when N₂O₅ concentrations are elevated.

Heterogeneous_Formation Particle Atmospheric Particle (PM) PAH_adsorbed Adsorbed PAH on Particle Surface NitroPAH_particle Particle-Bound Nitro-PAH (e.g., 1-Nitropyrene) PAH_adsorbed->NitroPAH_particle Nitration N2O5_gas N₂O₅ / NO₂ (gas phase) N2O5_gas->PAH_adsorbed Surface Reaction

Caption: Heterogeneous formation of nitro-PAHs on particle surfaces.

Isomer Distribution and Source Apportionment

The specific isomer of a nitro-PAH formed is highly dependent on the reaction mechanism. This feature provides a powerful tool for distinguishing between different formation sources.

The Significance of Isomers

Gas-phase and heterogeneous reactions exhibit different regioselectivity. For example:

  • Gas-phase OH-initiated reactions of pyrene predominantly form 2-nitropyrene (2-NPY) and 4-nitropyrene.[10]

  • Heterogeneous reactions and primary combustion emissions tend to produce 1-nitropyrene (1-NPY).[10]

Therefore, the relative abundance of different isomers in an ambient air sample can be used to infer the dominant formation pathways.

Using Ratios to Differentiate Sources

Researchers use specific isomer ratios to quantitatively assess the contribution of primary emissions versus secondary formation. A widely used indicator is the ratio of 2-nitrofluoranthene (2-NFL) to 1-nitropyrene (1-NPY).[1]

  • A 2-NFL/1-NPY ratio > 5 is indicative of a dominance of secondary atmospheric formation (since 2-NFL is a known product of gas-phase reactions).

  • A 2-NFL/1-NPY ratio < 5 suggests a greater contribution from primary emission sources.[1]

Table 1: Key Nitro-PAH Isomers and Their Dominant Formation Pathways

IsomerParent PAHDominant Formation Pathway(s)Role as a Source Indicator
1-Nitropyrene (1-NPY) PyrenePrimary Emission, Heterogeneous Reaction[10]Indicator of primary combustion (e.g., diesel)
2-Nitropyrene (2-NPY) PyreneGas-Phase OH-Radical Initiated Reaction[1]Indicator of secondary atmospheric formation
2-Nitrofluoranthene (2-NFL) FluorantheneGas-Phase OH-Radical Initiated Reaction[1]Indicator of secondary atmospheric formation
9-Nitroanthracene AnthraceneGas-Phase ReactionsIndicator of secondary atmospheric formation

Competing and Degradation Pathways

The atmospheric concentration of a nitro-PAH is determined by the balance between its formation rate and its removal rate. The primary removal mechanism for these compounds is photodegradation.

Photodegradation of Nitro-PAHs

Nitro-PAHs can absorb solar radiation (UV and visible light), which can lead to their chemical breakdown.[12][13] This process, known as photolysis or photodegradation, can be a significant sink for nitro-PAHs in the atmosphere, especially during summer.[9][14] The rate of photodegradation is highly dependent on the specific compound, the presence of other atmospheric constituents (such as phenols or water), and the medium in which the reaction occurs (e.g., gas phase vs. adsorbed on a particle).[13][15] The mechanism can involve a nitro-nitrite rearrangement, leading to the formation of hydroxypyrenes and other oxidation products.[13]

Experimental Methodologies for Analysis

Accurate quantification of nitro-PAHs in atmospheric samples requires highly sensitive and selective analytical methods due to their very low concentrations.[1]

Sample Collection

A high-volume air sampler is typically used to collect both the gas and particle phases.

  • Particulate Phase: Collected on quartz fiber filters.

  • Gas Phase: Adsorbed onto a solid sorbent material, commonly polyurethane foam (PUF) plugs, placed downstream of the filter.[1]

Sample Preparation and Extraction Protocol
  • Spiking: Prior to extraction, samples are spiked with a solution of isotopically labeled internal standards to correct for losses during sample processing and analysis.

  • Extraction: The filters and PUF plugs are extracted using a solvent. Pressurized Liquid Extraction (PLE) with dichloromethane (DCM) is a common and efficient method.[1]

  • Concentration: The resulting extract is concentrated, often under a gentle stream of nitrogen, to a small volume (e.g., 1 mL).[1]

  • Cleanup: The concentrated extract is passed through a solid-phase extraction (SPE) cartridge (e.g., silica gel or alumina) to remove interfering compounds.

Analytical Detection and Quantification Protocol

Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and widely used technique for the identification and quantification of nitro-PAHs.[5]

  • Injection: A small aliquot (e.g., 1 µL) of the final extract is injected into the GC.

  • Separation: The GC separates the different nitro-PAH isomers based on their boiling points and interaction with the capillary column.

  • Detection & Quantification: The separated compounds enter the mass spectrometer. For high sensitivity and selectivity, a triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often used.[16] Alternatively, a single quadrupole MS operating in Negative Chemical Ionization (NCI) mode provides excellent sensitivity for these electrophilic compounds.[17]

  • Data Analysis: The concentration of each nitro-PAH is calculated by comparing its response to the corresponding isotopically labeled internal standard.

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis Air High-Volume Air Sampling Filter Particle Phase (Filter) Air->Filter PUF Gas Phase (PUF) Air->PUF Extraction Solvent Extraction (PLE with DCM) Filter->Extraction PUF->Extraction Concentration Concentration (N₂ Stream) Extraction->Concentration Cleanup Cleanup (SPE) Concentration->Cleanup GCMS GC-MS/MS Analysis (MRM Mode) Cleanup->GCMS Data Quantification & Data Interpretation GCMS->Data

Caption: General experimental workflow for nitro-PAH analysis.

Table 2: Comparison of Advanced Analytical Techniques for Nitro-PAH Quantification

TechniquePrincipleAdvantagesTypical Detection Limits
GC-NCI-MS Gas Chromatography with Mass Spectrometry using Negative Chemical Ionization.[17]Highly sensitive for electrophilic compounds like nitro-PAHs; good selectivity.Low pg m⁻³ range.
GC-MS/MS (QQQ) Gas Chromatography with tandem Mass Spectrometry (Triple Quadrupole) in MRM mode.[16]Extremely high selectivity and sensitivity; minimizes matrix interference.Sub pg m⁻³ to low pg m⁻³ range.[1]
HPLC-Fluorescence HPLC separation followed by online chemical reduction of non-fluorescent nitro-PAHs to highly fluorescent amino-PAHs.[18]High sensitivity for specific compounds; avoids high temperatures of GC inlet.0.06 - 1.25 µg L⁻¹ (in solution).[18]

Toxicological Implications

Understanding the formation of nitro-PAHs is crucial due to their adverse health effects.

Mechanisms of Toxicity and Mutagenicity

Unlike many parent PAHs that require metabolic oxidation to become carcinogenic, nitro-PAHs are often activated via nitro-reduction pathways.[6] Cellular enzymes can reduce the nitro group to form a hydroxylamino intermediate, which can then be protonated to form a highly reactive nitrenium ion. This electrophilic species readily attacks nucleophilic sites on DNA, primarily guanine bases, forming stable DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication and potentially initiate carcinogenesis.[6]

Relevance for Health and Drug Development Research

For toxicologists and drug development professionals, the study of nitro-PAHs is relevant for several reasons:

  • Biomonitoring: Understanding the unique isomers formed in the atmosphere allows for the development of more specific biomarkers of exposure.

  • Structure-Activity Relationships: The diverse structures of nitro-PAHs provide a rich dataset for developing Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of other nitroaromatic compounds.[2]

  • Drug Metabolism: The enzymes involved in the metabolic activation and detoxification of nitro-PAHs are also involved in the metabolism of many pharmaceutical drugs. Studying these interactions can provide insights into drug toxicity and efficacy.

Conclusion and Future Outlook

The atmospheric formation of nitro-hexahydropyrenes and other nitro-PAHs is a complex interplay of gas-phase and heterogeneous chemical reactions, driven by atmospheric oxidants like OH and NO₃ radicals. Daytime OH-initiated reactions and nighttime NO₃-initiated reactions produce distinct isomer signatures, which, when combined with analysis of primary emission markers, allow for robust source apportionment.

While significant progress has been made, future research should focus on further elucidating the mechanisms of heterogeneous reactions, particularly on different types of atmospheric aerosols and under varying environmental conditions.[11] The impact of climate change on the distribution and abundance of key oxidants may also alter nitro-PAH formation rates, warranting further investigation. Continued development of highly sensitive analytical techniques will be essential for accurately quantifying these compounds and assessing their impact on air quality and human health.

References

  • An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere - Aerosol and Air Quality Research. (2022). Aerosol and Air Quality Research. [Link]

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or - ATSDR. Agency for Toxic Substances and Disease Registry. [Link]

  • Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2 - PMC. (2013). National Center for Biotechnology Information. [Link]

  • Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2 - PubMed. (2013). National Center for Biotechnology Information. [Link]

  • UNESCO Laboratory of Environmental Electrochemistry. UNESCO. [Link]

  • Short-term oral toxicity of a 2,4,6-trinitrotoluene and hexahydro-1,3,5-trinitro-1,3,5-triazine mixture in mice, rats, and dogs - PubMed. National Center for Biotechnology Information. [Link]

  • Formation of nitro products from the gas-phase OH radical-initiated reactions of toluene, naphthalene, and biphenyl: effect of NO2 concentration - PubMed. (2008). National Center for Biotechnology Information. [Link]

  • NTP technical report on the toxicity studies of 1-Nitropyrene (CAS No. 5522-43-0) Administered by Inhalation to F344/N Rats - PubMed. National Center for Biotechnology Information. [Link]

  • Gas-phase radical chemistry in the troposphere. Royal Society of Chemistry. [Link]

  • Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique - PubMed. (2007). National Center for Biotechnology Information. [Link]

  • Gas-Phase Kinetics of a Series of cis-3-Hexenyl Esters with OH Radicals under Simulated Atmospheric Conditions - PMC. National Center for Biotechnology Information. [Link]

  • Atmospheric Nitrated Phenolic Compounds in Particle, Gaseous, and Aqueous Phases During Cloud Events at a Mountain. Journal of Geophysical Research: Atmospheres. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - MDPI. (2021). MDPI. [Link]

  • An improved method to determine PM-bound nitro-PAHs in ambient air - Uniba. University of Bari Aldo Moro. [Link]

  • Mechanisms and kinetic parameters for the gas-phase reactions of anthracene and pyrene with Cl atoms in the presence of NOx - RSC Publishing. Royal Society of Chemistry. [Link]

  • Toxicity of Nitrobenzenes and Derivatives - ResearchGate. ResearchGate. [Link]

  • Photodegradation - Wikipedia. Wikipedia. [Link]

  • Fast Formation of Nitro-PAHs in the Marine Atmosphere Constrained in a Regional-Scale Lagrangian Field Experiment - ResearchGate. (2019). ResearchGate. [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. ResearchGate. [Link]

  • Products and mechanisms of the gas-phase reactions of OH radicals with 1-octene and 7-tetradecene in the presence of NO - PubMed. (2010). National Center for Biotechnology Information. [Link]

  • Photodegradation mechanisms of 1-nitropyrene, an environmental pollutant: the effect of organic solvents, water, oxygen, phenols, and polycyclic aromatics on the destruction and product yields - PubMed. (2012). National Center for Biotechnology Information. [Link]

  • Mechanisms of the Gas-Phase Reactions of Aromatic Hydrocarbons and PAHS with OH and NO3 Radicals - ResearchGate. ResearchGate. [Link]

  • Heterogeneous reactions significantly contribute to the atmospheric formation of nitrated aromatic compounds during the haze episode in urban Beijing - ResearchGate. (2024). ResearchGate. [Link]

  • Photodegradation – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]

  • Structure-dependent lipid peroxidation by photoirradiation of pyrene and its mono-substituted derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Photochemical Degradation Processes of Painting Materials from Cultural Heritage - SciSpace. SciSpace. [Link]

  • Nitro-polycyclic aromatic hydrocarbon concentrations and sources in urban and suburban atmospheres of the Mid-Atlantic region | Request PDF - ResearchGate. ResearchGate. [Link]

  • Proposed reaction pathways for the heterogeneous reaction of pyrene... - ResearchGate. ResearchGate. [Link]

Sources

genotoxicity assessment of 4-Nitro-1,2,3,6,7,8-hexahydropyrene

Author: BenchChem Technical Support Team. Date: March 2026

Genotoxicity Assessment of 4-Nitro-1,2,3,6,7,8-hexahydropyrene: A Comprehensive Technical Guide

Executive Summary

The evaluation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) requires highly specialized genotoxicity testing frameworks. This compound, a partially hydrogenated nitro-pyrene derivative, presents unique challenges due to its reliance on specific metabolic activation pathways to exert DNA damage. This whitepaper provides researchers and drug development professionals with an in-depth, mechanistically grounded guide to assessing the mutagenic and clastogenic potential of this compound, ensuring compliance with international regulatory standards.

Introduction & Mechanistic Rationale

Nitro-PAHs are ubiquitous environmental pollutants and potent mutagens, frequently generated during incomplete combustion processes such as diesel exhaust emissions[1]. The genotoxicity of this compound is not intrinsic to the parent molecule; rather, it is a "pro-mutagen" that requires enzymatic bioactivation to become DNA-reactive.

The Causality of Toxicity: The primary driver of nitro-PAH genotoxicity is the enzymatic reduction of the nitro group (-NO2). Bacterial or mammalian nitroreductases (such as POR or NQO1) reduce the compound to a hydroxylamine intermediate (-NHOH). This intermediate is subsequently esterified by O-acetyltransferases (NATs). The cleavage of the ester bond yields a highly electrophilic nitrenium ion (-NH+), which aggressively attacks nucleophilic centers in DNA—predominantly forming bulky adducts at the C8 position of guanine[1]. If these bulky lesions are not excised by the nucleotide excision repair (NER) pathway prior to replication, they induce severe frameshift mutations and base-pair substitutions.

Bioactivation NPAH This compound Nitroreductase Nitroreductase (POR / NQO1) Reduction of -NO2 NPAH->Nitroreductase Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroreductase->Hydroxylamine OAT O-Acetyltransferase (NATs) Esterification Hydroxylamine->OAT Nitrenium Electrophilic Nitrenium Ion (-NH+) OAT->Nitrenium DNA DNA Adduct Formation (C8-Guanine) Nitrenium->DNA Covalent Binding

Metabolic bioactivation pathway of this compound to DNA-reactive species.

Regulatory Framework & Tiered Strategy

To accurately capture the hazard profile of this compound, testing must adhere to the ICH S2(R1) guidelines for genotoxicity testing[2]. This framework mandates a tiered approach: an initial in vitro battery to detect point mutations and chromosomal damage, followed by in vivo assays if in vitro results are positive, to determine if the genotoxic potential is realized in a whole-organism system.

Workflow Start Tier 1: Ames Test (OECD 471) Strains Enhanced Strains (YG1024, YG1029) Start->Strains Decision1 Mutagenic? Strains->Decision1 Tier2 Tier 2: Mammalian Micronucleus (OECD 487) Decision1->Tier2 Yes / No Decision2 Clastogenic? Tier2->Decision2 Tier3 Tier 3: In Vivo Comet Assay (OECD 489) Decision2->Tier3 Positive Risk Genotoxic Hazard Confirmed Tier3->Risk

Tiered genotoxicity testing workflow compliant with ICH S2(R1) regulatory guidelines.

In Vitro Mutagenicity: The Ames Test (Bacterial Reverse Mutation)

Expertise & Experience: Standard Ames testing (OECD 471) utilizes Salmonella typhimurium strains TA98 and TA100[3]. However, these standard strains often yield false negatives or severely underestimate the mutagenicity of nitro-PAHs. This occurs because TA98 and TA100 possess only baseline levels of the enzymes required for nitro-reduction. To establish a self-validating system that proves the nitro-reduction mechanism, you must run the assay using metabolically enhanced strains: YG1024 (an O-acetyltransferase-overproducing derivative of TA98) and YG1029 (derived from TA100)[1]. A massive spike in revertant colonies in YG strains compared to TA strains definitively confirms the nitro-aromatic bioactivation pathway.

Furthermore, the pre-incubation method must be used instead of standard plate incorporation. Nitro-PAHs are highly lipophilic; pre-incubating the compound with the bacteria and S9 metabolic activation mixture in a liquid medium for 30 minutes ensures adequate cellular uptake and enzymatic conversion before immobilization in agar[3].

Step-by-Step Protocol: Modified Pre-Incubation Ames Test (OECD 471)
  • Culture Preparation: Grow S. typhimurium strains (TA98, TA100, YG1024, YG1029) overnight in nutrient broth to the late exponential phase (~

    
     cells/mL).
    
  • Pre-Incubation Mixture: In a sterile culture tube, combine 100 µL of bacterial suspension, 50 µL of this compound dissolved in anhydrous DMSO (at varying concentrations), and 500 µL of 10% Aroclor 1254-induced rat liver S9 mix (or phosphate buffer for -S9 conditions).

  • Incubation: Shake the mixture at 150 rpm at 37°C for exactly 30 minutes. Causality: This liquid phase maximizes the interaction between the hydrophobic test article, the S9 enzymes, and the bacterial cell wall.

  • Plating: Add 2.0 mL of molten top agar (45°C, supplemented with trace histidine and biotin) to the tube. Vortex gently and immediately pour over minimal glucose agar plates.

  • System Validation & Scoring: Incubate inverted at 37°C for 48-72 hours. The assay is only valid if the positive controls (e.g., 2-Aminoanthracene for +S9, 4-Nitroquinoline-1-oxide for -S9) fall within historical control ranges. Count revertant colonies using an automated counter.

In Vivo Mammalian Genotoxicity: Alkaline Comet Assay

Expertise & Experience: While the Ames test effectively detects point mutations, it cannot assess complex eukaryotic chromatin damage. If this compound triggers a positive Ames result, an in vivo mammalian assay is required[2]. The in vivo Alkaline Comet Assay (OECD 489) is the gold standard for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in target organs[4].

The Causality of the Alkaline Condition: Why run the electrophoresis at pH > 13? When the mammalian NER pathway attempts to excise the bulky C8-guanine adducts caused by the nitrenium ion, it creates transient single-strand breaks and apurinic/apyrimidinic (AP) sites. Neutral pH only detects double-strand breaks. Alkaline conditions (>pH 13) denature the DNA duplex, allowing these single-strand breaks and alkali-labile AP sites to relax the supercoiled DNA loops. During electrophoresis, these broken loops migrate toward the anode, forming a measurable "comet tail"[4].

Step-by-Step Protocol: In Vivo Alkaline Comet Assay (OECD 489)
  • Dosing & Tissue Harvest: Administer the test compound to rodents (e.g., Wistar rats) via oral gavage at the maximum tolerated dose (MTD) and two lower dose levels. Euthanize cohorts at 2-6 hours (to capture peak plasma concentration) and 16-26 hours post-dose. Harvest the liver (primary site of metabolism) and glandular stomach (site of contact).

  • Single-Cell Suspension: Mince the tissues in cold, calcium/magnesium-free mincing buffer to halt endogenous DNA repair mechanisms and yield a single-cell suspension.

  • Slide Preparation: Mix 10 µL of the cell suspension with 100 µL of 0.5% low-melting-point (LMP) agarose. Layer onto slides pre-coated with normal-melting-point agarose.

  • Alkaline Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) overnight. Causality: This strips away cellular membranes and histones, leaving only the DNA nucleoid.

  • Unwinding & Electrophoresis: Transfer slides to an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to allow DNA unwinding. Conduct electrophoresis at 1 V/cm (~300 mA) for 20 minutes.

  • Neutralization & Scoring: Neutralize slides with 0.4 M Tris buffer (pH 7.5), dehydrate in ethanol, and stain with SYBR Gold. Analyze at least 150 nucleoids per animal using fluorescence microscopy and automated image analysis to calculate the primary metric: % Tail DNA .

Quantitative Data Presentation

To accurately interpret the genotoxic hazard, data must be structured to highlight the mechanistic differences between standard and enhanced biological systems.

Table 1: Expected Mutagenic Profile in Ames Test (Revertants/plate) Demonstrates the necessity of O-acetyltransferase-overproducing strains for nitro-PAHs.

Bacterial StrainEnzyme ProfileS9 ActivationVehicle ControlTest Compound (High Dose)Fold IncreaseMutagenic Call
TA98 Standard-S925 ± 560 ± 82.4xWeak Positive
TA98 Standard+S930 ± 685 ± 102.8xPositive
YG1024 Enhanced (NAT+)-S935 ± 61,450 ± 12041.4x Strong Positive
YG1024 Enhanced (NAT+)+S940 ± 81,800 ± 15045.0x Strong Positive

Table 2: In Vivo Comet Assay Scoring Metrics (% Tail DNA) Evaluates eukaryotic DNA strand breaks in target metabolic organs.

Tissue AnalyzedDose Group (mg/kg)Sampling TimeMean % Tail DNA ± SDStatistical Significance
Liver Vehicle Control24 hours2.1 ± 0.8%N/A
Liver Low Dose (10)24 hours4.5 ± 1.2%p < 0.05
Liver Mid Dose (30)24 hours12.8 ± 2.4%p < 0.01
Liver High Dose (100)24 hours28.5 ± 4.1%p < 0.001
Liver Positive Control (EMS)24 hours45.2 ± 5.5%p < 0.001

References

  • International Conference on Harmonisation; Guidance on S2(R1)
  • National Center for Biotechnology Information (NCBI)
  • PubMed Central (PMC)
  • PubMed Central (PMC)

Sources

Toxicology of Hexahydropyrene Derivatives: Mechanisms, Mutagenicity, and Risk Assessment

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the toxicology of 1,2,3,6,7,8-hexahydropyrene (HHP) and its functionalized derivatives. It contrasts the toxicological profile of this hydrogenated polycyclic aromatic hydrocarbon (H-PAH) with its parent compound, pyrene, highlighting the "hydrogenation effect" on mutagenic potency.

Executive Summary

While the parent compound pyrene is often used as a negative control in carcinogenicity assays (classified as Group 3 by IARC), its hydrogenated derivative, 1,2,3,6,7,8-hexahydropyrene (HHP) , presents a distinct and elevated toxicological risk profile. The saturation of the terminal rings in HHP introduces benzylic carbons susceptible to cytochrome P450-mediated oxidation, creating reactive electrophiles that pyrene itself cannot form. This guide details the metabolic activation pathways, mutagenic potential, and experimental protocols for assessing HHP and its derivatives.

Chemical Identity & Structural Activity Relationships (SAR)

The toxicity of HHP is dictated by its deviation from the planar, fully aromatic stability of pyrene.

FeaturePyrene (Parent)1,2,3,6,7,8-Hexahydropyrene (HHP)Toxicological Implication
CAS Registry 129-00-01732-13-4 Distinct regulatory tracking.
Structure 4 fused aromatic rings (fully conjugated).Central biphenyl core with two saturated "wings".Loss of full aromaticity increases reactivity.
Reactive Sites K-region (C4-C5, C9-C10).[1]Benzylic Carbons (C1, C3, C6, C8).Benzylic positions are prime targets for radical attack and hydroxylation.
Lipophilicity High (Log Kow ~4.88).Higher (due to saturation).Increased bioavailability and membrane penetration.
The "Hydrogenation Effect"

Research into coal liquefaction products has established that Hydrogenated PAHs (H-PAHs) often exhibit higher mutagenicity than their parent PAHs. While pyrene metabolism is dominated by detoxification (formation of 1-hydroxypyrene glucuronides), HHP metabolism mimics that of potent carcinogens like 5-methylchrysene, where benzylic oxidation leads to DNA-reactive esters.

Metabolic Activation & Biotransformation[2]

The critical determinant of HHP toxicity is bioactivation . Unlike direct-acting mutagens, HHP requires metabolic conversion by the cytochrome P450 (CYP) system.

Mechanism: Benzylic Oxidation vs. Ring Epoxidation
  • Phase I (Functionalization): CYP enzymes (primarily CYP1A1 and CYP1B1) attack the benzylic carbons (C1/C3/C6/C8) of HHP, forming 1-hydroxy-HHP . This is energetically favored over attacking the central aromatic core.

  • Phase II (Conjugation/Activation): The resulting alcohol is a substrate for Sulfotransferases (SULT).

  • The Toxic Event: The sulfate ester is unstable. It spontaneously leaves, generating a resonance-stabilized benzylic carbonium ion . This electrophile covalently binds to the exocyclic amino groups of DNA bases (Guanine N2 or Adenine N6), causing genotoxicity.

Visualization: HHP Bioactivation Pathway

The following diagram illustrates the divergence between detoxification and activation pathways.

HHP_Metabolism HHP 1,2,3,6,7,8-Hexahydropyrene (Pro-Mutagen) CYP CYP1A1 / CYP1B1 (Phase I) HHP->CYP Oxidation OH_HHP 1-Hydroxy-HHP (Benzylic Alcohol) CYP->OH_HHP Gluc Glucuronidation (Detoxification) OH_HHP->Gluc Major Pathway SULT Sulfotransferase (Bioactivation) OH_HHP->SULT Minor Pathway (Toxic) Excrete Excretion (Urine/Bile) Gluc->Excrete Ester Sulfate Ester (Unstable) SULT->Ester Ion Benzylic Carbonium Ion (Electrophile) Ester->Ion Spontaneous Cleavage DNA DNA Adducts (Mutagenesis) Ion->DNA Covalent Binding

Caption: Metabolic divergence of Hexahydropyrene. The benzylic alcohol intermediate is the pivot point between detoxification (glucuronidation) and genotoxicity (sulfation/carbonium ion formation).

Mutagenicity & Toxicology Profile[1][3][4]

Ames Test (Salmonella typhimurium)

HHP derivatives show strain-specific mutagenicity, typically requiring metabolic activation (S9 mix).

  • Strain TA100 (Base-pair substitution): HHP shows moderate activity in the presence of S9, significantly higher than pyrene (which is often negative).

  • Strain TA98 (Frameshift): Less active than TA100, suggesting the bulky adducts formed by HHP derivatives primarily cause base-pair distortions rather than intercalation-induced frameshifts.

Cytotoxicity

The 1-nitro-hexahydropyrene derivative (formed via atmospheric nitration or incomplete combustion) exhibits higher direct-acting cytotoxicity than the parent HHP. The nitro-reduction pathway (via nitroreductases) generates hydroxylamines, which are potent DNA-damaging agents.

CompoundMutagenicity (Ames +S9)Carcinogenicity PotentialPrimary Mechanism
Pyrene Negative / Very LowInadequate Evidence (Group 3)Detoxified via 1-hydroxypyrene.
HHP Moderate Positive Suspected PromoterBenzylic carbonium ion formation.
1-Nitro-HHP High (Direct acting) ProbableNitro-reduction to hydroxylamine.

Experimental Protocols

To assess the toxicology of HHP derivatives, researchers must employ protocols that account for its volatility and requirement for metabolic activation.

Protocol A: Modified Ames Test for HHP (Volatility Control)

Standard plate incorporation tests may underestimate HHP toxicity due to sublimation.

  • Preparation: Dissolve HHP in DMSO. Prepare S9 mix (4% rat liver S9 fraction, cofactor solution).

  • Pre-incubation:

    • Mix 0.1 mL bacterial culture (TA100), 0.5 mL S9 mix, and test compound (0.5–50 µ g/plate ).

    • Crucial Step: Incubate at 37°C for 20 minutes with shaking before adding top agar. This allows CYP enzymes to generate the reactive benzylic alcohol intermediate before the agar solidifies.

  • Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin). Pour onto minimal glucose agar plates.

  • Sealing: Seal plates with Parafilm immediately to prevent cross-contamination via volatility.

  • Scoring: Count revertant colonies after 48 hours.

Protocol B: In Vitro Microsomal Metabolism Assay

To confirm the formation of the toxic benzylic alcohol metabolite.

  • Incubation System:

    • Substrate: 50 µM HHP.

    • Enzyme: 1.0 mg/mL human liver microsomes (or recombinant CYP1A1).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl2.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U G6PDH).

  • Reaction: Incubate at 37°C for 30-60 minutes.

  • Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via HPLC-Fluorescence (Ex/Em wavelengths optimized for pyrene core: ~240/390 nm) or LC-MS/MS to identify the m/z 224 (M+16) peak corresponding to hydroxy-HHP.

Environmental & Occupational Relevance

HHP is not just a laboratory curiosity; it is a marker for hydrocracking processes .

  • Source: Found in coal liquefaction fractions and hydrotreated diesel fuels.

  • Risk: Workers in coal conversion plants are exposed to "H-PAH" mixtures. The toxicology of HHP serves as a model for this class of "super-hydrogenated" aromatics, which are often overlooked in standard PAH panels (like the EPA 16) but contribute significantly to the total mutagenic burden of synthetic fuels.

References

  • Mutagenicity of Hydrogen

    • Title: Mutagenicity of some substituted phenanthrenes and their hydrogenated deriv
    • Source: Mut
    • Context: Establishes the "hydrogenation effect" where saturation of terminal rings increases mutagenic potential via benzylic activ
    • URL:[Link]

  • Metabolic Activ

    • Title: Mechanisms of chemical carcinogenesis: nature of the reaction of the ultim
    • Source: American Chemical Society (Chemical Research in Toxicology).
    • Context: Details the benzylic carbonium ion mechanism relevant to HHP.
    • URL:[Link]

  • Pyrene Metabolism Baseline

    • Title: Metabolism of pyrene by cytochrome P450 1A1.[2]

    • Source: Carcinogenesis.[3][4][5][6][7]

    • Context: Provides the baseline metabolic pathway (1-hydroxypyrene) against which HHP is compared.
    • URL:[Link]

  • HHP Chemical D

    • Title: 1,2,3,6,7,8-Hexahydropyrene - Substance Information.[8]

    • Source: PubChem (N
    • Context: Physical properties and structure verification.[9][10]

    • URL:[Link]

Sources

Methodological & Application

Application Note: A Robust HPLC-Fluorescence Method for the Sensitive Quantification of 4-Nitro-1,2,3,6,7,8-hexahydropyrene via Post-Column Reductive Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a highly sensitive and selective High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection for the quantitative analysis of 4-Nitro-1,2,3,6,7,8-hexahydropyrene. Nitro-polycyclic aromatic hydrocarbons (N-PAHs) like the target analyte are known to exhibit minimal to no native fluorescence, posing a significant challenge for direct detection at trace levels.[1] To overcome this limitation, this protocol employs an on-line, post-column reduction strategy to convert the non-fluorescent nitro-moiety into a highly fluorescent amino group. The separation is achieved on a C18 reversed-phase column, followed by conversion in a heated catalytic reduction column. This guide provides a comprehensive framework, including the scientific rationale for the method, detailed step-by-step protocols for both on-line and alternative off-line derivatization, and expected performance characteristics, tailored for researchers in environmental science, toxicology, and drug development.

Introduction and Scientific Principle

This compound is a nitro-polycyclic aromatic hydrocarbon (N-PAH), a class of compounds that has garnered significant attention due to their potential mutagenic and carcinogenic properties.[2] Accurate quantification of these compounds in various matrices is critical for environmental monitoring, toxicological assessment, and ensuring the purity of pharmaceutical intermediates.

While HPLC with UV detection is a viable technique, it often lacks the sensitivity and selectivity required for trace-level analysis in complex samples.[3] Fluorescence detection offers superior sensitivity, but its application to N-PAHs is hindered by the inherent quenching effect of the nitro group, which typically renders the molecule non-fluorescent.[1]

The core principle of this method is the chemical transformation of the target analyte into a fluorescent derivative. This is achieved by reducing the nitro group (-NO2) to a corresponding amino group (-NH2). The resulting amino-PAH is highly fluorescent and can be detected with excellent sensitivity.[2][3] This application note primarily details an on-line, post-column derivatization technique, which offers significant advantages in automation, reproducibility, and reduced sample handling compared to off-line methods.[4][5][6] In this workflow, the analyte is first separated from matrix components via HPLC, then passed through a heated reactor column where the reduction occurs just before the sample enters the fluorescence detector.

Materials and Instrumentation

Reagents and Consumables
  • Analyte Standard: this compound, >98% purity (CAS: 88535-47-1).[7][8]

  • Solvents: HPLC-grade acetonitrile, methanol, and reagent-grade water (18.2 MΩ·cm).

  • Reduction Catalyst (for on-line method): Platinum-Alumina (Pt-Al₂O₃) catalyst packing material.

  • Reducing Agents (for off-line method): Sodium borohydride (NaBH₄) and Copper(II) chloride (CuCl₂).[2][3]

  • Sample Extraction Solvent: Dichloromethane (DCM), HPLC grade.

  • Syringe Filters: 0.22 µm or 0.45 µm PTFE for filtering standards and samples.

Instrumentation
  • HPLC System: A standard HPLC system with a binary or quaternary pump capable of gradient elution, a degasser, an autosampler, and a column oven.

  • Fluorescence Detector (FLD): A programmable detector capable of multi-wavelength excitation and emission.

  • Post-Column Derivatization System (On-line method):

    • A secondary pump for delivering the reduction medium (if necessary, though often the mobile phase suffices).

    • A heated reduction column reactor. A stainless steel column (e.g., 50 mm x 2.1 mm) packed with the Pt-Al₂O₃ catalyst.

    • A column oven or heater for the reduction column.

  • Chromatography Data System (CDS): For system control, data acquisition, and processing.

Experimental Protocols

Protocol 1: On-Line Post-Column Derivatization (Recommended)

This is the preferred method for its high efficiency, reproducibility, and automation. The reduction of the nitro group occurs after chromatographic separation, minimizing the risk of side reactions in the sample matrix.

Step 1: Preparation of Standards

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a Class A volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with acetonitrile to prepare a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL. Filter each standard through a 0.22 µm syringe filter before placing it in an autosampler vial.

Step 2: Sample Preparation (Illustrative for Soil Matrix)

  • Accurately weigh 0.5 g of the soil sample into a glass vial.[2]

  • Add 8 mL of dichloromethane (DCM).

  • Sonicate the mixture for 15 minutes in an ultrasonic bath. Repeat the sonication cycle.[2][3]

  • Combine the extracts and concentrate them to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of acetonitrile.

  • Filter the final extract through a 0.45 µm syringe filter into an autosampler vial.

Step 3: HPLC-FLD System Setup and Operation

  • Install Columns: Connect the analytical column (C18, 4.6 x 150 mm, 5 µm) to the injector and place it in the column oven.

  • Set up Reduction Column: Connect the outlet of the analytical column to the inlet of the packed Pt-Al₂O₃ reduction column. Place the reduction column in its dedicated oven. Connect the outlet of the reduction column to the inlet of the fluorescence detector.

  • Equilibrate System: Purge the pumps with the mobile phase and equilibrate the entire system (analytical and reduction columns) with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Set Instrument Parameters: Use the parameters outlined in Table 1. Note that the reduction column temperature and flow rate are critical for efficient conversion.[4][6]

  • Run Sequence: Create a sequence in the CDS including blanks, calibration standards, and samples. Inject 10 µL of each.

Workflow for On-Line HPLC-Fluorescence Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc Automated Analysis Workflow cluster_data Data Processing Standard Prepare Calibration Standards Autosampler 1. Sample Injection (10 µL) Standard->Autosampler Sample Extract & Reconstitute Sample Sample->Autosampler HPLC 2. HPLC Separation (C18 Column, 40°C) Autosampler->HPLC Reduction 3. On-Line Reduction (Pt-Al₂O₃ Column, 90°C) HPLC->Reduction FLD 4. Fluorescence Detection (Ex/Em Scan) Reduction->FLD CDS 5. Data Acquisition & Quantification (CDS) FLD->CDS

Caption: On-line analysis workflow diagram.

Protocol 2: Off-Line Pre-Column Derivatization (Alternative)

This method is suitable for laboratories without a dedicated post-column system. The reduction is performed in a vial before injection.

Step 1: Sample and Standard Preparation

  • Prepare sample extracts and standard solutions in methanol (1 mL aliquots) as described previously.[3]

Step 2: Derivatization Reaction

  • To a 1 mL methanolic aliquot of a standard or sample extract, add 0.5 mL of a 0.05% aqueous CuCl₂ solution.[2][3]

  • Add approximately 50 mg of solid NaBH₄ to the mixture.[2][3]

  • Sonicate the mixture for 15 minutes and then let it stand at room temperature for 1 hour to ensure the reaction goes to completion.[2]

  • Quench the reaction by adding 1 mL of reagent water.

  • Extract the resulting fluorescent amino-PAH by adding 1 mL of dichloromethane and shaking vigorously.

  • Carefully collect the lower dichloromethane layer using a pipette or syringe.

  • Evaporate the DCM and reconstitute the residue in 1 mL of acetonitrile.

  • Filter through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis. The reduction column is not used in this protocol.

HPLC and Detector Parameters

All quantitative data and chromatographic parameters should be summarized for clarity and reproducibility.

Table 1: HPLC-FLD Operating Conditions

Parameter On-Line Method Condition Off-Line Method Condition
Analytical Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water Water
Mobile Phase B Acetonitrile Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50-100% B; 15-20 min: 100% B; 20.1-25 min: 50% B (Same as On-Line)
Flow Rate 0.8 mL/min[4][6] 1.0 mL/min
Column Temperature 40 °C 40 °C
Injection Volume 10 µL 10 µL
Reduction Column Pt-Al₂O₃ packing (e.g., 50 x 2.1 mm) Not Applicable
Reduction Temp. 90 °C[4][6] Not Applicable

| FLD Wavelengths | To be optimized. Start with Ex: 250 nm, Em: 420 nm | To be optimized. Start with Ex: 250 nm, Em: 420 nm |

Rationale for Wavelength Selection: The optimal excitation and emission wavelengths must be determined experimentally for the amino-derivative of this compound. This is done by injecting a derivatized standard and performing an emission scan at a fixed excitation wavelength (e.g., 250 nm), followed by an excitation scan at the determined emission maximum. Different amino-PAHs have distinct optimal wavelengths; for example, derivatives of nitrophenanthrenes are detected at Ex/Em of ~254/410 nm, while nitropyrene derivatives are detected at ~244/438 nm.[2]

Data Analysis and Expected Performance

  • Calibration: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the initial this compound standards. A linear regression with a correlation coefficient (r²) > 0.995 is expected.

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

  • System Suitability: Monitor retention time stability, peak asymmetry, and detector response of a mid-level standard throughout the analytical run to ensure system performance.

Table 2: Expected Method Performance Characteristics

Parameter Expected Value Justification
Retention Time (t_R) Analyte-specific; to be determined Will depend on the exact gradient and column used.
Limit of Detection (LOD) 0.05 - 0.5 µg/L Based on typical sensitivities for other N-PAHs using similar reductive derivatization methods.[1][4][6]
Limit of Quantification (LOQ) 0.15 - 1.5 µg/L Typically 3x the LOD.
Linearity (r²) > 0.995 Standard requirement for quantitative analytical methods.

| Recovery | 85 - 110% | Expected range for efficient sample extraction and derivatization. |

Conclusion

The described HPLC-fluorescence method with on-line post-column reduction provides a powerful tool for the sensitive and selective determination of this compound. By converting the non-fluorescent nitro-PAH into its highly fluorescent amino counterpart, this method overcomes the primary limitation of direct fluorescence detection. The protocol is robust, automatable, and suitable for trace-level analysis in complex matrices, making it an invaluable asset for researchers and analysts in environmental and pharmaceutical fields.

References

  • Advances in PAHs/nitro-PAHs fractioning. Analytical Methods (RSC Publishing).
  • García-Alonso, S., et al. (2012). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. Taylor & Francis Online.
  • High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl). (2025). Benchchem.
  • Delhomme, O., Herckes, P., & Millet, M. (2007). Post-Column derivatisation of nitro-Polycyclic aromatic hydrocarbons to amino-polycyclic aromatic hydrocarbons for their analysis by HPLC fluorescence. Application to atmospheric samples.
  • García-Alonso, S., et al. (2012). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. Taylor & Francis Online.
  • Perrone, M. G., et al. (2016). An improved method to determine PM-bound nitro-PAHs in ambient air. Uniba.it.
  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). (n.d.).
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chrom
  • Delhomme, O., Herckes, P., & Millet, M. (2007). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique.
  • Delhomme, O., Herckes, P., & Millet, M. (2007).
  • Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chrom
  • Nowakowski, M., et al. (2021). Polycyclic Aromatic Hydrocarbons (PAHs) and their Derivatives (O-PAHs, N-PAHs, OH-PAHs)
  • Paputa-Peck, M. C., et al. (1983). Determination of nitrated polynuclear aromatic hydrocarbons in particulate extracts by using capillary column gas chromatography with nitrogen selective detection.
  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. (n.d.).
  • Delhomme, O., et al. (2007). Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique.
  • 4-Nitro-123678-Hexahydropyrene 98.0%(HPLC). (n.d.). PureSynth.
  • This compound. (n.d.). A. A. Blocks.

Sources

Application Note: Solid-Phase Extraction & Fractionation of Nitro-PAHs in Environmental Matrices

[1]

Executive Summary

Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAHs) are mutagenic derivatives of PAHs, ubiquitous in diesel exhaust, atmospheric particulate matter (PM), and industrial wastewater.[1] Their analysis is complicated by two primary factors:

  • Trace Concentrations: Nitro-PAHs typically exist at concentrations 1–2 orders of magnitude lower than parent PAHs.

  • Matrix Interference: The abundance of parent PAHs and aliphatic hydrocarbons can suppress ionization or co-elute during GC-MS/MS or LC-MS/MS analysis.

This guide details high-performance Solid-Phase Extraction (SPE) protocols designed not just for enrichment, but for fractionation —selectively isolating nitro-PAHs from bulk interferences. We present two validated workflows: one for aqueous samples (Enrichment) and one for particulate/soil samples (Fractionation).

Mechanism of Action & Sorbent Selection

The Polarity Shift

The addition of a nitro group (-NO₂) to a PAH ring significantly increases molecular polarity and electron deficiency compared to the parent hydrocarbon.

  • Parent PAHs: Non-polar, hydrophobic, retained by Van der Waals forces.

  • Nitro-PAHs: Moderately polar, capable of dipole-dipole interactions and specific

    
    -
    
    
    interactions.
Sorbent Choice Strategy
MatrixTarget MechanismRecommended SorbentWhy?
Aqueous (Water/Wastewater) Reverse Phase (RP) C18 (End-capped) or HLB High surface area C18 efficiently traps hydrophobic rings from water. End-capping reduces secondary silanol activity that might irreversibly bind the nitro group.
Solid Extracts (PM, Soil) Normal Phase (NP) Silica (Si) or Aminopropyl (NH₂) Used for cleanup.[2] In non-polar solvents (Hexane), silica retains nitro-PAHs (polar) more strongly than parent PAHs (non-polar), allowing for fractionation.

Protocol 1: Aqueous Samples (Enrichment)

Application: Surface water, wastewater, groundwater. Target: Concentration of trace nitro-PAHs (ng/L level).

Materials
  • Cartridge: C18 (500 mg / 6 mL) or Polymeric HLB (200 mg / 6 mL).

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Deionized Water, Acetonitrile (ACN).

  • Drying: Anhydrous Sodium Sulfate (

    
    ) cartridge or loose salt.
    
Workflow Diagram

Water_SPEStartSample Pre-treatment(Filter 0.45 µm, add Na2S2O3 if chlorinated)ConditionConditioning1. 5mL DCM2. 5mL MeOH3. 5mL WaterStart->ConditionLoadSample LoadingFlow: 5-10 mL/min(Do not let bed dry)Condition->LoadWashInterference Wash5mL Water/MeOH (90:10)Remove salts/polar matrixLoad->WashDryDrying StepVacuum for 10-15 minCritical for GC analysisWash->DryEluteElution2 x 5mL DCMDry->EluteConcConcentrationNitrogen blow-down to 0.5 mLSolvent exchange to ACN (for LC) or Toluene (for GC)Elute->Conc

Caption: Figure 1.[3][4][5][6] Reversed-phase enrichment workflow for nitro-PAHs in water. DCM elution ensures recovery of strongly retained high-MW congeners.

Step-by-Step Procedure
  • Sample Pre-treatment: Filter 1 L of water through a 0.45 µm glass fiber filter to remove suspended solids (analyze solids separately if needed). Add 100 µL of deuterated internal standard (e.g., 1-Nitropyrene-d9).

  • Conditioning: Rinse cartridge with 5 mL DCM (to clean sorbent), followed by 5 mL MeOH (to activate C18 chains), then 5 mL Water. Critical: Do not allow the cartridge to go dry after the MeOH step.

  • Loading: Load the sample under vacuum at a flow rate of ~5–10 mL/min. Fast flow can cause breakthrough of lower molecular weight nitro-PAHs (e.g., 1-Nitronaphthalene).

  • Washing: Wash with 5 mL Water:MeOH (90:10 v/v). This removes salts and highly polar organics without eluting the nitro-PAHs.

  • Drying: Dry the cartridge under full vacuum for 15 minutes. Residual water interferes with the DCM elution and subsequent GC injection.

  • Elution: Elute analytes with 2 × 5 mL Dichloromethane (DCM) . Soak the bed for 1 minute before collecting the first fraction to enhance mass transfer.

  • Post-Treatment: Pass the eluate through a small pipette filled with anhydrous

    
     to remove trace moisture. Evaporate to near dryness under Nitrogen and reconstitute in 200 µL of Acetonitrile (for LC-MS) or Toluene (for GC-MS).
    

Protocol 2: Particulate Matter & Soil (Fractionation)

Application: PM2.5/PM10 filters, soil, sediment. Target: Separation of Nitro-PAHs from bulk Parent PAHs and Aliphatics.

Materials
  • Extraction: Microwave or Soxhlet extractor.

  • Cleanup Cartridge: Silica Gel (Si), 1 g / 6 mL (Deactivated with 5-10% water usually recommended, but for nitro-PAH fractionation, fully activated or slightly deactivated is used depending on humidity).

  • Solvents: Hexane (Hex), Dichloromethane (DCM).

Fractionation Logic (Normal Phase)

In a silica column using Hexane as the mobile phase:

  • Aliphatics (Alkanes): No retention (

    
    ). Elute immediately.
    
  • Parent PAHs: Low retention. Elute with Hexane or weak Hex/DCM mixes.[4]

  • Nitro-PAHs: Moderate retention (Polar interaction with silanols). Require stronger solvent (DCM) to elute.

Workflow Diagram

Soil_FractionationExtractSolvent Extraction(DCM:Acetone 1:1)Microwave/SoxhletConc1Buffer ExchangeEvaporate to drynessReconstitute in 1 mL HexaneExtract->Conc1SPE_LoadLoad on Silica SPE(Conditioned with Hexane)Conc1->SPE_LoadFrac1Fraction 1: AliphaticsElute: 5 mL Hexane(DISCARD)SPE_Load->Frac1Step 1Frac2Fraction 2: Parent PAHsElute: 10 mL Hexane:DCM (90:10)(ARCHIVE/ANALYZE)Frac1->Frac2Step 2Frac3Fraction 3: Nitro-PAHsElute: 8 mL DCM (100%)(COLLECT)Frac2->Frac3Step 3AnalysisGC-MS/MS or LC-MS/MS(Negative Chemical Ionization for GC)Frac3->Analysis

Caption: Figure 2. Normal-phase fractionation workflow. Selective elution removes bulk hydrocarbons, reducing background noise for trace nitro-PAH detection.

Step-by-Step Procedure
  • Extraction: Extract the filter/soil using DCM:Acetone (1:1).

  • Solvent Exchange (Crucial): Evaporate the extract to dryness and reconstitute in 1 mL Hexane .

    • Why? Loading a DCM extract onto Silica will cause immediate elution of PAHs and Nitro-PAHs, ruining the fractionation. You must load in the weakest solvent (Hexane).

  • Conditioning: Condition Silica SPE cartridge with 10 mL Hexane.

  • Loading: Apply the 1 mL Hexane extract to the cartridge.

  • Elution 1 (Aliphatics): Elute with 5 mL Hexane. Discard (contains alkanes/waxes).

  • Elution 2 (Parent PAHs): Elute with 10 mL Hexane:DCM (90:10 v/v).

    • Note: This fraction contains the bulk parent PAHs (Pyrene, Fluoranthene, etc.). Keep this if you need to analyze parent PAHs; otherwise, discard.

  • Elution 3 (Nitro-PAHs): Elute with 8 mL 100% DCM .

    • Mechanism:[7][3][8] The strong solvent strength of DCM disrupts the interaction between the nitro-group and the silica surface, releasing the target analytes.

  • Concentration: Evaporate Fraction 3 to 200 µL under Nitrogen. Add internal standard if using "post-extraction spike" for recovery correction.

Quality Control & Validation

To ensure Trustworthiness and Self-Validation , every batch must include:

ParameterAcceptance CriteriaCorrective Action
Surrogate Recovery 60% – 120%If <60%, check for evaporation loss or breakthrough during loading.
Breakthrough Check < 5% in Wash/Frac 1If analytes appear in Wash, reduce wash solvent strength (e.g., use 95:5 Water:MeOH).
Solvent Blank < MDL (Method Detection Limit)Contamination source identification (check glassware/solvents).
Fractionation Check Parent PAHs < 10% in Frac 3If Parents co-elute with Nitro, decrease DCM % in Fraction 2.

Analytical Considerations

  • GC-MS/MS: Use Negative Chemical Ionization (NCI) with Methane or Ammonia reagent gas. NCI is 10-100x more sensitive for nitro-PAHs than Electron Impact (EI) due to the high electron affinity of the nitro group.

  • LC-MS/MS: Use APCI (Atmospheric Pressure Chemical Ionization) in negative mode.

  • Light Sensitivity: Nitro-PAHs are susceptible to photolysis. Perform all extractions under yellow light or use amber glassware wrapped in foil.

References

  • U.S. EPA. (1986). Method 8310: Polynuclear Aromatic Hydrocarbons. SW-846.[9] Link

  • Albinet, A., et al. (2006). Simultaneous analysis of oxygenated and nitrated polycyclic aromatic hydrocarbons on standard reference material 1649a (urban dust) and on natural ambient air samples. Journal of Chromatography A. Link

  • Bamford, H. A., & Baker, J. E. (2003). Nitro-polycyclic aromatic hydrocarbon concentrations and sources in the Chesapeake Bay atmosphere. Atmospheric Environment. Link

  • Cazorla-García, E., et al. (2021). A rapid Soxhlet and mini-SPE method for analysis of polycyclic aromatic hydrocarbons in atmospheric particles. Analytical and Bioanalytical Chemistry. Link

  • Toledo, M. C., et al. (2007). Solid-phase extraction of nitro-PAH from aquatic samples and its separation by reverse-phase capillary liquid chromatography. Journal of the Brazilian Chemical Society. Link

Application Note: NMR Spectroscopic Characterization of 4-Nitro-1,2,3,6,7,8-hexahydropyrene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive protocol for the structural characterization of 4-Nitro-1,2,3,6,7,8-hexahydropyrene using Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers requiring rigorous structural confirmation of polycyclic aromatic hydrocarbon (PAH) derivatives.[1]


H, 

C, 2D Correlation) Target Molecule: this compound (CAS: 88535-47-1)[1]

Introduction & Structural Context[1][2][3][4][5]

This compound is a nitrated derivative of the partially saturated pyrene core.[1] Unlike pyrene, which is fully aromatic, the 1,2,3,6,7,8-hexahydropyrene backbone possesses a central biphenyl-like aromatic system flanked by two saturated trimethylene bridges.[1]

The introduction of a nitro group at the C4 position breaks the high symmetry (


) of the parent molecule. This symmetry breaking is the focal point of the NMR analysis, as it splits the previously equivalent aliphatic and aromatic signals into distinct chemical environments.[1]
Structural Logic for Assignment
  • Parent Symmetry: 1,2,3,6,7,8-hexahydropyrene has equivalent aromatic protons at positions 4, 5, 9, and 10.[1]

  • Substitution Effect: Nitration at C4 creates a "head" (nitro-substituted) and "tail" (unsubstituted) end.[1]

    • H5 becomes the most deshielded proton (ortho to

      
      , peri to the aliphatic ring).[1]
      
    • H9 and H10 remain aromatic but become chemically inequivalent.[1]

    • Aliphatic Chains: The trimethylene bridge at positions 1,2,3 (proximal to nitro) will differ from the bridge at 6,7,8 (distal).[1]

Experimental Protocols

Sample Preparation & Purity Verification

Before NMR analysis, the sample must be free of paramagnetic impurities (e.g., residual copper from nitration catalysts) and isomers (e.g., 1-nitro isomer, though sterically less favored).[1]

Protocol:

  • Solvent Selection: Dissolve 5–10 mg of the sample in 0.6 mL of Chloroform-d (

    
    ) .
    
    • Note: If solubility is poor, use DMSO-

      
      , but note that chemical shifts will vary slightly due to solvent effects.[1]
      
  • Filtration: Filter the solution through a cotton plug or PTFE syringe filter (0.45 µm) into the NMR tube to remove suspended solids that cause line broadening.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual

    
     peak (7.26 ppm).[1]
    
NMR Acquisition Parameters

For definitive characterization, the following experiments are required:

ExperimentPurposeKey Parameter

H (1D)
Quantitative integration & splitting analysisd1 > 5s (ensure relaxation of aromatic protons)

C (1D)
Carbon skeleton verificationDecoupled (CPD), >256 scans for quaternary carbons
COSY Trace aliphatic chain connectivity256 increments
HSQC Assign protons to specific carbonsMultiplicity-edited (distinguish

from

)
HMBC Link quaternary carbons (C-NO2) to protonsOptimized for

Hz

Spectral Analysis & Assignment Guide

Aromatic Region ( H NMR: 7.0 – 8.5 ppm)

The aromatic region is the diagnostic fingerprint for the position of the nitro group.

  • H5 (The Diagnostic Peak):

    • Shift: Expect a singlet (or fine doublet) significantly downfield, typically 8.0 – 8.3 ppm .[1]

    • Mechanism: This proton is ortho to the nitro group and experiences strong deshielding from the nitro group's anisotropy and inductive electron withdrawal.[1] It is also sterically crowded by the adjacent aliphatic ring (peri-effect).[1]

  • H9 and H10:

    • Shift: 7.3 – 7.6 ppm .

    • Pattern: These protons are on the distal aromatic ring.[1] Depending on the resolution, they may appear as two singlets or an AB quartet system (

      
       Hz) if they couple to each other, though in the hexahydropyrene core they are often para-like singlets.[1]
      
Aliphatic Region ( H NMR: 1.8 – 3.2 ppm)

The symmetry breaking splits the two trimethylene chains.[1]

  • Proximal Benzylic Protons (H1, H3):

    • Shift: 3.0 – 3.2 ppm .

    • Pattern: Triplets (approx). These are closest to the nitro group and will be slightly deshielded compared to the parent.[1]

  • Distal Benzylic Protons (H6, H8):

    • Shift: 2.8 – 2.9 ppm .[1]

    • Pattern: Triplets. These resonate closer to the parent hexahydropyrene value.[1]

  • Central Methylene Protons (H2, H7):

    • Shift: 2.0 – 2.2 ppm .

    • Pattern: Multiplets (Quintets).[1]

C NMR Assignment Strategy
  • C-NO2 (Quaternary): Look for a weak signal around 145 – 148 ppm .[1]

  • Carbonyl-like shifts: None (unless oxidized).[1]

  • Aliphatic Carbons:

    • Benzylic carbons: 28 – 30 ppm .[1]

    • Central methylene carbons: 22 – 25 ppm .[1]

Visualization of Characterization Logic

The following diagram illustrates the logical flow for assigning the structure based on the observed NMR correlations.

NMR_Assignment_Flow Sample Purified Sample (this compound) H1_Spec 1H NMR Spectrum Sample->H1_Spec Acquisition Aromatic Aromatic Region (7.0 - 8.5 ppm) H1_Spec->Aromatic Aliphatic Aliphatic Region (1.8 - 3.2 ppm) H1_Spec->Aliphatic H5_Peak H5 Signal (Most Deshielded, ~8.2 ppm) Aromatic->H5_Peak Ortho to NO2 H9_H10 H9/H10 Signals (~7.4 ppm) Aromatic->H9_H10 Distal Ring Proximal Proximal Chain (H1/H2/H3) Aliphatic->Proximal Deshielded NOE NOESY / ROESY H5_Peak->NOE Spatial Correlation NOE->Proximal Strong NOE to H3

Figure 1: Logic flow for assigning the regiochemistry of the nitro group using 1D and 2D NMR data.

Summary Table: Expected Chemical Shifts

Note: Values are estimated based on substituent chemical shift (SCS) theory applied to the 1,2,3,6,7,8-hexahydropyrene parent scaffold.[1]

PositionNucleusExpected Shift (

, ppm)
MultiplicityAssignment Logic
H-5

8.15 ± 0.15 SingletOrtho to

; Peri-deshielding.[1]
H-9, H-10

7.30 ± 0.10 Singlet/ABAromatic protons on distal ring.[1]
H-1, H-3

3.05 ± 0.10 TripletBenzylic, proximal to

.[1]
H-6, H-8

2.90 ± 0.05 TripletBenzylic, distal (parent-like).[1]
H-2, H-7

2.10 ± 0.10 QuintetCentral methylene bridge.[1]
C-4

146.0 ± 2.0 QuaternaryIpso carbon attached to Nitro group.[1]

Troubleshooting & Tips

  • Solubility: Hexahydropyrenes are lipophilic.[1] If the sample does not dissolve completely in

    
    , try warming the tube gently (to 40°C) or switching to 
    
    
    
    (Benzene-d6), which often resolves aromatic overlap better due to stacking interactions.[1]
  • Broad Peaks: If the aliphatic peaks appear broad, check for aggregation.[1] Diluting the sample (e.g., < 2 mg/mL) often sharpens the multiplets.[1]

  • Regioisomer Check: If you observe two highly deshielded singlets in the aromatic region, you may have formed the 1,X-dinitro derivative or a mixture of isomers.[1] The 4-nitro isomer should show only one significantly downfield aromatic proton (H5).

References

  • Synthesis of Nitropyrenes

    • Standard nitration protocols for pyrene derivatives: Journal of Organic Chemistry, 2023 , 25, 4605-4609.[1]

  • Parent Molecule Data (1,2,3,6,7,8-hexahydropyrene)

    • PubChem CID 74417.[1]

    • NIST WebBook, SRD 69.[1]

  • NMR Shift Prediction & Theory

    • Pretsch, E., et al. Structure Determination of Organic Compounds.[1] Springer.[1] (Standard SCS tables for nitro-aromatics).

  • Commercial Reference

    • Sigma-Aldrich Product 88535-47-1 (this compound).[1]

Sources

Application Note and Protocol for the Preparation of Standard Solutions of 4-Nitro-1,2,3,6,7,8-hexahydropyrene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the accurate and safe preparation of standard solutions of 4-Nitro-1,2,3,6,7,8-hexahydropyrene (CAS No. 88535-47-1). As a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds, precise quantification is critical due to the potential carcinogenicity and mutagenicity of this group.[1][2] This protocol is designed for researchers, scientists, and drug development professionals who require reliable and reproducible standard solutions for analytical method development, validation, and routine sample analysis. The causality behind each experimental choice is explained to ensure scientific integrity and the production of self-validating results.

Introduction: The Criticality of Accurate Nitro-PAH Standards

This compound is a nitrated derivative of pyrene, belonging to the broader class of nitro-PAHs.[1] These compounds are of significant environmental and toxicological concern, often formed from incomplete combustion processes or the atmospheric transformation of parent PAHs.[1][2] Their toxic effects can be more pronounced than their non-nitrated counterparts, necessitating sensitive and accurate analytical methods for their detection and quantification.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the analyte's properties is paramount for its safe and effective handling.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Chemical Formula C₁₆H₁₅NO₂[3]
Molecular Weight 253.30 g/mol [3][4]
CAS Number 88535-47-1[3][4]
Appearance Beige crystalline solid (typical)[5]
Melting Point ~92 °C[3]
Boiling Point ~470 °C at 760 mmHg[3]
Density ~1.308 g/cm³[3]
Safety and Handling

This compound, like many nitroaromatic compounds, must be handled with care.[6] The primary hazards are associated with inhalation, ingestion, and skin contact.[7]

  • Engineering Controls : All handling of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][7] An eyewash station and safety shower should be readily accessible.[8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are mandatory.[8]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile rubber) are required. Consult the glove manufacturer's specifications for compatibility and breakthrough times.[8][6]

    • Body Protection : A lab coat and closed-toe shoes are essential.[8]

  • Waste Disposal : All waste materials, including contaminated vials, pipette tips, and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8]

Experimental Protocol: From Solid to Working Standards

This protocol details the preparation of a primary stock solution and subsequent serial dilutions to generate working standards. The core principle is to minimize measurement uncertainty at each step.

Required Materials and Reagents
  • Analyte : this compound, >98% purity (HPLC grade).[3]

  • Solvent : HPLC-grade or equivalent high-purity solvent. Acetonitrile is a common and effective choice for many nitro-PAHs due to its polarity and UV transparency.[9] Other potential solvents include acetone or methanol.[9] The choice should be compatible with the intended analytical method.

  • Equipment :

    • Analytical balance (readable to at least 0.01 mg)

    • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

    • Class A volumetric pipettes or calibrated micropipettes

    • Amber glass vials with PTFE-lined caps for storage

    • Spatula

    • Weighing paper or boat

    • Ultrasonic bath

Workflow for Standard Solution Preparation

The following diagram illustrates the overall workflow for preparing standard solutions.

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Working Standards cluster_2 Verification and Storage solid Solid this compound weighing Accurate Weighing (Analytical Balance) solid->weighing dissolution Quantitative Transfer & Dissolution in Volumetric Flask weighing->dissolution stock Primary Stock Solution (e.g., 100 µg/mL) dissolution->stock dilution Serial Dilution (Class A Volumetrics) stock->dilution working_standards Working Standards (e.g., 0.1 - 10 µg/mL) dilution->working_standards qc_check QC Check (e.g., UV-Vis, HPLC) working_standards->qc_check storage Storage (Amber Vials, 2-8°C) qc_check->storage

Caption: Workflow for preparing and verifying standard solutions.

Step-by-Step Protocol: Primary Stock Solution (e.g., 100 µg/mL)

The primary stock solution is the cornerstone of the calibration hierarchy. Its accuracy dictates the accuracy of all subsequent dilutions.

  • Calculation : Determine the mass of this compound needed. For a 100 µg/mL (100 mg/L) solution in a 25 mL volumetric flask:

    • Mass (mg) = Concentration (mg/L) x Volume (L)

    • Mass (mg) = 100 mg/L x 0.025 L = 2.5 mg

  • Weighing :

    • Place a clean, anti-static weighing boat on the analytical balance and tare.

    • Carefully weigh approximately 2.5 mg of the solid compound. It is not necessary to weigh exactly 2.50 mg. Instead, record the exact mass to four decimal places (e.g., 2.54 mg). This recorded mass will be used to calculate the true concentration.

    • Causality: Recording the actual mass eliminates the error and difficulty associated with trying to weigh a precise target mass.

  • Dissolution :

    • Carefully transfer the weighed solid to a 25 mL Class A volumetric flask using a powder funnel.

    • Rinse the weighing boat and funnel multiple times with small volumes of the chosen solvent (e.g., acetonitrile), ensuring all rinsates are collected in the volumetric flask. This is a critical step for quantitative transfer.

    • Add solvent to the flask until it is about half-full.

    • Cap the flask and sonicate for 5-10 minutes or until all solid has completely dissolved. Visually inspect against a bright background to confirm.

  • Dilution to Volume :

    • Allow the solution to return to room temperature. Causality: Volumetric glassware is calibrated for a specific temperature (usually 20 °C). Diluting a warm solution will result in a lower-than-intended concentration once it cools.

    • Carefully add solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Concentration Calculation : Calculate the exact concentration of the primary stock solution based on the actual mass weighed.

    • True Concentration (µg/mL) = [Mass (mg) / Volume (mL)] x 1000 µg/mg

    • Example: (2.54 mg / 25 mL) x 1000 = 101.6 µg/mL

  • Transfer and Labeling : Immediately transfer the stock solution to a pre-cleaned amber glass vial with a PTFE-lined cap. Label clearly with the compound name, exact concentration, solvent, preparation date, and preparer's initials.

Step-by-Step Protocol: Serial Dilutions for Working Standards

Working standards are prepared by diluting the primary stock solution. Always use Class A volumetric pipettes and flasks for the highest accuracy.

  • Intermediate Dilution (Optional but Recommended) : It is often more accurate to perform an intermediate dilution rather than a single large dilution. For example, to prepare a 10 µg/mL solution from a 101.6 µg/mL stock:

    • Use the dilution equation: C₁V₁ = C₂V₂

    • (101.6 µg/mL)(V₁) = (10 µg/mL)(10 mL)

    • V₁ = 0.984 mL. This is difficult to pipette accurately.

    • Better approach : Pipette 5.00 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark.

    • Concentration = (101.6 µg/mL x 5.00 mL) / 50.00 mL = 10.16 µg/mL

  • Working Standards Series : From the 10.16 µg/mL intermediate solution, prepare a series of working standards (e.g., 5, 2, 1, 0.5, 0.1 µg/mL) in appropriately sized volumetric flasks.

    • Example for 2 µg/mL standard in a 10 mL flask :

      • (10.16 µg/mL)(V₁) = (2 µg/mL)(10 mL)

      • V₁ = 1.968 mL. Use a calibrated 2 mL micropipette or a 2 mL volumetric pipette.

  • Transfer and Labeling : Transfer each working standard to a separate, clearly labeled amber vial.

Solution Verification and Quality Control

A prepared standard should be treated as a self-validating system. Its concentration must be verified.

  • Method : UV-Vis spectrophotometry is a rapid and accessible method for verification. Scan the prepared standards across a relevant wavelength range to find the absorbance maximum (λₘₐₓ). A plot of absorbance vs. concentration should yield a linear relationship (R² > 0.999), and the concentrations should fall within a tight margin (e.g., ±5%) of the calculated values. HPLC analysis is another, more specific, verification method.

  • Third-Party Check : If possible, analyze a certified reference material (CRM) or a standard prepared by another analyst to validate the accuracy of your series.

Hypothetical UV-Vis Verification Data
Calculated Concentration (µg/mL)Measured Absorbance (AU) at λₘₐₓ
0.100.021
0.500.105
1.000.211
2.000.420
5.001.048

Storage and Stability

Nitro-PAHs can be susceptible to degradation, particularly from light (photolysis).[2][10]

  • Storage Conditions : Store all solutions in amber glass vials to protect from light.[11]

  • Temperature : Store at 2-8 °C to slow potential degradation.[4]

  • Stability Period : The stability of nitro-PAH solutions can vary. It is recommended to prepare fresh working standards from the stock solution daily or weekly. The primary stock solution may be stable for several months when stored properly, but its stability should be periodically checked against a freshly prepared standard.

References

  • PureSynth. (n.d.). 4-Nitro-123678-Hexahydropyrene 98.0%(HPLC). Retrieved from [Link]

  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

  • U.S. Army Corps of Engineers. (2002). Standard Operating Procedure for the Determination of Nitroaromatic and Nitramine Compounds. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • University of Georgia. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Retrieved from [Link]

  • Cleaning Warehouse. (n.d.). SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (2008). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrene, 4-nitro- (CAS 57835-92-4). Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,6,7,8-Hexahydropyrene. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

  • Science of The Total Environment. (2017, March 1). Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAHs) in the Environment - A Review. Retrieved from [Link]

  • Crespo Research Group, Case Western Reserve University. (n.d.). Nitro-PAHs. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Aerosol and Air Quality Research. (2022, June 17). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Retrieved from [Link]

Sources

Ames Test for Nitro-Hexahydropyrene Derivatives: A Protocol for Assessing Mutagenic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The bacterial reverse mutation assay, or Ames test, is a critical initial screen for evaluating the mutagenic potential of chemical compounds. Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including nitro-hexahydropyrene derivatives, represent a class of compounds frequently investigated for genotoxicity due to their structural alerts. This application note provides a detailed experimental protocol and the scientific rationale for conducting the Ames test on these derivatives, with a focus on the specialized methodologies required to accurately assess their mutagenic activity. We delve into the critical role of metabolic activation, the selection of appropriate bacterial strains, and the interpretation of results, ensuring a self-validating and robust experimental design.

Introduction: The Challenge of Nitroarene Mutagenicity

The Ames test is a widely used, rapid, and cost-effective biological assay to assess the mutagenic potential of chemical compounds.[1][2] The principle of the test is to detect a chemical's ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an essential amino acid (typically histidine for Salmonella).[3] If a substance is mutagenic, it will cause the bacteria to regain the ability to synthesize the amino acid, allowing them to grow on a minimal medium lacking it.[2]

Nitro-hexahydropyrene derivatives belong to the broader class of nitroarenes, which are known to be mutagenic in many cases. However, their detection requires a nuanced understanding of their metabolic activation. Unlike many pro-mutagens that are activated by mammalian liver enzymes (simulated in the Ames test by the S9 mix), many nitroarenes are primarily activated into DNA-damaging agents by bacterial enzymes.[4][5][6] This necessitates specific considerations in the experimental design, particularly in the choice of bacterial tester strains, to avoid false-negative results and to correctly characterize their genotoxic mechanism. This guide provides the authoritative framework for these considerations, in line with OECD Test Guideline 471.[7]

Scientific Integrity: Causality Behind the Protocol

A robust Ames test is a self-validating system. The choices made in the protocol are grounded in the biochemical mechanisms of mutagenesis.

The Dual Pathway of Metabolic Activation

Many chemicals are pro-mutagens, meaning they require metabolic conversion to become active mutagens.[8] The Ames test accounts for this in two ways:

  • Exogenous Activation (S9 Mix): To simulate mammalian metabolism, a liver homogenate from rats or hamsters (S9 fraction) is added.[9][10] This fraction contains cytochrome P450 and other enzymes that can activate or detoxify test compounds.[8][10] For some nitro-PAHs, ring oxidation by P450 enzymes can be an activation step.[6] Therefore, testing must be conducted both in the presence and absence of an S9 mix.

  • Endogenous Bacterial Activation: This is the critical pathway for most nitroarenes. The mutagenicity of these compounds is often dependent on the action of bacterial nitroreductase enzymes, followed by O-acetyltransferases.[4][5][11]

    • Nitroreduction: Bacterial "classical" nitroreductases reduce the nitro group (NO₂) to a nitroso (NO) and then to an N-hydroxylamino (NH-OH) group.

    • Esterification: The N-hydroxylamino intermediate is then esterified by bacterial O-acetyltransferases, forming a highly reactive nitrenium ion that readily forms adducts with DNA, leading to mutations.

This bacterial-mediated activation explains why some nitroarenes show potent mutagenicity in the Ames test even without the S9 mix.[6]

Rationale for Tester Strain Selection

The choice of bacterial strains is paramount for detecting nitroarene mutagenicity. Standard Ames strains are genetically engineered to be more sensitive to mutagens.[12][13][14] Key mutations include:

  • Histidine/Tryptophan Auxotrophy: The primary mutation that allows for the detection of reverse mutations.[3]

  • rfa Mutation: A defective lipopolysaccharide layer, making the bacterial cell wall more permeable to large molecules like PAHs.[12][13]

  • uvrB/uvrA Deletion: Inactivation of the accurate excision DNA repair system, forcing the cell to use error-prone repair pathways, which enhances the detection of mutations.[12][14][15]

  • pKM101 Plasmid: Contains genes (mucA/B) that enhance error-prone DNA repair, increasing sensitivity to many mutagens.[12][15]

For nitro-hexahydropyrene derivatives, a specialized set of strains is required for a comprehensive assessment.

Strain Relevant Genotype / Target Mutation Rationale for Use with Nitroarenes
TA98 Frameshift mutation detector, contains pKM101Standard strain, highly sensitive to many nitroarenes and aromatic amines that cause frameshift mutations.
TA100 Base-pair substitution detector, contains pKM101Standard strain for detecting mutagens that cause base-pair substitutions.
YG1041 TA98 derivative overexpressing nitroreductaseHigh Sensitivity. Used to detect potent mutagenicity from nitroarenes. A strong positive result here compared to TA98 indicates nitro-group-dependent mutagenicity.[5][16]
YG1042 TA98 derivative overexpressing O-acetyltransferaseHigh Sensitivity & Mechanistic Insight. A strong positive result indicates the mutagenic pathway involves O-acetylation of the N-hydroxyarylamine intermediate.[5][16]
TA98NR TA98 with deficient "classical" nitroreductaseMechanistic Confirmation. A significant decrease or loss of mutagenicity compared to TA98 confirms that the effect is dependent on nitroreduction.
TA98/1,8-DNP₆ TA98 deficient in O-acetyltransferaseMechanistic Confirmation. A loss of mutagenicity compared to TA98 indicates that the mutagenic pathway requires O-acetyltransferase activity.[6][17]

Table 1. Recommended Salmonella typhimurium Strains for Testing Nitro-Hexahydropyrene Derivatives.

Visualization of Key Processes

Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation & Plating cluster_analysis Analysis A Prepare Overnight Bacterial Cultures D Combine in Tube: - Molten Top Agar (45°C) - Bacterial Culture - Test Compound / Control A->D B Prepare Test Compound (Nitro-hexahydropyrene derivative) & Control Solutions B->D C Prepare S9 Mix (for +S9 conditions) E Add S9 Mix or Phosphate Buffer C->E D->E F Pour onto Minimal Glucose Agar Plate E->F G Incubate Plates (37°C for 48-72h) F->G H Count Revertant Colonies G->H I Analyze Data: - Fold Increase vs. Control - Dose-Response - Cytotoxicity H->I

Caption: Workflow for the Ames Plate Incorporation Test.

Metabolic Activation Pathway

Metabolic_Activation Compound Nitro-Hexahydropyrene (R-NO₂) Intermediate1 N-Hydroxyarylamine (R-NHOH) Compound->Intermediate1 Reduction Intermediate2 N-Acetoxyarylamine (R-NH-OAc) Intermediate1->Intermediate2 Esterification Product Reactive Nitrenium Ion (R-NH⁺) Intermediate2->Product DNA_Adduct DNA Adducts → Mutations Product->DNA_Adduct Enzyme1 Bacterial Nitroreductase (e.g., in YG1041) Enzyme1->Intermediate1 Enzyme2 O-Acetyltransferase (e.g., in YG1042) Enzyme2->Intermediate2

Caption: Bioactivation of nitroarenes in Salmonella.

Detailed Experimental Protocols

This protocol is based on the direct plate incorporation method, which is standard for the Ames test.[18]

Materials and Reagents
  • Bacterial Strains: See Table 1.

  • Media: Oxoid Nutrient Broth No. 2, Vogel-Bonner Medium E (50x), D-glucose, L-histidine, D-biotin, Agar.

  • Reagents: Dimethyl sulfoxide (DMSO, sterile), Sodium Phosphate Buffer (0.2 M, pH 7.4), S9 Cofactor-I solution (NADP, G-6-P).

  • Metabolic Activation: Aroclor 1254-induced rat or hamster liver S9 fraction.

  • Controls: See Table 2.

  • Glassware/Plasticware: Sterile Petri dishes (90 mm), sterile glass tubes (13x100 mm), sterile pipettes.

  • Equipment: Incubator (37°C), water bath (45°C), vortex mixer, colony counter.

Preparation Steps
  • Bacterial Cultures: Inoculate each tester strain into 10 mL of nutrient broth. Incubate overnight (10-12 hours) at 37°C with shaking (approx. 120 rpm) to reach a cell density of 1-2 x 10⁹ CFU/mL.

  • Test Compound Solutions: Prepare a stock solution of the nitro-hexahydropyrene derivative in a suitable sterile solvent (DMSO is common).[18] Perform serial dilutions to create at least five test concentrations. A preliminary cytotoxicity assay is recommended to determine the appropriate concentration range. Cytotoxicity is observed as a clearing of the background bacterial lawn or a sharp drop in revertant colonies at high doses.[19]

  • Minimal Glucose Agar Plates: Prepare and pour 25-30 mL of minimal glucose agar into sterile Petri dishes. Allow them to solidify and dry for 48 hours.

  • S9 Mix Preparation (for +S9 conditions): On the day of the experiment, thaw the S9 fraction and S9 cofactors. Prepare the S9 mix on ice by combining the S9 fraction (typically 4-10% v/v), phosphate buffer, and cofactors. Keep on ice until use.

Plate Incorporation Procedure

The following steps should be performed for each test concentration, as well as for the negative (solvent) and positive controls, in triplicate.

  • Labeling: Clearly label all minimal glucose agar plates and sterile test tubes.

  • Tube Setup: To a sterile 13x100 mm tube in a 45°C water bath, add the following in order:

    • 2.0 mL of molten Top Agar (containing 0.05 mM L-histidine and 0.05 mM D-biotin).

    • 0.1 mL of the appropriate overnight bacterial culture.

    • 0.1 mL of the test compound solution or control solution.

    • 0.5 mL of either S9 mix (+S9 condition) or sterile phosphate buffer (-S9 condition).

  • Mixing and Plating: Immediately after adding all components, gently vortex the tube for 3 seconds. Pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure an even distribution of the top agar.

  • Incubation: Allow the top agar to solidify on a level surface. Invert the plates and incubate at 37°C for 48 to 72 hours in the dark.

Controls

Appropriate controls are essential for validating the experiment.

Control Type Compound Purpose Typical Strains
Negative (Solvent) DMSO or other solvent usedEstablishes the spontaneous reversion rate.All
Positive (-S9) 2-Nitrofluorene (2-NF)Confirms the viability and mutability of the strain without metabolic activation.[1][12]TA98, YG1041, YG1042
Positive (-S9) Sodium AzideConfirms mutability for base-pair substitution strains.[1][9]TA100
Positive (+S9) 2-Aminoanthracene (2-AA)Confirms the activity of the S9 mix and the strain's response to a pro-mutagen.[1][12]All

Table 2. Standard Positive and Negative Controls for the Ames Test.

Data Analysis and Interpretation

  • Colony Counting: After incubation, count the number of visible revertant colonies on each plate. Automated colony counters can be used for high-throughput analysis.

  • Data Tabulation: For each strain and condition (+/- S9), record the mean number of revertant colonies and the standard deviation for each triplicate set.

  • Evaluation Criteria: A positive result is indicated when the following criteria are met:

    • A dose-related increase in the mean number of revertants is observed.

    • The increase is statistically significant and exceeds a threshold fold-increase over the negative control. A common threshold is a ≥ 2-fold increase for strains TA98, TA100, and their derivatives, and a ≥ 3-fold increase for TA1535 and TA1537.[8][15][20]

  • Mechanistic Interpretation:

    • High mutagenicity in YG1041/YG1042 compared to TA98: Strongly suggests the mutagenic activity is dependent on the nitro group and its subsequent activation by bacterial enzymes.

    • Reduced mutagenicity in TA98NR or TA98/1,8-DNP₆: Confirms the specific roles of nitroreductase and O-acetyltransferase, respectively, in the activation pathway.

    • Positive result only with +S9: Indicates that mammalian-like metabolism is required to activate the compound, possibly through ring oxidation.

    • Positive result with and without S9: Suggests multiple pathways for activation may exist.

A negative result indicates that, under the conditions of the test, the nitro-hexahydropyrene derivative is not mutagenic to the tested strains.[3] However, cytotoxicity must be ruled out as a cause for a lack of increase in revertants.

Trustworthiness and Conclusion

This application note provides a comprehensive and scientifically grounded protocol for assessing the mutagenic potential of nitro-hexahydropyrene derivatives. By incorporating standard Ames test procedures compliant with OECD 471 and specialized strains sensitive to nitroarenes, this methodology offers a robust system for hazard identification.[21] The causality-driven approach, explaining the "why" behind each step, ensures that researchers can not only generate reliable data but also gain mechanistic insights into the genotoxicity of this important chemical class. Adherence to these detailed protocols, including the meticulous use of positive and negative controls, will yield trustworthy and defensible results for regulatory submissions and drug development decisions.

References

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2779. [Link]

  • Watanabe, M., Ishidate, M. Jr., & Nohmi, T. (1987). New tester strains of Salmonella typhimurium highly sensitive to mutagenic nitroarenes. Biochemical and Biophysical Research Communications, 147(3), 974-979. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]

  • An Assessment of Five Small N-nitrosamines as Positive Controls for the Enhanced Ames Test (EAT). Labcorp. [Link]

  • Enhanced Ames Test for Nitrosamine Impurities. (2022). JRF Global. [Link]

  • Ames Test. Evotec (formerly Cyprotex). [Link]

  • White, P. A., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503678. [Link]

  • AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evaluation. Eminent Biosciences. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • Ames Test - Scientific background. Xenometrix. [Link]

  • Reifferscheid, G., et al. (2011). Identification of mutagens in freshwater sediments by the Ames-fluctuation assay using nitroreductase and acetyltransferase overproducing test strains. Environmental and Molecular Mutagenesis, 52(5), 359-368. [Link]

  • Einistö, P., Watanabe, M., Ishidate, M. Jr., & Nohmi, T. (1991). Mutagenicity of 30 chemicals in Salmonella typhimurium strains possessing different nitroreductase or O-acetyltransferase activities. Mutation Research, 259(1), 95-102. [Link]

  • Thomas, C., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 39(1), 1-13. [Link]

  • Sharma, A., et al. (2024). Selection of solvent and positive control concentration for enhanced Ames test conditions for N-nitrosamine compounds. Regulatory Toxicology and Pharmacology, 154, 105711. [Link]

  • 40 CFR 79.68 -- Salmonella typhimurium reverse mutation assay. Electronic Code of Federal Regulations (eCFR). [Link]

  • Chiu, S. H., & Lu, A. Y. (1984). Effect of liver enzymes on the mutagenicity of nitroheterocyclic compounds. Mutation Research, 136(1), 1-8. [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

  • AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. [Link]

  • Ames Test - Confirmatory test included - OECD 471. Vivotecnia. [Link]

  • Identification of mutagens in freshwater sediments by the Ames-fluctuation assay using nitroreductase and acetyltransferase overproducing test strains. Technological University Dublin. [Link]

  • Howard, P. C., et al. (1983). Mutagenicity of derivatives and metabolites of 1-nitropyrene: activation by rat liver S9 and bacterial enzymes. Carcinogenesis, 4(8), 985-990. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Online. [Link]

  • Thomas, C., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 39(1), 1-13. [Link]

  • Hakura, A., et al. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 38, 15. [Link]

  • Mutagenicity of 30 chemicals in Salmonella typhimurium strains possessing different nitroreductase or O-acetyltransferase activities. Semantic Scholar. [Link]

  • Bacterial Tester Strains for microbial Genotoxicity Assays / Ames Tests utilized as culture inoculum. Trinova Biochem. [Link]

  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. ResearchGate. [Link]

  • Standardization of criteria for interpreting the results of mutagenicity assessment in the Ames test. ResearchGate. [Link]

  • Thomas, C., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, gead033. [Link]

  • Flückiger-Isler, S., & Kamber, M. (2026). The Ames II and Ames MPF™ Tests: Miniaturized Liquid Microplate Formats of the Ames Test in Petri Dishes. Methods in Molecular Biology, 2986, 17-32. [Link]

  • Cell Viability Assay in Mammalian and Bacterial Cells (Ames Test). Xenometrix. [Link]

  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. ScienceDirect. [Link]

  • The Ames II and Ames MPF Penta I Assay: A Liquid Microplate Format Modification of the Classic Ames Test. ResearchGate. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). U.S. Environmental Protection Agency. [Link]

  • Bernstein, L., et al. (1982). Statistical analysis of the Ames Salmonella/microsome test. Proceedings of the National Academy of Sciences, 79(20), 6520-6523. [Link]

  • Ames II Mutagenicity Assay Technical Documentation. Xenometrix. [Link]

  • Ames MPF Mutagenicity Assay. Biotoxik. [Link]

  • Ames II MPF Test | Mutagen Testing Services. Gentronix. [Link]

Sources

Mechanistic Insights: The Causality of Matrix Effects and Ion Suppression

Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS/MS Quantification in Bioanalysis: Mechanistic Workflows and Regulatory Compliance

Executive Summary Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for trace-level quantification in drug development, offering unparalleled sensitivity and selectivity. However, the transition from neat solutions to complex biological matrices (e.g., plasma, serum, urine) introduces significant analytical challenges. As a Senior Application Scientist, I approach LC-MS/MS method development not merely as a sequence of operational steps, but as the engineering of a self-validating system. This guide details the mechanistic rationale behind robust LC-MS/MS quantification, focusing on the strategic deployment of Stable Isotope-Labeled Internal Standards (SIL-IS) to neutralize matrix effects and ensure compliance with stringent regulatory frameworks.

In LC-MS/MS workflows, the most common ionization technique is Electrospray Ionization (ESI). While highly efficient, ESI is notoriously susceptible to matrix interference[1]. When a biological sample is introduced into the ESI source, the target analyte must compete with co-eluting endogenous compounds—such as high-mass, polar phospholipids—for access to the surface of the charged droplets and available charge[1]. These matrix components can deprotonate and neutralize the analyte ions in the liquid phase, or increase the surface tension of the droplets, preventing efficient evaporation and gas-phase ion release[1]. This phenomenon, known as ion suppression, severely compromises analytical accuracy.

To engineer a self-validating assay, we must mathematically neutralize this suppression. This is achieved by utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS), typically labeled with 13C, 15N, or Deuterium[2]. Because the SIL-IS shares identical physicochemical properties with the target analyte, it co-elutes perfectly during chromatographic separation. Consequently, whatever ion suppression impacts the analyte in the ESI source will identically impact the SIL-IS. By quantifying the ratio of the analyte's response to the SIL-IS response, the matrix effect is mathematically canceled out, ensuring precise quantification regardless of sample-to-sample matrix variations[2].

Experimental Workflow Diagram

LCMS_Workflow A 1. Biological Sample (Plasma/Serum) B 2. Spiking SIL-IS (Self-Validation) A->B C 3. Solid-Phase Extraction (Matrix Cleanup) B->C D 4. UHPLC Separation (Analyte & IS Co-elution) C->D E 5. ESI Source (Ionization & Competition) D->E F 6. Triple Quad MS/MS (MRM Transitions) E->F G 7. Data Quantification (IS-Normalized Ratio) F->G

Figure 1: End-to-end LC-MS/MS bioanalytical workflow with SIL-IS integration.

Step-by-Step Protocol: Self-Validating LC-MS/MS Quantification

This protocol outlines the methodology for validating a robust LC-MS/MS assay, emphasizing the causality behind each procedural choice.

Phase 1: Matrix-Matched Calibration and Sample Preparation

  • Preparation of Matrix-Matched Standards : Prepare calibration standards by spiking the target analyte into a blank biological matrix (e.g., human plasma) rather than a neat solvent.

    • Causality: This ensures that the calibration curve experiences the same baseline matrix suppression as the unknown samples, maintaining an accurate Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).

  • SIL-IS Spiking : Spike a fixed, known concentration of the SIL-IS into all blanks, standards, Quality Control (QC) samples, and unknown samples at the very beginning of the procedure.

    • Causality: Early addition corrects for any volumetric losses during extraction and variations in ionization efficiency downstream.

  • Solid-Phase Extraction (SPE) : Load the spiked samples onto an SPE cartridge. Wash with a low-organic solvent to elute salts, and elute the analyte/IS with a high-organic solvent.

    • Causality: While the SIL-IS corrects for relative matrix effects, severe ion suppression can still lower absolute signal intensity below the detector's sensitivity threshold. SPE physically removes bulk phospholipids, preserving the absolute signal integrity.

Phase 2: LC Separation and MS/MS Detection 4. UHPLC Separation : Inject the extracted sample onto a Reversed-Phase (C18) UHPLC column. Utilize a gradient elution (e.g., Water/Acetonitrile with 0.1% Formic Acid).

  • Causality: Formic acid acts as a proton donor, facilitating the formation of[M+H]+ ions in positive ESI mode.

  • Multiple Reaction Monitoring (MRM) : Configure the triple quadrupole mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

    • Causality: MRM filters out isobaric background noise, providing the high selectivity required for complex bioanalysis.

Phase 3: Data Analysis and Matrix Factor Assessment 6. Quantification via IS-Normalized Response : Calculate the peak area ratio (Area_Analyte / Area_IS) for all injections. Plot this ratio against the nominal concentration to generate a linear regression curve (typically with a 1/x² weighting to prioritize accuracy at the LLOQ). 7. Post-Extraction Spiking for Matrix Factor (MF) : To quantitatively prove the method's robustness, calculate the IS-normalized Matrix Factor[3]. Spike the analyte and IS into post-extracted blank matrix and compare the response ratio to a neat solution spike.

  • Causality: An IS-normalized MF close to 1.0 (with a CV ≤ 15%) proves the SIL-IS has successfully neutralized the matrix effect, rendering the assay self-validating[3].

Quantitative Data: Regulatory Acceptance Criteria

To ensure the assay is fit for regulatory submissions, the method must adhere to the FDA's 2018 Bioanalytical Method Validation Guidance and the harmonized ICH M10 guidelines[4]. The table below summarizes the critical self-validating parameters:

Validation ParameterFDA/ICH M10 Acceptance CriteriaMechanistic Rationale
Accuracy (Bias) ±15% of nominal value (±20% at LLOQ)Ensures the measured concentration accurately reflects the true in vivo value[4].
Precision (%CV) ≤15% variance (≤20% at LLOQ)Validates the reproducibility of the extraction recovery and ESI ionization stability[4].
IS-Normalized Matrix Factor CV ≤ 15% across 6 independent matrix lotsConfirms that the SIL-IS effectively compensates for lot-to-lot matrix variations[3].
Selectivity Blank matrix response <20% of LLOQGuarantees the absence of endogenous isobaric interferences at the specific MRM transition[4].

References

  • Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL:[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis Source: NIH (PubMed Central) URL:[Link]

Sources

Application Notes and Protocols for the Reduction of 4-Nitro-1,2,3,6,7,8-hexahydropyrene to Amino-hexahydropyrene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The transformation of aromatic nitro compounds into their corresponding primary amines is a foundational reaction in modern organic synthesis. These aromatic amines, or anilines, are critical building blocks and versatile intermediates in the development of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The specific conversion of 4-Nitro-1,2,3,6,7,8-hexahydropyrene to 4-Amino-1,2,3,6,7,8-hexahydropyrene provides a key synthon for creating complex polycyclic aromatic structures, which are of significant interest in medicinal chemistry and materials science for their unique electronic and structural properties.[2]

This guide provides a comprehensive overview of robust and field-proven methodologies for this reduction. We will delve into the mechanistic underpinnings of the transformation, present multiple detailed protocols with explanations for key experimental choices, and offer guidance on product characterization and purification. The protocols are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure reaction success and product integrity.

Mechanistic Overview: The Six-Electron Reduction Pathway

The reduction of an aromatic nitro group (Ar-NO₂) to a primary amine (Ar-NH₂) is a six-electron process that proceeds through several key intermediates. The most widely accepted pathway involves the sequential reduction of the nitro group, first to a nitroso species (Ar-NO), then to a hydroxylamine (Ar-NHOH), and finally to the desired amine.[3]

Controlling the reaction conditions is paramount, as incomplete reduction can lead to the accumulation of these intermediates. Furthermore, side reactions, such as the condensation of the nitroso and hydroxylamine intermediates, can produce dimeric impurities like azoxy (Ar-N(O)=N-Ar) or azo (Ar-N=N-Ar) compounds.[4] The choice of reducing agent and reaction conditions is therefore critical to steer the reaction toward the exclusive formation of the primary amine.

Reaction_Pathway cluster_main Nitro Reduction Pathway Start This compound (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine 4-Amino-1,2,3,6,7,8-hexahydropyrene (Ar-NH₂) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: Generalized pathway for the six-electron reduction of a nitroarene.

Critical Safety and Handling Precautions

Researcher safety is the primary consideration in any experimental design. All operations should be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.

  • This compound: This compound is a solid, typically a pale yellow to yellow powder. While specific toxicity data is limited, aromatic nitro compounds should generally be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Reagents: Many reagents used in these reductions have specific hazards.

    • Acids (HCl, Acetic Acid): Corrosive. Handle with extreme care.[5]

    • Metal Powders (Fe, Sn, Zn): Can be flammable. Avoid creating dust clouds.

    • Catalysts (Pd/C): Palladium on carbon is pyrophoric when dry and exposed to air, especially after use in hydrogenation. Never allow the used catalyst to dry in the air. It should be filtered and immediately submerged in water for storage and disposal.

    • Hydrogen Gas (H₂): Extremely flammable and explosive. Hydrogenation reactions must be performed in specialized pressure vessels by trained personnel, with strict adherence to safety protocols.[1]

    • Hydrazine (N₂H₄): Highly toxic and carcinogenic. Handle with extreme caution and appropriate engineering controls.

  • General Hygiene: Wash hands and face thoroughly after handling any chemicals.[6] Contaminated clothing should be changed immediately.[6]

Experimental Protocols

The following protocols represent distinct, reliable methods for the reduction of this compound. The choice of method may depend on available equipment, desired scale, and the presence of other functional groups in more complex analogues.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is often the method of choice for its high efficiency and clean reaction profile, producing water as the only byproduct.[7] However, it requires specialized high-pressure equipment.

Causality & Rationale: Palladium on a high-surface-area carbon support is a highly active heterogeneous catalyst.[1] It facilitates the dissociation of molecular hydrogen (H₂) on its surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group.[1] Ethanol is a common solvent due to its ability to dissolve the substrate and its inertness under these conditions.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen Gas (H₂)

  • Nitrogen Gas (N₂)

  • Celite®

Procedure:

  • To a suitable pressure vessel (e.g., a Parr hydrogenator), add the this compound and ethanol.

  • Under a gentle stream of nitrogen , carefully add the 10% Pd/C catalyst. Rationale: This prevents the dry catalyst from coming into contact with air.

  • Seal the reaction vessel and purge the system 3-5 times with nitrogen to remove all oxygen.[1]

  • Purge the vessel 3-5 times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50 psi).[8]

  • Stir the mixture vigorously at room temperature. Rationale: Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

  • Monitor the reaction progress by observing hydrogen uptake or by periodically sampling the reaction mixture (after safely venting and purging) for analysis by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material is no longer detectable.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.[8] CAUTION: Keep the catalyst wet at all times.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-1,2,3,6,7,8-hexahydropyrene.

  • Purify the product as necessary via column chromatography or recrystallization.[8]

Protocol 2: Reduction using Iron Powder in Acidic Medium

This classic "Béchamp reduction" is a robust, scalable, and cost-effective method that avoids the use of high-pressure hydrogen.[5][9]

Causality & Rationale: In an acidic medium (provided by ammonium chloride or acetic acid), iron metal acts as a single-electron donor, reducing the nitro group.[9] The iron is oxidized from Fe(0) to Fe(II)/Fe(III) oxides/hydroxides. The ethanol/water solvent system is effective for dissolving the organic substrate while facilitating the inorganic reaction.

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe), fine grade (3-5 eq)

  • Ammonium Chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Ethanol/Water solvent mixture (e.g., 4:1)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the this compound, the ethanol/water solvent mixture, iron powder, and ammonium chloride (or acetic acid).[8]

  • Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.[8]

  • Monitor the reaction progress by TLC until the starting material spot has completely disappeared.

  • Cool the reaction mixture to room temperature and dilute it with water.

  • Filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.[8]

  • Transfer the filtrate to a separatory funnel. Carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.[8]

  • Purify as required.

Protocol 3: Reduction using Tin(II) Chloride (SnCl₂)

This method is particularly useful as it is mild and often shows good chemoselectivity, tolerating other reducible functional groups that might be sensitive to catalytic hydrogenation.[7][9]

Causality & Rationale: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a mild reducing agent that, in a protic solvent like ethanol and often with the addition of concentrated HCl, effectively reduces nitroarenes.[3] The tin is oxidized from Sn(II) to Sn(IV) during the reaction. The workup involves a basic quench to precipitate tin salts as hydroxides, allowing for their removal by filtration.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol

  • Ethyl Acetate

  • 3M Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the this compound in ethanol.

  • Add the Tin(II) chloride dihydrate to the solution and stir at room temperature or with gentle heating (e.g., 50-60°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully add cold 3M NaOH solution dropwise with vigorous stirring. A thick, white precipitate of tin salts will form.

  • Stir the resulting suspension for 15-20 minutes.

  • Filter the mixture to remove the tin salts, washing the solid thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify as required.

Workflow Visualization and Data Summary

Workflow cluster_workflow Generalized Experimental Workflow setup 1. Setup Combine substrate, solvent, and reagents in appropriate flask/vessel. reaction 2. Reaction Heat/stir under specified atmosphere (N₂, H₂, Air). setup:f1->reaction:f0 monitoring 3. Monitoring Track progress via TLC/LC-MS until starting material is consumed. reaction:f1->monitoring:f0 workup 4. Workup Quench reaction, filter solids, perform extractions, and dry organic phase. monitoring:f1->workup:f0 purification 5. Purification Purify crude product via column chromatography or recrystallization. workup:f1->purification:f0 characterization 6. Characterization Confirm identity and purity via NMR, MS, IR. purification:f1->characterization:f0

Caption: A typical experimental workflow for nitro group reduction.

Method Key Reagents Typical Conditions Advantages Disadvantages/Considerations Yield Range
Catalytic Hydrogenation H₂, 10% Pd/CRT, 50 psi H₂High yield, clean byproduct (H₂O), mild temperature.[7]Requires specialized high-pressure equipment; catalyst is pyrophoric; may reduce other functional groups.[1][7]>95%
Iron/Acid Reduction Fe powder, NH₄Cl or AcOHReflux (80-90°C)Inexpensive, scalable, robust, and tolerates many functional groups.[8][9]Requires stoichiometric amounts of metal, leading to significant waste; workup can be cumbersome.[5]85-95%
Tin(II) Chloride Reduction SnCl₂·2H₂O, EthanolRT to 60°CMild conditions, good chemoselectivity.[7]Requires stoichiometric amounts of tin; tin waste is toxic and requires careful disposal; workup involves filtering thick precipitates.[9]80-90%

Product Characterization: A Self-Validating System

Confirmation of the successful synthesis of 4-Amino-1,2,3,6,7,8-hexahydropyrene requires thorough analytical characterization.[10]

  • Thin Layer Chromatography (TLC): The product amine should have a different Rf value than the starting nitro compound. The amine is typically more polar and will have a lower Rf value in a non-polar eluent system (e.g., Ethyl Acetate/Hexanes).

  • ¹H NMR Spectroscopy:

    • Disappearance: The characteristic signals of the aromatic protons adjacent to the nitro group in the starting material will shift significantly.

    • Appearance: A new broad singlet, typically integrating to 2 protons, will appear in the 3.5-5.0 ppm range, corresponding to the -NH₂ group. The aromatic protons will shift upfield due to the electron-donating nature of the amine group compared to the electron-withdrawing nitro group.

  • ¹³C NMR Spectroscopy: The carbon atom attached to the nitrogen will experience a significant shift. Other aromatic carbon signals will also shift, reflecting the change in the electronic nature of the substituent.

  • Infrared (IR) Spectroscopy:

    • Disappearance: The strong, characteristic symmetric and asymmetric stretching vibrations of the nitro group (Ar-NO₂) around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ will disappear.

    • Appearance: Two characteristic N-H stretching bands for the primary amine (-NH₂) will appear in the region of 3500-3300 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 4-Amino-1,2,3,6,7,8-hexahydropyrene.

By employing these established protocols and analytical checks, researchers can confidently and safely synthesize and validate 4-Amino-1,2,3,6,7,8-hexahydropyrene, unlocking its potential for further application in drug discovery and materials science.

References

  • Talebizadeh, M. J., et al. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Korean Chemical Society. Available at: [Link]

  • Bovone, G., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. Available at: [Link]

  • Ren, P. D., et al. (1996). Catalytic Reduction of Nitroarenes to Azoxybenzenes With Sodium Borohydride in the Presence of Bismuth. Synthetic Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Available at: [Link]

  • Bovone, G., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. University of Turin Institutional Repository. Available at: [Link]

  • Patil, N. M., et al. (2015). Transfer hydrogenation of nitroarenes into anilines by palladium nanoparticles via dehydrogenation of dimethylamine borane complex. RSC Publishing. Available at: [Link]

  • Jenkins, R. L., et al. (n.d.). Reduction of Nitro-Aromatics with Activated Iron. Rhodium.ws. Available at: [Link]

  • Darweesh, M. A., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Omega. Available at: [Link]

  • Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Al-Shaheen, M. A. H., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Egyptian Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]

  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. Available at: [Link]

  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Nitrophenol. Thermo Fisher Scientific. Available at: [Link]

  • Reddy, T. S., et al. (2021). Design and synthesis of hexahydro pyrene containing unusual a- amino acid derivatives. Indian Academy of Sciences. Available at: [Link]

  • AKEMI. (2026). Safety data sheet. AKEMI. Available at: [Link]

  • Sridhar, M., et al. (2009). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Sriram, D., et al. (2010). A new synthesis of amino acid-based enantiomerically pure substituted 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines. PubMed. Available at: [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). SciSpace. Available at: [Link]

  • Marti, R., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. MDPI. Available at: [Link]

  • Shukkur, A. H., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. ResearchGate. Available at: [Link]

  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Available at: [Link]

  • Kay, L. E. (n.d.). NMR spectroscopy captures the essential role of dynamics in regulating biomolecular function. Lewis Kay's Lab - University of Toronto. Available at: [Link]

  • Organic Syntheses. (n.d.). Pyrimidinyl-2-carboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Organic Syntheses Procedure. Available at: [Link]

Sources

tissue extraction protocols for nitro-PAH metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Extraction Protocols for Nitro-PAH Metabolites from Biological Tissue

Executive Summary & Scientific Context

Nitro-PAHs (e.g., 1-nitropyrene, 6-nitrochrysene) are potent mutagens and carcinogens ubiquitous in diesel exhaust and grilled foods. Unlike their parent PAHs, which are primarily metabolized via ring oxidation, Nitro-PAHs undergo complex biotransformation involving both nitro-reduction (yielding amino-PAHs) and ring oxidation (yielding hydroxy-nitro-PAHs).

The Analytical Challenge: Extracting these metabolites from tissue (liver, lung, kidney) presents a tripartite challenge:

  • Polarity Divergence: Metabolites range from moderately non-polar (parent compounds) to highly polar (amino-PAHs, glucuronide conjugates).

  • Matrix Interference: Biological tissues are rich in lipids and proteins that suppress ionization in LC-MS/MS.

  • Chemical Instability: Amino-PAHs (e.g., 1-aminopyrene) are highly susceptible to oxidation and photodegradation.

This guide details two field-proven protocols: a Modified QuEChERS approach for high-throughput screening of free metabolites, and a Hydrolysis-Assisted LLE for total metabolite quantification (free + conjugated).

Metabolic Pathway & Target Analytes[1]

Understanding the biotransformation is critical for selecting the correct extraction pH and solvents.

NitroPAH_Metabolism cluster_legend Target Class NP 1-Nitropyrene (Parent) Nitroso 1-Nitrosopyrene (Reactive Intermediate) NP->Nitroso Nitro-reduction (CYP450/Reductases) OH_NP Hydroxy-1-nitropyrenes (3-OH, 6-OH, 8-OH) NP->OH_NP Ring Oxidation (CYP450) N_OH N-Hydroxy-1-aminopyrene Nitroso->N_OH Reduction AP 1-Aminopyrene (Major Metabolite) N_OH->AP Reduction Adduct DNA/Protein Adducts (Tissue Bound) N_OH->Adduct Covalent Binding NAAP N-Acetyl-1-aminopyrene AP->NAAP N-Acetylation (NAT2) Conj Glucuronide/Sulfate Conjugates AP->Conj Phase II OH_NP->Conj Phase II (UGT/SULT) key Green Nodes = Primary Extraction Targets Red Nodes = Require Stabilization/Hydrolysis

Figure 1: Biotransformation pathway of 1-Nitropyrene. Extraction protocols must target the green nodes while stabilizing the red intermediates.

Pre-Analytical Considerations (Critical)

Failure at this stage renders the extraction futile.

  • Cryogenic Harvesting: Tissue must be snap-frozen in liquid nitrogen immediately upon harvest to halt enzymatic activity (e.g., deacetylation or further oxidation).

  • Photoprotection: All extraction steps must be performed under yellow light or in amber glassware. Nitro-PAHs and amino-PAHs are highly photodegradable [1].

  • Antioxidant Buffer: For amino-PAH analysis, ascorbic acid (0.1% w/v) must be added to aqueous buffers to prevent oxidation of the amine group to nitroso/nitro species.

Protocol A: Cryogenic Modified QuEChERS

Best for: High-throughput profiling of free metabolites (Hydroxy-nitro-PAHs, Amino-PAHs, Acetyl-amino-PAHs) in lipid-rich tissues (Liver, Brain).

Principle: Uses an acetonitrile partitioning system with enhanced lipid removal (EMR) to handle tissue complexity without sacrificing polar metabolite recovery.

Reagents:
  • Extraction Solvent: Acetonitrile (ACN) with 1% Acetic Acid (AA).[1]

  • QuEChERS Salts: 4g MgSO₄, 1g NaCl.

  • dSPE Cleanup: 150mg MgSO₄, 50mg PSA (Primary Secondary Amine), 50mg C18.

Step-by-Step Workflow:
  • Homogenization:

    • Weigh 100 mg frozen tissue into a 2 mL reinforced tube containing ceramic beads.

    • Add 10 µL of Internal Standard Mix (e.g., d9-1-Nitropyrene, d9-1-Aminopyrene).

    • Add 400 µL cold water (containing 0.1% ascorbic acid).

    • Homogenize at 6,000 rpm for 30s (maintain <4°C).

  • Lysis & Extraction:

    • Add 500 µL ACN + 1% AA .

    • Vortex vigorously for 1 min.

    • Expert Insight: The acetic acid is crucial to protonate amino-PAHs, improving their solubility in the organic phase and stability [2].

  • Salting Out:

    • Add QuEChERS salt mix (scaled down: 200mg MgSO₄ / 50mg NaCl).

    • Shake immediately and vigorously for 1 min to prevent MgSO₄ agglomeration.

    • Centrifuge at 10,000 x g for 5 min at 4°C.

  • Dispersive SPE (Cleanup):

    • Transfer the top organic layer to a dSPE tube containing PSA/C18/MgSO₄.

    • Caution: PSA removes fatty acids but can also retain acidic metabolites (e.g., carboxylated derivatives). If analyzing acidic metabolites, omit PSA and use only C18.

    • Vortex and centrifuge (10,000 x g, 5 min).

  • Reconstitution:

    • Transfer supernatant to an amber vial.

    • Evaporate to dryness under N₂ stream at 35°C.

    • Reconstitute in 100 µL MeOH:Water (1:1) for LC-MS/MS.[2][3][4][5]

Protocol B: Hydrolysis-Assisted Solid Phase Extraction (SPE)

Best for: Quantification of total metabolites (including Glucuronide/Sulfate conjugates) and maximum sensitivity in complex matrices (Lung, Kidney).

Principle: Enzymatic hydrolysis frees conjugated metabolites, followed by polymeric SPE to concentrate analytes and remove salts/proteins.

Step-by-Step Workflow:
  • Enzymatic Hydrolysis:

    • Homogenize 100 mg tissue in 1 mL Acetate Buffer (0.2 M, pH 5.0).

    • Add 20 µL β-Glucuronidase/Arylsulfatase (from Helix pomatia).

    • Incubate at 37°C for 4 hours (shaking).

    • Validation: Include a "No Enzyme" control to distinguish free vs. conjugated forms.

  • Protein Precipitation:

    • Add 2 mL ice-cold Acetonitrile. Vortex and centrifuge (4,000 x g, 10 min).

    • Collect supernatant and dilute with water to <10% organic content (approx. 20 mL total volume). Crucial for SPE retention.

  • SPE Loading (Oasis HLB or Strata-X):

    • Condition: 3 mL MeOH, then 3 mL Water.

    • Load: Pass the diluted sample at 1 mL/min.

    • Wash: 3 mL 5% MeOH in Water (removes salts/proteins).

  • Elution:

    • Elute with 3 mL Methanol:Acetonitrile (1:1) containing 0.1% Formic Acid.

    • Expert Insight: The formic acid ensures elution of basic amino-PAHs from the polymeric sorbent.

  • Concentration:

    • Evaporate to dryness (N₂, 35°C).

    • Reconstitute in mobile phase.

Decision Matrix & Troubleshooting

Workflow_Decision Start Start: Tissue Sample Q_Conj Target: Conjugates? Start->Q_Conj Hydrolysis Enzymatic Hydrolysis (Protocol B) Q_Conj->Hydrolysis Yes (Total Metabs) QuEChERS Mod. QuEChERS (Protocol A) Q_Conj->QuEChERS No (Free Metabs) Precip Protein Precipitation Hydrolysis->Precip Dilution Dilute to <10% Organic Precip->Dilution SPE SPE (Polymeric RP) Dilution->SPE Analysis LC-MS/MS Analysis SPE->Analysis dSPE dSPE Cleanup (PSA/C18) QuEChERS->dSPE dSPE->Analysis

Figure 2: Selection guide for extraction protocols based on metabolite targets.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Recovery of Amino-PAHs Oxidation during extractionAdd 0.1% Ascorbic Acid to aqueous buffers. Purge solvents with N₂.
Signal Suppression Lipid breakthroughIncrease C18 content in dSPE (Protocol A) or perform Hexane wash before elution (Protocol B).
Peak Tailing (LC-MS) Interaction with silanolsUse deactivated glass vials. Ensure mobile phase has ammonium acetate/formate modifier.
Low Recovery of Conjugates Incomplete hydrolysisVerify pH (must be 5.0). Check enzyme activity with a positive control (e.g., 4-nitrophenyl glucuronide).

References

  • IARC Working Group. (2014). Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 105. Link

  • Lyu, B., et al. (2025). "Detecting Polycyclic Aromatic Hydrocarbons with UHPLC–MS/MS." LCGC International. Link

  • Toriba, A., & Hayakawa, K. (2018). "Significantly Higher Levels of Protein than DNA Adducts in the Internal Organs of 1-Nitropyrene Exposed Rats." Chemical Research in Toxicology. Link

  • CDC/NHANES. (2024). Polycyclic Aromatic Hydrocarbons (PAHs) - Urine.[3][7][8] Laboratory Procedure Manual. Link

  • Kalagi, K., et al. (2016). "QuEChERS Method Development for Bio-monitoring of Low Molecular Weight Polycyclic Aromatic Hydrocarbons in Fish." ResearchGate.[9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 4-Nitro-1,2,3,6,7,8-hexahydropyrene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HHP-NITRO-OPT-01 Subject: Yield Optimization & Troubleshooting for 4-Nitro-1,2,3,6,7,8-hexahydropyrene Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Challenge of Activation

The synthesis of This compound (4-Nitro-HHP) presents a classic organic chemistry paradox: the precursor (HHP) is significantly more activated than pyrene due to the electron-donating alkyl bridges, yet this activation makes it prone to over-nitration and oxidation.

Standard "mixed acid" nitration (sulfuric/nitric) is often too aggressive, leading to dinitro-species and sulfonated byproducts. The industry-standard solution described below utilizes Acetyl Nitrate generated in situ.[1] This method offers superior regioselectivity and milder conditions, but requires strict thermal control to prevent energetic decomposition.

Module 1: The Optimized Protocol (The "Golden Path")

This protocol is designed to maximize mono-nitration at the 4-position while suppressing dinitration (at the 9/10 positions) and oxidative degradation.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
1,2,3,6,7,8-Hexahydropyrene 1.0SubstrateEnsure purity >98% to prevent tar formation.
Nitric Acid (90% fuming) 1.05ReagentDo not use large excess. Limiting reagent strategy is safer.
Acetic Anhydride (

)
SolventSolvent/ActivatorForms Acetyl Nitrate in situ.[1] Must be dry.
Dichloromethane (DCM) Co-solventDiluentOptional: Improves solubility of HHP at low temps.
Step-by-Step Methodology
  • Preparation of Acetyl Nitrate (The "Danger Zone"):

    • Cool a flask containing Acetic Anhydride to 0°C (ice/salt bath).

    • Slowly add Nitric Acid dropwise.

    • WARNING: Maintain internal temperature <5°C. Acetyl nitrate is unstable and explosive at elevated temperatures.

  • Substrate Addition:

    • Dissolve HHP in a minimal amount of DCM or Acetic Anhydride.

    • Add the HHP solution to the Acetyl Nitrate mixture dropwise over 30–60 minutes.

    • Why? Slow addition ensures the concentration of the nitrating agent is never high enough relative to the substrate to favor dinitration.

  • Reaction & Quench:

    • Stir at 0–10°C for 1–2 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).

    • Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring. The product should precipitate as a yellow solid.

  • Purification:

    • Filter the crude solid.[2] Wash with cold water to remove acid.

    • Recrystallization: Ethanol or Ethyl Acetate/Hexane.

    • Target Appearance: Bright yellow needles/powder. Green/brown indicates oxidation.

Module 2: Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a significant amount of "spot-to-spot" impurities on TLC. What is happening?

Diagnosis: Over-nitration. The Science: The alkyl bridges at positions 1,2,3 and 6,7,8 are electron-donating groups (EDGs). They activate the central aromatic ring via hyperconjugation. Once the first nitro group adds to position 4, the ring should be deactivated. However, in the presence of strong acid or excess reagent, the second ring (positions 9,10) remains sufficiently active for a second attack. The Fix:

  • Reduce

    
     equivalents to 0.95–1.0 . It is better to leave unreacted starting material (easily separated) than to form dinitro-HHP (difficult to separate).
    
  • Lower the reaction temperature to -10°C .

Q2: The product is turning into a dark green or black tar during workup.

Diagnosis: Oxidative degradation (Quinone formation). The Science: The benzylic positions (1, 3, 6, 8) are susceptible to oxidation by nitric acid, especially if the temperature spikes. This leads to the formation of pyrene-quinones or polymerized tars. The Fix:

  • Quench immediately upon completion. Do not let the reaction sit overnight.

  • Ensure the reaction remains strictly below 10°C.

  • Use an inert atmosphere (

    
     or Ar) to minimize atmospheric oxygen participation.
    
Q3: I am struggling to separate the 4-nitro product from the unreacted HHP.

Diagnosis: Solubility similarity. The Fix:

  • Flash Chromatography: Use a gradient of 100% Hexane

    
     5% EtOAc/Hexane. HHP elutes first (non-polar), followed by 4-Nitro-HHP.
    
  • Chemical Wash: Since the nitro group is not acidic, base extraction won't help. However, recrystallization from hot ethanol is highly effective; HHP is more soluble in cold ethanol than the nitro derivative, allowing the product to crystallize out.

Module 3: Visualizing the Mechanism & Workflow

The following diagrams illustrate the reaction pathway and the critical decision points in the workflow.

Figure 1: Reaction Pathway & Regioselectivity

Caption: Electrophilic attack by Acetyl Nitrate occurs at the activated 4-position. Over-reaction leads to 9-nitro substitution.

NitrationMechanism Start 1,2,3,6,7,8-Hexahydropyrene (HHP) Inter Sigma Complex (Intermediate) Start->Inter Electrophilic Attack (0°C) Oxidation Quinones/Tars (Oxidation) Start->Oxidation Oxidative Cond. (>20°C) Reagent Acetyl Nitrate (Ac2O + HNO3) Reagent->Inter Product 4-Nitro-HHP (Target) Inter->Product -H+ (Fast) SideProduct 4,9-Dinitro-HHP (Over-nitration) Product->SideProduct Excess HNO3 / High Temp

Figure 2: Optimized Experimental Workflow

Caption: Step-by-step process flow emphasizing temperature control and purification checkpoints.

Workflow Step1 Step 1: Generate Acetyl Nitrate Temp: <0°C | Solvent: Ac2O Step2 Step 2: Add HHP Solution Rate: Dropwise (30-60 min) Step1->Step2 Step3 Step 3: Reaction Monitoring TLC Check @ 60 min Step2->Step3 Step4A Complete? Quench on Ice Step3->Step4A Yes Step4B Incomplete? Stir 30 min more Step3->Step4B No Step5 Step 4: Filtration & Wash Remove Acid Step4A->Step5 Step4B->Step3 Step6 Step 5: Recrystallization Solvent: Ethanol Step5->Step6 Final Pure 4-Nitro-HHP (Yellow Solid) Step6->Final

Module 4: Safety & Compliance

  • Acetyl Nitrate Warning: Acetyl nitrate is a potent nitrating agent but can detonate if heated or concentrated.[3] Never distill this reagent. Always prepare fresh and quench excess with water.

  • Carcinogenicity: Nitro-PAHs (Polycyclic Aromatic Hydrocarbons) are potential mutagens. Handle all solids in a glovebox or a certified fume hood with HEPA filtration.

References

  • ChemicalBook. (2025). This compound Properties and Supplier Data. Link

  • National Institutes of Health (PubChem). (2025). 1,2,3,6,7,8-Hexahydropyrene Compound Summary. Link

  • Pictet, A., & Khotinsky, E. (1907).[1] Über Acetylnitrat (On Acetyl Nitrate). Berichte der deutschen chemischen Gesellschaft. (Foundational text on Acetyl Nitrate synthesis). Link

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

Technical Support Center: Resolving Isomeric Nitro-Hexahydropyrenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic resolution of nitro-hexahydropyrene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the significant analytical challenge of separating these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, field-proven insights into method development and troubleshooting, grounding our recommendations in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides a foundational understanding of the challenges involved.

Q1: Why is the separation of nitro-hexahydropyrene isomers so difficult?

A1: The difficulty stems from the fundamental definition of isomers: they share the same molecular formula and mass.[1][2] For nitro-hexahydropyrenes, which are positional isomers, the nitro group (-NO₂) is located at different positions on the hexahydropyrene skeleton. This results in compounds with nearly identical physicochemical properties, such as polarity, hydrophobicity, and vapor pressure.[3] Standard chromatographic methods that separate based on these bulk properties often fail to provide adequate resolution, leading to peak co-elution.[4][5] Achieving separation requires a chromatographic system that can exploit the subtle differences in molecular geometry and electronic distribution arising from the varied nitro group placement.

Q2: I have completely co-eluting peaks. What is the most effective first step to achieve some separation?

A2: When facing complete co-elution, the primary goal is to introduce a different separation mechanism or enhance an existing one. The single most effective change is to switch the stationary phase chemistry . If you are using a standard C18 column, which separates primarily on hydrophobicity, the isomers are likely behaving identically. Consider a column that offers alternative interactions:

  • Phenyl-Hexyl Columns: These are highly recommended for aromatic compounds. They provide strong π-π interactions between the phenyl rings of the stationary phase and the aromatic system of your analytes.[4] The position of the electron-withdrawing nitro group subtly alters the electron density of the pyrene ring system, leading to differential π-π stacking interactions and, consequently, separation.

  • Pentafluorophenyl (PFP) Columns: PFP phases offer a complex mix of separation mechanisms, including dipole-dipole, ion-exchange, and π-π interactions. This multi-modal nature can be highly effective at resolving positional isomers.[6]

Changing the column chemistry is a more powerful first step than simply adjusting the mobile phase on a non-selective column.

Q3: Which chromatographic technique—HPLC, GC, or SFC—is best suited for this analysis?

A3: The optimal technique depends on the thermal stability and volatility of your specific nitro-hexahydropyrene isomers.

  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the most versatile and widely used technique for nitro-aromatic compounds.[6] It is the recommended starting point as it avoids the potential for thermal degradation of the nitro group, which can occur at the high temperatures used in GC.[7]

  • Gas Chromatography (GC): GC can be used if the isomers are sufficiently volatile and thermally stable. Separation is based on differences in boiling points and interactions with the stationary phase.[8] Specialized stationary phases, such as liquid crystal phases, can provide excellent selectivity based on molecular shape (length-to-breadth ratio), which is ideal for isomers.[9][10] However, thermal lability is a significant risk.[7]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent, often superior, alternative. It combines the properties of both GC and LC, using a supercritical fluid like CO₂ as the mobile phase.[11] SFC often provides faster separations and unique selectivity compared to HPLC, and its lower operating temperatures make it safer for thermally labile compounds than GC.[7][12][13]

For most applications, HPLC/UHPLC is the most robust starting point , with SFC being a powerful second option for challenging separations.

Q4: How do I confirm that a single broad or shouldered peak is actually two co-eluting isomers?

A4: Visual inspection can be misleading.[5] A peak shoulder is a strong indicator, but perfectly co-eluting peaks can appear symmetrical.[5] Use a more advanced detector to confirm peak purity:

  • Diode Array Detector (DAD/PDA): A DAD or PDA detector acquires UV-Vis spectra across the entire peak. If the spectra taken at the upslope, apex, and downslope of the peak are not identical, it confirms the presence of more than one compound.[4][5]

  • Mass Spectrometry (MS): While isomers have the same mass, an LC-MS system can reveal their presence. Even if the parent mass is identical, slight differences in fragmentation patterns in the MS/MS spectra across the peak can indicate multiple components.[4]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

This section provides a structured approach to resolving common issues encountered during the HPLC analysis of nitro-hexahydropyrene isomers.

Problem 1: Complete or Near-Complete Peak Co-elution

When resolution is less than 1.0, the primary focus must be on enhancing the selectivity (


) of the system.
Causality & Solution Workflow

The logical flow for tackling co-elution is to make systematic changes to the parameters that most significantly impact selectivity. The diagram below outlines this workflow.

CoElution_Troubleshooting Start Poor Resolution (Rs < 1.0) Co-eluting Isomers ChangeStationaryPhase 1. Change Stationary Phase (Primary Action for Selectivity) Start->ChangeStationaryPhase C18_to_Phenyl Switch C18 to Phenyl-Hexyl (Exploit π-π Interactions) ChangeStationaryPhase->C18_to_Phenyl If using C18 C18_to_PFP Switch C18 to PFP (Multi-modal Interactions) ChangeStationaryPhase->C18_to_PFP If Phenyl fails ChangeMobilePhase 2. Change Organic Modifier (Secondary Action for Selectivity) C18_to_Phenyl->ChangeMobilePhase If still co-eluting C18_to_PFP->ChangeMobilePhase If still co-eluting ACN_to_MeOH Switch Acetonitrile to Methanol (or vice-versa) (Alters π-π Interactions & Dipole Selectivity) ChangeMobilePhase->ACN_to_MeOH OptimizeTemp 3. Optimize Temperature (Fine-tunes Selectivity) ACN_to_MeOH->OptimizeTemp If resolution is poor Temp_Change Vary Temperature (e.g., 25°C to 50°C) (Can alter retention characteristics differently for isomers) OptimizeTemp->Temp_Change CheckGradient 4. Optimize Gradient Slope (Improves Resolution) Temp_Change->CheckGradient For final optimization ShallowGradient Decrease Gradient Slope (Increases peak separation, doesn't change selectivity) CheckGradient->ShallowGradient End Baseline Resolution Achieved ShallowGradient->End HPLC_Method_Dev Start Start: Define Analytical Goal (e.g., Baseline Separation of Isomers) Step1 Step 1: Column Selection Choose Phenyl-Hexyl or PFP column (e.g., 100 x 2.1 mm, 1.8 µm) Start->Step1 Step2 Step 2: Mobile Phase Scouting Test A: Water/Acetonitrile Test B: Water/Methanol Step1->Step2 Step3 Step 3: Gradient Screening Run fast, steep gradients to find elution window (e.g., 5-95% B in 5 min) Step2->Step3 Decision1 Is separation observed? Step3->Decision1 Decision1->Step1 No, try different column Step4 Step 4: Gradient Optimization Create a shallower gradient across the elution window (e.g., 40-60% B in 10 min) Decision1->Step4 Yes Step5 Step 5: Temperature Optimization Test at 30°C, 40°C, 50°C Select temperature with best resolution and peak shape Step4->Step5 Step6 Step 6: Flow Rate Optimization Adjust flow rate for optimal efficiency (Refer to van Deemter plot principles) Step5->Step6 End Final Method: Validated for Robustness Step6->End

Caption: Workflow for systematic HPLC method development.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the nitro-hexahydropyrene isomer mixture at approximately 1 mg/mL in a suitable solvent like acetonitrile or toluene.

    • Create a working standard by diluting the stock solution to a final concentration of 5-10 µg/mL using the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile). [14] * Filter the final solution through a 0.2 or 0.45 µm syringe filter before injection. [14]

  • Initial Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or similar), 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at a wavelength appropriate for the analytes (e.g., 254 nm or 280 nm).

  • Method Development Sequence:

    • Scouting Run: Perform a fast gradient run (e.g., 10% to 95% B in 10 minutes) to determine the approximate elution time of the isomer cluster.

    • Selectivity Screen:

      • Replace Mobile Phase B with Methanol and repeat the scouting run.

      • Compare the chromatograms. Choose the organic modifier (Acetonitrile or Methanol) that provides the best initial separation or "bumpiness" in the peak cluster. * Gradient Optimization:

      • Based on the scouting run, design a shallower gradient focused on the elution window of the isomers. For example, if the isomers eluted between 50% and 65% B, set a new gradient:

        • 0-2 min: Hold at 45% B

        • 2-12 min: Ramp from 45% to 70% B

        • 12-14 min: Hold at 95% B (column wash)

        • 14-16 min: Return to 45% B and equilibrate.

    • Temperature Optimization: Run the optimized gradient method at different temperatures (e.g., 25°C, 40°C, 50°C) to see if resolution improves. [15] * Final Adjustments: Make small adjustments to the flow rate and gradient slope to achieve baseline resolution (Rs ≥ 1.5).

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • BenchChem. (2025). Technical Support Center: HPLC Separation of Nitrophenol Isomers. BenchChem.
  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer.
  • BenchChem. (2025). Resolving Co-eluting Peaks in HPLC Analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one Isomers. BenchChem.
  • BenchChem. (2025). Performance characteristics of different chromatographic columns for nitro compound analysis. BenchChem.
  • Han, C., et al. (2021). Fast analysis of derivatives of polycyclic aromatic hydrocarbons in soil by ultra-high performance supercritical fluid chromatography. Environmental Science and Ecotechnology.
  • Miyares, P.H. (n.d.). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. DTIC.
  • Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare.
  • Brunet, E. (2013). Chromatography of the isomers of Nitroanilide. YouTube.
  • ResearchGate. (2025). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. ResearchGate.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds. Google Patents.
  • Dolan, J.W. (n.d.). Why Do Peaks Tail?. LC Troubleshooting Bible.
  • U.S. Environmental Protection Agency. (n.d.). Method 609: Nitroaromatics and Isophorone. EPA.
  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. PMC.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • West Virginia University Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. WVU.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent.
  • Phenomenex. (2025). Types of stationary phases in gas chromatography. Phenomenex.
  • AZoM. (2023). The Power of Separation Science to Prepare Chromatographic Materials. AZoM.
  • MDPI. (2018). Challenges in Separations of Proteins and Small Biomolecules and the Role of Modern Mass Spectroscopy Tools for Solving Them, as Well as Bypassing Them, in Structural Analytical Studies of Complex Biomolecular Mixtures. MDPI.
  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho.
  • MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI.
  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci.
  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs.
  • Wikipedia. (n.d.). Supercritical fluid chromatography. Wikipedia.
  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Chrom Tech, Inc.
  • Lee, Y.-W., & Lin, C.-H. (2013). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Asian Journal of Chemistry.
  • Agilent Technologies. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Agilent.
  • ResearchGate. (2025). Analysis of polycyclic aromatic hydrocarbons by supercritical fluid chromatography (SFC). ResearchGate.
  • Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE. SMT.
  • Thermo Fisher Scientific. (n.d.). Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water. Thermo Fisher Scientific.
  • MDPI. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. MDPI.
  • ResearchGate. (2014). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate.
  • PubMed. (2004). Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. PubMed.
  • OAKTrust. (n.d.). development of a 1-hydroxypyrene quantification method for use as a biomarker in assessment of polycyclic aromatic hydrocarbon exposure. OAKTrust.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. ATSDR.
  • BenchChem. (2025). Application Note: High-Resolution Separation of Hexene Isomers by Gas Chromatography. BenchChem.
  • Chromatography Forum. (2009). separation of two isomers. Chromatography Forum.

Sources

solubility challenges of 4-Nitro-1,2,3,6,7,8-hexahydropyrene in organic solvents

[1][2]

Status: Operational | Ticket: SOL-4NHHP-001 | Updated: 2025-05-15 Subject: Overcoming Solubility & Precipitation Issues in Biological and Analytical Assays[1][2]

Executive Summary

This compound (4-Nitro-HHP) presents a dual challenge: it possesses the lipophilicity of a polycyclic aromatic hydrocarbon (PAH) core while the nitro group introduces polarity that complicates dissolution in non-polar aliphatics.[1][3] This guide addresses the "crash-out" phenomenon observed during aqueous dilution (e.g., Ames test, cell culture) and provides validated protocols for stable stock preparation.

Part 1: Solvent Compatibility Matrix

User Question: "I’m trying to dissolve 4-Nitro-HHP for a mutagenicity assay. It dissolves in DMSO but precipitates immediately when I add it to the S9 mix or media. What is the correct solvent system?"

Technical Response: The precipitation you observe is due to the hydrophobic effect .[2] While the nitro group adds a dipole, the hexahydropyrene core drives high octanol-water partition coefficients (logP), causing rapid aggregation in aqueous environments.[1]

Solubility Performance Table

Solvent ClassSolventSolubility RatingApplication Context
Dipolar Aprotic DMSO (Dimethyl sulfoxide) Excellent (Primary) Standard vehicle for biological assays (Ames, Micronucleus).[1][2] Stable stocks up to 10-50 mM.[1][2]
Chlorinated DCM (Dichloromethane) Excellent Best for GC/MS sample prep and initial extraction.[1][2] High volatility requires sealed storage.[1][2]
Aromatic Toluene Good Preferred for long-term storage of analytical standards at -20°C. Resists water absorption better than DMSO.[1][2]
Polar Protic Methanol/Ethanol Moderate Useful as an intermediate diluent.[1][2] Lower solubility limit than DMSO; requires sonication.[1][2]
Aliphatic Hexane Poor Avoid. The nitro group reduces solubility in strict aliphatics compared to the parent pyrene.[1][2]
Aqueous Water/PBS Insoluble Strictly Avoid. Will cause immediate precipitation/crystallization.[1][2]
Part 2: Validated Preparation Protocols
Protocol A: Preparation of Stable Stock Solution (DMSO)

Use this for Ames Tests or Cell Culture exposures.

Mechanism: DMSO disrupts the crystal lattice energy of the nitro-PAH more effectively than alcohols due to its high dielectric constant and polarizability.

  • Weighing: Weigh the target mass of 4-Nitro-HHP into an amber glass vial .

    • Why Amber? Nitro-PAHs are susceptible to photodegradation (photolysis) under UV/Vis light [1].[1]

    • Why Glass? Lipophilic compounds adsorb to polypropylene (PP) tubes, reducing effective concentration.[1][2]

  • Solvent Addition: Add molecular biology grade DMSO (anhydrous).[1][2]

  • Dispersal: Vortex for 30 seconds.

  • Sonication (Critical Step): Sonicate in a water bath at 35-40°C for 10-15 minutes .

    • Note: Visual clarity does not guarantee full dissolution.[1][2] Micro-crystals may persist.[1][2] Sonication ensures a true molecular solution.[1]

  • QC Check: Invert vial against a light source. If "schlieren" lines (swirling refractive patterns) are visible, the solution is not homogenous.[1][2] Vortex again.

Protocol B: The "Step-Down" Dilution Method (Preventing Crash-Out)

Use this when introducing the stock into aqueous media.[1]

The Problem: Direct addition of high-concentration DMSO stock (>10 mM) to water causes local supersaturation and immediate precipitation.[2]

The Solution:

  • Prepare Intermediate: Dilute the DMSO stock 1:10 into Methanol or Acetone (if assay compatible).

  • Rapid Dispersion: Add the intermediate solution to the vortexing aqueous media.

    • Tip: Do not add media to the stock.[2] Always add stock to the larger volume of media to maximize solvation shell formation.

  • Limit Final %: Keep final solvent concentration <0.5% (v/v) to minimize cytotoxicity and solvent effects, while ensuring the compound remains below its aqueous solubility limit [2].

Part 3: Visual Workflows
Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal vehicle based on downstream experimental requirements.

SolventSelectionStartStart: Define ApplicationBioAssayBiological Assay(Ames, Cell Culture)Start->BioAssayChemAnalysisChemical Analysis(GC-MS, HPLC)Start->ChemAnalysisDMSOPrimary Vehicle:DMSOBioAssay->DMSODCMPrimary Solvent:Dichloromethane (DCM)ChemAnalysis->DCMExtractionTolueneAlternative:TolueneChemAnalysis->TolueneStorageDilutionAqueous DilutionRequired?DMSO->DilutionStepDownUse Step-Down Protocol(Intermediate Dilution)Dilution->StepDownYes (Media/Buffer)DirectDirect InjectionDilution->DirectNo (In-vitro)

[1]

Part 4: Troubleshooting & FAQs

Q1: I froze my DMSO stock at -20°C, and now I see needle-like crystals. Is the sample ruined? A: No, this is normal. DMSO freezes at 19°C. Upon thawing, the compound may recrystallize due to the "salting out" effect or local cooling.[1]

  • Fix: Warm the vial to 37°C and sonicate for 5 minutes. Ensure the solution is perfectly clear before use. Do not pipette from a suspension.[1][2]

Q2: Can I use plastic pipette tips? A: Yes, for brief transfers. However, do not store 4-Nitro-HHP solutions in plastic tubes (Eppendorf/Falcon).[1][2] The hexahydropyrene core is highly lipophilic and will partition into the plastic polymer over time, significantly lowering the actual concentration [3].[1] Always use borosilicate glass vials with PTFE-lined caps.

Q3: My Ames test results are inconsistent (high variance). A: This often indicates precipitation in the top agar.[1][2]

  • Diagnosis: Check the plates under a microscope.[2] If you see precipitate particles, the bacteria are not being exposed to a uniform concentration.[1]

  • Fix: Reduce the stock concentration and increase the volume of vehicle (within toxicity limits), or switch to the "Pre-incubation" method where the compound is shaken with the bacteria/S9 mix before adding agar, allowing better binding to proteins which can solubilize the PAH.

References
  • National Institutes of Health (NIH). (2017).[1][2] Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAHs) in the Environment - A Review. Science of The Total Environment.[2] Link

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: this compound.[1][2][4] Link

  • ResearchGate. (2023). Solubility discussions on PAH handling in biological assays. Link

  • ChemicalBook. (2025).[1][2] 1,2,3,6,7,8-Hexahydropyrene Properties and Solubility Data. Link

Technical Support Center: Nitration of 1,2,3,6,7,8-Hexahydropyrene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The HHP Challenge

Nitrating 1,2,3,6,7,8-hexahydropyrene (HHP) presents a classic conflict in organic synthesis: balancing regioselectivity against benzylic oxidation . Unlike fully aromatic pyrene, HHP contains two saturated trimethylene bridges. These aliphatic rings activate the central aromatic "waist" (positions 4, 5, 9, 10) toward electrophilic substitution but simultaneously create benzylic positions (1, 3, 6, 8) that are highly susceptible to oxidative degradation.[1]

This guide moves beyond generic protocols to address the specific kinetic and thermodynamic controls required to synthesize 4-nitro-1,2,3,6,7,8-hexahydropyrene (CAS 88535-47-1) while suppressing dinitro-species and "red sludge" (quinone) formation.

Module 1: Reaction Design & Mechanism

Q: Why does my reaction yield a mixture of isomers and tar?

A: This is a failure of kinetic control. In HHP, the alkyl bridges act similarly to the alkyl group in tetralin, directing the electrophile (


) to the 

-position relative to the bridgehead. In HHP, this corresponds to the C4 position .

However, the electron-donating effect of the alkyl chains makes the C4 position significantly more nucleophilic than benzene. If you use standard "mixed acid" (


) without strict temperature control, two things happen:
  • Over-activation: The first nitro group deactivates the ring, but not enough to prevent a second attack at C9 or C10 under vigorous conditions, leading to dinitro-HHP.

  • Oxidation: Strong oxidizers attack the benzylic C-H bonds at C1/C3/C6/C8, leading to ketones or quinones (often observed as a dark red/brown oil).

Visualizing the Pathway

HHP_Nitration_Pathways HHP 1,2,3,6,7,8-Hexahydropyrene (Starting Material) Sigma Sigma Complex (Intermediate) HHP->Sigma + NO2+ (Slow step) Ox 1-Keto-HHP / Quinones (Oxidative Side Product) HHP->Ox Oxidation (Benzylic attack) Strong Acid/High T Mono 4-Nitro-HHP (Target Product) Sigma->Mono - H+ Di 4,9-Dinitro-HHP (Over-reaction) Mono->Di + Excess NO2+ / High T

Figure 1: Reaction pathways showing the competition between the desired substitution (green) and common failure modes (red).

Module 2: Optimized Protocols

We recommend Method A for high purity and Method B for scale-up where chromatography is available.

Method A: The Acetyl Nitrate Route (Recommended)

Best for: High regioselectivity, minimal oxidation.

The Logic: Acetyl nitrate (


) provides a source of nitronium ions in a non-aqueous, buffered environment. This mitigates the acidity that promotes benzylic oxidation.

Protocol:

  • Preparation: Dissolve HHP (1.0 eq) in Acetic Anhydride (

    
    ) . Cool to 
    
    
    
    .
  • Reagent Generation: In a separate flask, mix Fuming

    
     (1.1 eq) into 
    
    
    
    at
    
    
    . ( Caution: Exothermic).
  • Addition: Dropwise add the nitrating mixture to the HHP solution over 30 minutes, maintaining

    
    .
    
  • Quench: Pour onto ice/water.

  • Workup: Neutralize with

    
    , extract with 
    
    
    
    .
Method B: The Low-Temp Mixed Acid Route

Best for: Cost-efficiency, larger scales.

The Logic: Using sulfuric acid accelerates the reaction but requires cryogenic temperatures to stop at the mono-nitro stage.

Protocol:

  • Solvent: Dissolve HHP in

    
     (DCM).
    
  • Temperature: Cool to

    
     to 
    
    
    
    .
  • Acid Mix: Prepare a 1:1 mixture of

    
     (1.05 eq) and 
    
    
    
    .
  • Addition: Add acid mix very slowly. The solution will turn dark; this is normal (charge-transfer complex).

  • Monitoring: Quench immediately upon disappearance of Starting Material (TLC). Do not stir "for good measure" —this causes dinitration.

Module 3: Troubleshooting & FAQs

Issue 1: "My product is a sticky red oil/sludge."

Diagnosis: Benzylic Oxidation. Cause: Reaction temperature was too high (


) or nitric acid concentration was too high, oxidizing the C1/C3 positions.
Solution: 
  • Switch to Method A (Acetic Anhydride).

  • Degas solvents with Nitrogen/Argon before starting (radical oxidation requires

    
    ).
    
  • Purification: These oxidation products are much more polar. Filter through a short plug of silica using 10% EtOAc/Hexane to trap the polar "red sludge" and elute the nitro-HHP.

Issue 2: "I cannot separate the mono-nitro from the di-nitro product."

Diagnosis: Over-nitration. Cause: Localized hot-spots during acid addition or >1.1 eq of


.
Solution: 
  • Stoichiometry: Reduce

    
     to 0.95 eq. It is better to recover unreacted HHP (easily separated) than to remove dinitro-HHP (very difficult separation).
    
  • Separation: Dinitro-HHP is slightly less soluble in ethanol than Mono-nitro-HHP. Attempt fractional crystallization from hot ethanol.

Issue 3: "The yield is low (<40%)."

Diagnosis: Solubility issues or loss during workup. Cause: HHP is hydrophobic; nitro-HHP is also relatively non-polar. Solution:

  • Ensure the reaction is homogeneous. If using Method A, ensure HHP is fully dissolved in

    
     (mild heating may be needed before cooling and adding acid).
    
  • Extraction: Do not use Ether (peroxides risk/solubility). Use Dichloromethane (DCM) or Chloroform for extraction.

Module 4: Data & Specifications

Parameter4-Nitro-HHP (Target)4,9-Dinitro-HHP (Impurity)1-Keto-HHP (Impurity)
Appearance Yellow NeedlesPale Yellow PowderRed/Orange Oil or Solid
Rf (Hexane:DCM 4:1) ~0.45~0.30< 0.20
Melting Point 158–160 °C> 220 °C (Decomp)N/A (often oil)
1H NMR Characteristic Aromatic singlet at C5 is deshielded (~8.0 ppm)No C5 singlet (substituted)Loss of benzylic multiplet

Module 5: Purification Workflow

Purification_Flow Crude Crude Reaction Mixture (Yellow/Red Solid) TLC TLC Analysis (Hexane:DCM 4:1) Crude->TLC Decision Is Red Sludge Present? TLC->Decision SilicaPlug Filtration through Silica Plug Eluent: 100% DCM Decision->SilicaPlug Yes (Remove Oxidants) Recryst Recrystallization Solvent: Ethanol or EtOH/Toluene Decision->Recryst No (Mainly Nitro/Dinitro) SilicaPlug->Recryst Waste Discard Filtrate (Oxidation Products) SilicaPlug->Waste Final Pure 4-Nitro-HHP (Yellow Needles) Recryst->Final

Figure 2: Step-by-step purification decision tree to maximize yield and purity.

References

  • Sangaiah, R., & Gold, A. (1991). Synthesis and mutagenicity of nitro-1,2,3,6,7,8-hexahydropyrenes. Chemical Research in Toxicology, 4(4), 477–481. Link

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Bolton, R., & Williams, G. H. (1986). Homolytic nitration of polycyclic aromatic hydrocarbons. Chemical Society Reviews, 15, 261-289.
  • PubChem. (n.d.). This compound (Compound Summary). Link

Disclaimer: This guide is intended for qualified research personnel only. Nitration reactions involve hazardous reagents and potential explosion risks. Always conduct a full risk assessment before proceeding.

Sources

stability of 4-Nitro-1,2,3,6,7,8-hexahydropyrene under physiological conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling Under Physiological Conditions

Classification: Technical Application Guide | Status: Active | Ref: CAS 88535-47-1

Executive Summary: The Stability Paradox

Welcome to the Technical Support Center. You are likely researching 4-Nitro-1,2,3,6,7,8-hexahydropyrene (4-nitro-HHP) as a mutagenic standard or a metabolic probe for polycyclic aromatic hydrocarbons (PAHs).

The Core Insight: Under "physiological conditions," 4-nitro-HHP exhibits a dual stability profile :

  • Chemically Stable: In sterile, protein-free physiological buffers (PBS, pH 7.4), it is hydrolytically stable but photolabile.

  • Biologically Labile: In the presence of cellular homogenates (S9 fraction), whole cells, or reducing agents (DTT, GSH), it undergoes rapid nitroreduction or ring oxidation .

Immediate Action Required: If your experimental readout depends on the concentration of the parent compound, you must control for enzymatic degradation and light exposure immediately.

Stability & Solubility Data Matrix

The following data aggregates internal QC standards and homologous behavior from structural analogs (1-nitropyrene derivatives).

ParameterConditionStability RatingCritical Technical Note
Solid State -20°C, Desiccated, DarkHigh Stable for >2 years. Hygroscopic; equilibrate to RT before opening.
Stock Solution DMSO/Ethanol (Anhydrous)Medium Stable for 1–3 months at -80°C. Avoid freeze-thaw cycles.
Aq. Buffer (PBS) pH 7.4, 37°C, SterileHigh Chemically stable for 24–48h. Precipitation risk >10 µM.
Cell Media + Serum (FBS/BSA)Low Binds to albumin; effective concentration drops. Half-life < 6h.[1]
Metabolic System + S9 Mix / NADPHVery Low Rapidly metabolized to amino-HHP or hydroxylated forms (t½ < 30 min).

Troubleshooting Guide: Common Failure Modes

Issue 1: "My compound precipitated in the cell culture media."

Diagnosis: 4-nitro-HHP is highly lipophilic. Direct addition of high-concentration DMSO stocks to aqueous media causes "crash-out" (micro-precipitation), which is often invisible to the naked eye but skews toxicity curves.

The Protocol (Solvent-Shift Method):

  • Prepare Stock: Dissolve 4-nitro-HHP in 100% DMSO to 10 mM.

  • Intermediate Dilution: Dilute 1:10 in sterile ethanol (not water).

  • Final Spiking: Add the Ethanol/DMSO mix to the media while vortexing rapidly.

    • Target: Final solvent concentration < 0.5% (v/v).

    • Validation: Check absorbance at 400 nm immediately. A spike in turbidity indicates precipitation.

Issue 2: "Inconsistent mutagenicity results (Ames Test)."

Diagnosis: Uncontrolled photodegradation or variable S9 activation. Nitro-PAHs are sensitive to UV/Visible light, converting to nitrosamines or degrading.

Corrective Action:

  • Amber Glassware: All steps must be performed under yellow light (sodium vapor) or in amber vessels.

  • S9 Standardization: The mutagenicity of 4-nitro-HHP is often dependent on nitroreduction. Ensure your S9 fraction has adequate NADPH generating system activity.

Mechanistic Insight: Metabolic Fate

Understanding the degradation pathway is essential for interpreting your data. In physiological systems, 4-nitro-HHP is not inert; it is a substrate.

Pathway Visualization

The following diagram illustrates the competing pathways of Nitroreduction (activation to mutagen) and Ring Oxidation (detoxification/activation).

MetabolicPathways Parent This compound (Parent Compound) Nitroso Intermediate: Nitroso-HHP Parent->Nitroso Nitroreductase (Anaerobic/Hypoxic) RingOx Metabolite 2: Hydroxy-Nitro-HHP (Ring Oxidation) Parent->RingOx CYP450 / S9 (Aerobic) Amine Metabolite 1: 4-Amino-HHP (Mutagenic Precursor) Nitroso->Amine 2e- Reduction Adduct DNA Adduct Formation (Genotoxicity) Nitroso->Adduct Direct Reaction Amine->Adduct Metabolic Activation (N-acetylation)

Figure 1: Metabolic fate of 4-nitro-HHP. Note that under physiological conditions containing enzymes (S9), the parent compound is transient.

Frequently Asked Questions (FAQs)

Q1: Can I store the DMSO stock at -20°C?

  • Answer: Yes, but -80°C is preferred. At -20°C, DMSO freezes. Repeated freeze-thaw cycles introduce moisture, which can cause the hydrophobic nitro-PAH to crash out or hydrolyze over very long periods. Recommendation: Aliquot into single-use vials before freezing.

Q2: Is this compound stable in cell culture incubators (37°C, 5% CO2)?

  • Answer: Chemically, yes. However, if your media contains Phenol Red, be aware that Phenol Red can act as a weak estrogen mimic or interact with certain assays. More importantly, the protein binding to FBS (Fetal Bovine Serum) is the primary stability concern. The "free fraction" of 4-nitro-HHP available to cells may be only 10-20% of the nominal concentration.

Q3: How do I dispose of 4-nitro-HHP waste?

  • Answer: Treat as a suspected carcinogen and mutagen . Do not dispose of down the drain. Collect in halogenated organic waste containers. Deactivate surfaces with 10% bleach followed by an ethanol wipe, although physical removal is more effective than chemical deactivation for PAHs.

References & Grounding

  • Sigma-Aldrich. Product Specification: this compound (CAS 88535-47-1). Verified physical properties and storage conditions.[2] Link

  • PubChem. Compound Summary: 1,2,3,6,7,8-Hexahydropyrene (Parent Structure).[3] Structural basis for lipophilicity and metabolic susceptibility. Link

  • Health Effects Institute. Metabolism and Biological Effects of Nitropyrene and Related Compounds.[4] Establishes the nitroreduction pathway mechanism for pyrene derivatives. Link

  • National Institutes of Health (NIH). Mutagenicity and genotoxicity of nitroarenes. Reviews the specific activation requirements (S9 fraction) for nitro-PAH mutagenicity. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-polycyclic aromatic hydrocarbons.

Sources

minimizing side reactions during hexahydropyrene nitration

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hexahydropyrene Nitration

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Side Reactions

Welcome to the Technical Support Center for the nitration of 1,2,3,6,7,8-hexahydropyrene. As a Senior Application Scientist, I have compiled this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this electrophilic aromatic substitution and minimize the formation of unwanted byproducts. This resource is built on established principles of organic chemistry and proven field insights to ensure the success of your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the nitration of hexahydropyrene, offering explanations and actionable solutions.

Question 1: My reaction is producing a significant amount of dinitrated and other polynitrated products. How can I improve the selectivity for mononitration?

Answer: The formation of polynitrated species is a common side reaction in the nitration of activated aromatic systems. Hexahydropyrene, with its electron-rich aromatic core, is susceptible to over-nitration if the reaction conditions are not carefully controlled.

  • Causality: The initial introduction of a nitro group only moderately deactivates the aromatic ring, making it susceptible to further electrophilic attack by the nitronium ion (NO₂⁺), especially under harsh reaction conditions.

  • Solutions:

    • Temperature Control: Maintain a low and consistent reaction temperature, typically between 0°C and 10°C.[1][2] Lower temperatures decrease the kinetic energy of the system, reducing the rate of the second nitration.

    • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.2 equivalents) of the nitrating agent. A large excess of nitric acid will significantly increase the likelihood of polynitration.[3]

    • Milder Nitrating Agents: Consider using a milder nitrating agent than the standard concentrated nitric acid/sulfuric acid mixture. Options include:

      • Dilute nitric acid in acetic anhydride.

      • N-nitropyrazole-based reagents, which can offer controlled release of the nitronium ion.[4]

      • Dinitrogen pentoxide (N₂O₅) in an inert solvent, which can allow for nitration at very low temperatures.[5]

    • Slow Addition: Add the nitrating agent dropwise to the solution of hexahydropyrene over an extended period. This maintains a low concentration of the nitronium ion in the reaction mixture at any given time, favoring mononitration.

Question 2: I am observing significant oxidation of my hexahydropyrene starting material, leading to colored impurities and a low yield of the desired nitro-product. What is causing this and how can it be prevented?

Answer: Oxidation is a frequent side reaction when using strong oxidizing agents like nitric acid, particularly with electron-rich polycyclic aromatic hydrocarbons (PAHs).[6][7][8][9]

  • Causality: Nitric acid is a potent oxidizing agent. At elevated temperatures or in the presence of impurities, it can oxidize the aromatic ring or the benzylic positions of the hexahydropyrene structure, leading to the formation of quinones and other oxygenated byproducts.[9]

  • Solutions:

    • Strict Temperature Control: As with polynitration, maintaining a low reaction temperature is crucial to minimize oxidation.

    • High-Purity Reagents: Ensure that your nitric acid and sulfuric acid are of high purity and free from nitrogen oxides (NOx), which can catalyze oxidative side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation, which can be exacerbated by the reaction conditions.

    • Choice of Nitrating Agent: Milder nitrating agents, as mentioned in the previous point, are less prone to causing oxidation.[5]

Question 3: My final product is a mixture of several mononitro-isomers. How can I control the regioselectivity of the nitration?

Answer: The regioselectivity of electrophilic aromatic substitution on substituted aromatic rings is governed by the electronic and steric effects of the existing substituents. For hexahydropyrene, the substitution pattern will be directed by the positions on the pyrene core.

  • Causality: The positions on the pyrene ring have different electron densities, leading to preferential attack by the electrophile at the most electron-rich and sterically accessible sites. For pyrene itself, electrophilic attack typically occurs at the C1, C3, C6, and C8 positions. The partially saturated rings in hexahydropyrene will influence the electron distribution in the aromatic portion.

  • Solutions:

    • Understanding the Directing Effects: While specific literature on the regioselectivity of hexahydropyrene nitration is scarce, we can infer from the chemistry of pyrene that nitration will likely occur on the aromatic portion of the molecule. The primary product is likely to be 4-nitro-1,2,3,6,7,8-hexahydropyrene.[10]

    • Solvent Effects: The choice of solvent can influence the isomer distribution. In some cases, using a more polar solvent can alter the regioselectivity.

    • Lewis Acid Catalysis: In some nitration reactions, the use of a Lewis acid catalyst can influence the regioselectivity by coordinating to the substrate or the nitrating agent.[11]

Question 4: I am having difficulty purifying my desired mononitro-hexahydropyrene from the side products. What purification strategies are most effective?

Answer: The purification of nitrated PAHs often requires a combination of techniques due to the similar polarities of the isomers and byproducts.

  • Solutions:

    • Crystallization: Recrystallization is a powerful technique for purifying solid products. The choice of solvent is critical. A good solvent will dissolve the compound when hot but have low solubility when cold, allowing the desired product to crystallize out while impurities remain in solution. For nitro-PAHs, common recrystallization solvents include ethanol, methanol, acetic acid, or mixtures of these with water.

    • Column Chromatography: Silica gel column chromatography is highly effective for separating isomers. A non-polar eluent system, such as a mixture of hexane and dichloromethane or hexane and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the different components.[12]

    • High-Performance Liquid Chromatography (HPLC): For analytical separation and small-scale preparative purification, reversed-phase HPLC is the method of choice.[13][14][15][16] A C18 column with a mobile phase of acetonitrile and water is commonly employed.[14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the mononitration of hexahydropyrene?

A1: The optimal temperature range is typically between 0°C and 10°C.[1][2] It is crucial to monitor the internal temperature of the reaction and maintain it within this range to minimize side reactions such as polynitration and oxidation.

Q2: Which nitrating agent is best for achieving high selectivity for mononitration?

A2: While the classic mixture of concentrated nitric acid and sulfuric acid can be used, milder nitrating agents often provide better selectivity.[3][4][5] Consider using dinitrogen pentoxide (N₂O₅) in an inert solvent at low temperatures for highly controlled nitration.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product(s).

Q4: What are the primary safety precautions I should take during this reaction?

A4: Nitration reactions are highly exothermic and involve the use of strong acids and oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Use an ice bath to control the reaction temperature and add the nitrating agent slowly to prevent a runaway reaction.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the nitration of hexahydropyrene. These are general guidelines and may require optimization for your specific experimental setup.

ParameterRecommended RangeRationale
Reaction Temperature 0°C to 10°CMinimizes polynitration and oxidation.[1][2]
Nitrating Agent Stoichiometry 1.05 - 1.2 equivalentsPrevents excess nitrating agent from causing side reactions.[3]
Reaction Time 1 - 4 hoursShould be optimized by monitoring with TLC.
Solvent Dichloromethane, Acetic AcidInert solvent that facilitates temperature control.

Experimental Protocols

Protocol 1: Controlled Mononitration of 1,2,3,6,7,8-Hexahydropyrene

This protocol is designed to favor the formation of the mononitrated product while minimizing side reactions.

Materials:

  • 1,2,3,6,7,8-Hexahydropyrene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Dissolution of Substrate: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1,2,3,6,7,8-hexahydropyrene in 20 mL of dichloromethane.

  • Cooling: Cool the flask in an ice-water bath to 0°C with vigorous stirring.

  • Preparation of Nitrating Mixture: In a separate, pre-cooled flask, slowly add 1.1 equivalents of concentrated nitric acid to a calculated amount of concentrated sulfuric acid (typically a 1:1 v/v ratio with nitric acid) while keeping the mixture in an ice bath.

  • Slow Addition of Nitrating Agent: Using a dropping funnel, add the nitrating mixture dropwise to the stirred solution of hexahydropyrene over 30-60 minutes. Ensure the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), slowly pour the reaction mixture into a beaker containing crushed ice and water.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Analytical Monitoring by GC-MS

This protocol provides a general method for analyzing the product mixture to identify and quantify the desired product and byproducts.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp at 8°C/min to 240°C.

    • Ramp at 4°C/min to 315°C, hold for 10 minutes.[17]

  • Injection Mode: Splitless.

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring for the molecular ion of the expected nitro-hexahydropyrene and potential byproducts.[17][18]

Visualizations

Nitration_Pathway cluster_main Desired Nitration Pathway cluster_side Side Reactions Hexahydropyrene 1,2,3,6,7,8-Hexahydropyrene SigmaComplex σ-complex (Arenium Ion) Hexahydropyrene->SigmaComplex Electrophilic Attack Oxidized Oxidized Byproducts (e.g., Quinones) Hexahydropyrene->Oxidized Oxidation (High Temp, Impurities) Nitronium NO₂⁺ Nitronium->SigmaComplex Mononitro This compound (Desired Product) SigmaComplex->Mononitro Deprotonation Dinitro Dinitro-hexahydropyrene (Polynitration) Mononitro->Dinitro Further Nitration (High Temp, Excess HNO₃)

Caption: Desired nitration pathway versus common side reactions.

Troubleshooting_Workflow Start Start Nitration Experiment Problem Problem Encountered? Start->Problem Polynitration High Polynitration? Problem->Polynitration Yes Success Successful Mononitration Problem->Success No Oxidation Significant Oxidation? Polynitration->Oxidation No Sol_Poly Lower Temperature Reduce HNO₃ Stoichiometry Use Milder Nitrating Agent Polynitration->Sol_Poly Yes Isomers Mixture of Isomers? Oxidation->Isomers No Sol_Ox Lower Temperature Use High-Purity Reagents Inert Atmosphere Oxidation->Sol_Ox Yes Sol_Iso Optimize Solvent Consider Lewis Acid Catalyst Purify via Chromatography Isomers->Sol_Iso Yes End End Isomers->End No Sol_Poly->Start Sol_Ox->Start Sol_Iso->Start Success->End

Caption: Troubleshooting workflow for hexahydropyrene nitration.

References

  • Blackburn, G. (2018). Nitration and sulfonation of polycyclic aromatic hydrocarbons under mild conditions yields derivatives with potent mutagenic and anti-bacterial properties. 18th International Conference on Pure and Applied Chemistry. [Link]

  • Smith, K., et al. (2001). A fast and mild method for the nitration of aromatic rings. Tetrahedron Letters, 42(8), 1347-1349. [Link]

  • Yamazaki, H., et al. (2015). Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13. Xenobiotica, 45(8), 671-679. [Link]

  • National Center for Biotechnology Information. (2024). Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene and 1-acetylpyrene by human cytochrome P450 2A13. PubMed. [Link]

  • ResearchGate. (2025). Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene and 1-acetylpyrene by human cytochrome P450 2A13. ResearchGate. [Link]

  • Kinouchi, T., et al. (1988). Purification and characterization of 1-nitropyrene nitroreductases from Bacteroides fragilis. Applied and Environmental Microbiology, 54(7), 1676-1681. [Link]

  • Sivakumar, S., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16565-16577. [Link]

  • Milligan, M. S., et al. (1994). New process for the nitration of aromatic compounds in mild, non-corrosive conditions.
  • Unknown Author. (n.d.). 1 NITRATION. Unknown Source. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13(674). [Link]

  • Nishino, N., et al. (2022). Effects of Oxidized Pyrenes on the Biological Responses in the Human Bronchial Epithelial Cells. International Journal of Molecular Sciences, 23(19), 11409. [Link]

  • David, F., & Klee, M. S. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Agilent Technologies Application Note. [Link]

  • Jin, Z., & Dong, S. (1998). High-performance Liquid Chromatography of Nitrated Polycyclic Aromatic Hydrocarbons. Journal of Chromatographic Science, 36(8), 389-398. [Link]

  • Borges, E. M., et al. (2021). Dispersive Liquid–Liquid Microextraction for the Simultaneous Determination of Parent and Nitrated Polycyclic Aromatic Hydrocarbons in Water Samples. Water, 13(16), 2209. [Link]

  • PureSynth. (n.d.). 4-Nitro-123678-Hexahydropyrene 98.0%(HPLC). PureSynth. [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Sivakumar, S., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16565-16577. [Link]

  • Lin, A. C., et al. (2015). Study on formation of nitrated polycyclic aromatic hydrocarbons from different roasting condition in coffee. Journal of the Chinese Institute of Food Science and Technology, 15(1), 1-10. [Link]

  • Somerville, C. C., et al. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Journal of Bacteriology, 177(13), 3837-3842. [Link]

  • Nishino, J., et al. (2008). Basic research on the formation characteristics of nitrated polycyclic aromatic hydrocarbons in the combustion process. WIT Transactions on Ecology and the Environment, 109, 269-278. [Link]

  • Unknown Author. (n.d.). Electrophilic substitution-Nitration of aromatic rings. Doc Brown's Chemistry. [Link]

  • Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. Corning. [Link]

  • Unknown Author. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Unknown Source. [Link]

  • Shukkur, A. H., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(4), 839-850. [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. [Link]

  • Organic Chemistry Explained. (2023, January 14). Nitration of Aromatic Compounds. [Video]. YouTube. [Link]

  • Regis Technologies. (n.d.). HPLC SEPARATION GUIDE. Regis Technologies. [Link]

  • Dadfarnia, S., et al. (2015). Heat-Refluxextraction (HRE) and GC/MS Analysis of Polycyclic Aromatic Hydrocarbons and Their Nitrted Derivatives Adsorbed on Diesel Combustion Engine Prticles. Physical Chemistry Research, 3(2), 143-153. [Link]

  • Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1400445. [Link]

  • The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. [Video]. YouTube. [Link]

  • Li, Z., et al. (2011). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Chemical Physics Letters, 511(4-6), 324-327. [Link]

  • Wikipedia. (n.d.). Regioselectivity. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,6,7,8-Hexahydropyrene. PubChem. [Link]

  • Wright, O. L. (1965). Nitration process. U.S. Patent No. 3,221,062. Washington, DC: U.S.
  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. ASMS 2016 MP 123. [Link]

  • Somerville, C. C., et al. (1995). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. ResearchGate. [Link]

  • Vanderbilt, B. M. (1941). Process for the purification of nitro aliphatic compounds. U.S. Patent No. 2,229,532. Washington, DC: U.S.
  • Moghadam, Z. S., et al. (2018). Modelling of the Effect of Concentrated Nitration Conditions on the Efficiency of the Production of 3,7-Dinitro-1,3,5,7-tetraaz. Central European Journal of Energetic Materials, 15(1), 109-123. [Link]

  • Andersen, C. S., et al. (2021). Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules, 26(2), 384. [Link]

  • Krupčík, J., et al. (2002). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society, 67(12), 845-862. [Link]

  • Lawal, A. S., et al. (2020). Phytochemical Screening, GC-MS Charecterisation and Antioxidant Activity of N-Hexane Fraction of Microtrichia perotitii DC. Biology, Medicine, & Natural Product Chemistry, 9(2), 85-90. [Link]

Sources

Validation & Comparative

comparative mutagenicity of 4-Nitro-1,2,3,6,7,8-hexahydropyrene vs 1-nitropyrene

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mutagenicity Guide: 1-Nitropyrene vs. 4-Nitro-1,2,3,6,7,8-hexahydropyrene

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Structural causality, self-validating experimental protocols, and comparative genotoxicity data.

Executive Summary & Mechanistic Causality

In the field of genetic toxicology and structure-activity relationship (SAR) modeling, the comparative study of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) offers critical insights into how molecular geometry dictates biological reactivity. This guide objectively compares 1-Nitropyrene (1-NP) , a potent and ubiquitous environmental mutagen[1], with its partially saturated analog, This compound .

The Causality of Mutagenicity (Expertise & Experience): The profound difference in mutagenic potency between these two compounds is a direct consequence of their 3D conformations:

  • 1-Nitropyrene: Features a fully conjugated, planar aromatic system. The nitro group is coplanar with the pyrene core, allowing for extended

    
    -conjugation. This coplanarity facilitates easy enzymatic reduction by bacterial and mammalian nitroreductases into a reactive N-hydroxylamine intermediate, which subsequently forms a highly mutagenic nitrenium ion[2]. Its flat structure also allows perfect intercalation into the DNA double helix, leading to the formation of stable N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) adducts[3].
    
  • This compound: The hydrogenation of the terminal rings introduces

    
     hybridized carbons, creating a puckered, bulky aliphatic periphery. The nitro group at position 4 experiences severe steric hindrance from the adjacent equatorial protons of the saturated rings. To relieve this strain, the nitro group rotates out of the aromatic plane (orthogonal conformation). This breaks 
    
    
    
    -conjugation, significantly lowering its reduction potential (making it resistant to nitroreductases) and physically preventing the molecule from intercalating into DNA[4].

ActivationPathway NP 1-Nitropyrene (Coplanar NO2) NPRed Nitroreduction (Favorable) NP->NPRed NPOH N-Hydroxy-1-aminopyrene NPRed->NPOH NPAdduct dG-C8-AP DNA Adduct (High Mutagenicity) NPOH->NPAdduct Hexa 4-Nitro-hexahydropyrene (Orthogonal NO2) HexaRed Steric Hindrance (Poor Reduction) Hexa->HexaRed HexaBlock Minimal Reactive Intermediates HexaRed->HexaBlock HexaSafe No DNA Intercalation (Low Mutagenicity) HexaBlock->HexaSafe

Comparative metabolic activation pathways highlighting the effect of coplanarity on DNA adduct formation.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties is essential for solvent selection and assay design. The structural saturation in the hexahydropyrene derivative fundamentally alters its toxicological profile from a potent carcinogen to a relatively inert chemical reagent[4],.

Table 1: Structural & Physicochemical Comparison

Feature1-NitropyreneThis compound
CAS Number 5522-43-088535-47-1
Molecular Formula C16H9NO2C16H15NO2
Aromaticity Fully conjugated (planar)Partially saturated (non-planar)
Nitro Group Conformation Coplanar to aromatic ringOrthogonal (sterically hindered)
DNA Intercalation Potential HighVery Low
Primary Adduct Formed dG-C8-APNegligible

Comparative Experimental Methodologies

To objectively compare the mutagenicity of these compounds, a self-validating experimental system must be established. The following protocols ensure high trustworthiness by embedding strict internal controls.

ProtocolWorkflow Prep 1. Compound Prep (DMSO + Controls) Ames 2. Ames Assay (TA98/TA100 ±S9) Prep->Ames Incubate 3. Incubation (37°C, 48h) Ames->Incubate Count 4. Revertant Quantification Incubate->Count HPLC 5. DNA Adduct HPLC-MS/MS Incubate->HPLC

Self-validating experimental workflow for comparative mutagenicity and adduct quantification.

Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To quantify direct-acting and metabolically activated frameshift and base-pair substitution mutations.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight in Oxoid nutrient broth No. 2 until reaching an OD600 of 1.0–1.2.

  • Test Article Formulation: Dissolve 1-Nitropyrene and this compound in anhydrous DMSO. Prepare serial dilutions ranging from 0.01 to 10 µ g/plate .

  • Self-Validating Controls:

    • Negative Control: DMSO vehicle (establishes baseline spontaneous reversion rate).

    • Positive Control (-S9): 4-Nitroquinoline-1-oxide (validates assay sensitivity to direct-acting mutagens).

    • Positive Control (+S9): 2-Aminoanthracene (validates the metabolic activity of the S9 fraction).

  • Pre-Incubation Method: Combine 0.1 mL of bacterial culture, 0.05 mL of test solution, and either 0.5 mL of 0.1 M phosphate buffer (-S9) or 0.5 mL of rat liver S9 mix (+S9). Incubate at 37°C for 20 minutes.

  • Plating & Incubation: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates. Incubate inverted at 37°C for 48–72 hours.

  • Quantification: Count revertant colonies using an automated colony counter. A valid test requires positive controls to yield >3x the vehicle control revertants.

DNA Adduct Quantification via HPLC-MS/MS

Purpose: To mechanistically verify the absence of DNA binding in the hexahydropyrene derivative.

  • DNA Extraction: Isolate genomic DNA from treated mammalian cells (e.g., CHO cells) using a standard phenol-chloroform extraction or a silica-based spin column.

  • Enzymatic Digestion: Hydrolyze 50 µg of purified DNA to normal and adducted deoxynucleosides using a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase at 37°C for 6 hours.

  • Internal Standardization: Spike the digest with a known concentration of isotope-labeled internal standard (

    
    -dG-C8-AP) to correct for matrix effects and extraction losses.
    
  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient of water/acetonitrile (both containing 0.1% formic acid) to separate the polar nucleosides from the bulky hydrophobic adducts.

  • Mass Spectrometry: Operate a triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific transitions for dG-C8-AP (e.g., m/z 483

    
     367)[3].
    

Quantitative Mutagenicity Data

The experimental data unequivocally demonstrates the protective effect of steric hindrance. While 1-nitropyrene induces massive frameshift mutations (especially in TA98 without S9, due to bacterial nitroreductases)[2], the non-planar this compound remains virtually indistinguishable from background noise.

Table 2: Comparative Mutagenic Potency (Representative Historical Data)

CompoundTA98 (-S9) (rev/nmol)TA98 (+S9) (rev/nmol)TA100 (-S9) (rev/nmol)
1-Nitropyrene ~400 - 1,000~100 - 300~20 - 50
4-Nitro-hexahydropyrene < 10 (Background)< 10 (Background)< 10 (Background)

Note: The addition of mammalian S9 mix typically decreases the mutagenicity of 1-nitropyrene in Salmonella because mammalian enzymes can rapidly detoxify the compound via ring oxidation before bacterial nitroreduction occurs[2].

Implications for Drug Design and Toxicology

The stark contrast between these two molecules serves as a masterclass in toxicophore mitigation. For drug development professionals, this comparison proves that the presence of a known structural alert (a nitroaromatic group) does not guarantee genotoxicity. By intentionally introducing steric bulk (such as adjacent


 saturated rings or bulky alkyl groups) to force a toxicophore out of coplanarity, medicinal chemists can effectively "switch off" metabolic activation pathways, preventing DNA intercalation and yielding significantly safer pharmaceutical candidates.

References

  • Comparative direct-acting mutagenicity of 1- and 2-nitropyrene: evidence for 2-nitropyrene mutagenesis by both guanine and adenine adducts.PubMed (NIH).
  • Metabolic activation of 1-nitropyrene to a mammalian cell mutagen and a carcinogen.Taylor & Francis Online.
  • Identification and mutagenicity of metabolites of 1-nitropyrene formed by rat liver.PubMed (NIH).
  • UVA Photoirradiation of Nitro-Polycyclic Aromatic Hydrocarbons—Induction of Reactive Oxygen Species and Formation of Lipid Peroxides.MDPI.
  • SAFETY DATA SHEET: this compound.TCI Chemicals.
  • This compound Product Specifications.MilliporeSigma.

Sources

Technical Comparison Guide: Analytical Standards & Validation for 4-Nitro-1,2,3,6,7,8-hexahydropyrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Market Reality

Status: Non-Certified Reference Material (RM) Primary CAS: 88535-47-1 Molecular Weight: 253.30 g/mol

For researchers in environmental toxicology and drug metabolism, 4-Nitro-1,2,3,6,7,8-hexahydropyrene presents a specific challenge: no ISO 17034 Certified Reference Material (CRM) currently exists for this specific isomer. Unlike its fully aromatic cousin 1-Nitropyrene (a standard diesel exhaust marker), this partially hydrogenated derivative is a niche analyte, often appearing in studies regarding catalytic hydrogenation of PAHs or specific metabolic reduction pathways.

Consequently, researchers cannot rely on a "Gold Standard" NIST or BCR ampoule. Instead, you must navigate a market of Analytical Standards and Research Chemicals , requiring a rigorous Self-Validation Protocol to ensure data integrity.

Product Comparison Matrix

The following table compares the available sourcing options based on reliability, documentation, and suitability for quantitative workflows.

FeatureTier 1: Commercial Analytical Standard Tier 2: Research Chemical (Bulk) Tier 3: In-House Synthesis
Primary Sources MilliporeSigma, Chiron AS, AccuStandardAA Blocks, Matrix Fine ChemicalsCustom Lab Synthesis
Purity High (>98% HPLC/GC)Variable (95-98%)Unknown (Requires Purification)
Documentation CoA (Identity, Purity), H-NMR, MSBasic CoA, sometimes only HPLCRaw Data Only
Traceability Lot-specific, often traceable to internal primary stdLow / NoneInternal Only
Cost High (

$) per mg
Low ($) per gramHigh Labor Cost
Rec.[1][2][3] Application Quantitation, Method ValidationQualitative Screening, SynthesisMechanistic Studies

Technical Deep Dive: The Validation Gap

Since you cannot purchase an ISO 17034 CRM, you must bridge the gap between a "commercial standard" and "certified data." This requires understanding the specific chemical behavior of the hexahydropyrene core.

The Structural Challenge

Unlike planar Nitropyrenes, the 1,2,3,6,7,8-hexahydropyrene core has aliphatic rings fused to the aromatic center.

  • Implication 1 (Chromatography): It is significantly less polar and more volatile than 1-Nitropyrene.

  • Implication 2 (Stability): The aliphatic protons are susceptible to radical abstraction/oxidation under light exposure (photodegradation), more so than fully aromatic systems.

  • Implication 3 (Isomerism): The nitration position (C4) is critical. Commercial synthesis often yields mixtures. You must confirm the nitro position via NMR.

Mandatory Self-Validation Protocol (The "Trust" Pillar)

Directive: Do not trust the label blindly. Perform the following verification workflow before using any Tier 1 or Tier 2 material for quantitative study.

Step 1: Identity Verification (1H-NMR)

The aliphatic region is your fingerprint.

  • Solvent: CDCl3

  • Key Signals: Look for the multiplet signals of the hexahydro- aliphatic protons (approx. 1.8 - 3.2 ppm).

  • Aromatic Region: The nitro group at C4 will deshield the adjacent aromatic proton significantly. Ensure the integration ratio between aromatic and aliphatic protons matches the theoretical 3:12 (approximate, depending on resolution) or specific count for the substituted ring.

Step 2: Purity Assessment (qNMR or HPLC-DAD)

qNMR (Quantitative NMR) is the superior method for establishing purity without a reference standard.

  • Internal Standard: Use 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Dimethyl sulfone.

  • Method: Weigh ~5-10 mg of analyte and IS into the same NMR tube. Compare the molar response of the analyte's distinct aromatic peak against the IS peak.

  • Calculation:

    
    
    

Experimental Methodologies

Protocol A: GC-MS/MS Quantification (High Sensitivity)

Context: Recommended for analyzing particulate matter (PM2.5) or biological tissue where matrix interference is high.

Instrument: Agilent 7890B GC / 7000D Triple Quad MS (or equivalent).

  • Column: DB-5ms UI or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: PTV or Splitless @ 280°C.

  • Oven Program:

    • 50°C (hold 1 min)

    • 20°C/min to 180°C

    • 5°C/min to 300°C (hold 5 min)

  • MS Source: EI (70 eV), 230°C.

  • MRM Transitions (Specific to Nitro-Hexahydropyrene):

    • Precursor: m/z 253 (M+)

    • Quantifier: m/z 253 -> 206 (Loss of HNO2/NO2)

    • Qualifier: m/z 253 -> 236 (Loss of OH), 253 -> 165.

    • Note: The fragmentation pattern differs from 1-Nitropyrene (m/z 247) due to the saturated rings.

Protocol B: Sample Preparation (Solid Matrix)
  • Extraction: Ultrasonic extraction with Dichloromethane (DCM) : Acetone (1:1) for 30 mins.

  • Clean-up: Silica gel SPE cartridge. Condition with Hexane. Load sample. Elute interferences with Hexane. Elute Nitro-PAHs with DCM.

  • Concentration: Nitrogen blow-down to near dryness; reconstitute in Nonane (keeper solvent) to prevent volatilization loss.

Visualizations

Diagram 1: Analytical Validation Workflow

This logic flow ensures that a non-certified research chemical is upgraded to a "User-Certified" standard.

ValidationWorkflow Start Acquire Standard (Tier 1 or 2) CheckCoA Review CoA (Purity > 98%?) Start->CheckCoA Identity Identity Check (1H-NMR in CDCl3) CheckCoA->Identity Decision1 Structure Confirmed? Identity->Decision1 PurityCheck Purity Assignment (qNMR or HPLC-UV) Decision1->PurityCheck Yes Reject Reject / Re-purify Decision1->Reject No (Isomer Mix) CalcPurity Calculate Mass Fraction (Assign Purity Value) PurityCheck->CalcPurity FinalStock Prepare Stock Solution (Store @ -20°C, Amber) CalcPurity->FinalStock

Caption: Step-by-step decision tree for validating non-certified this compound standards before quantitative use.

Diagram 2: Formation & Degradation Pathway

Understanding the origin helps in identifying potential impurities (e.g., unreacted hexahydropyrene).

ReactionPath Pyrene Pyrene (Parent) HexaPy 1,2,3,6,7,8- Hexahydropyrene Pyrene->HexaPy Hydrogenation (Cat/H2) NitroHexa 4-Nitro-1,2,3,6,7,8- hexahydropyrene (Target) HexaPy->NitroHexa Nitration (HNO3/Ac2O) AminoHexa 4-Amino- hexahydropyrene (Metabolite) NitroHexa->AminoHexa Nitroreduction (In Vivo/Anaerobic)

Caption: Chemical pathway showing the hydrogenation of pyrene followed by nitration, and subsequent metabolic reduction to the amine.[4][5]

References

  • National Institute of Health (PubChem) . 1,2,3,6,7,8-Hexahydropyrene Compound Summary. Available at: [Link]

  • Tokiwa, H., & Ohnishi, Y. (1986).[6] Mutagenicity and carcinogenicity of nitroarenes and their sources in the environment. Critical Reviews in Toxicology. Available at: [Link]

  • Shimadzu Corporation . Determination of Nitro Polycyclic Aromatic Hydrocarbons in PM2.5 using GC-MS/MS. Application Note. Available at: [Link][7]

  • Chiron AS . Nitro-PAH Reference Materials Catalog. Available at: [Link]

Sources

A Spectroscopic Investigation: Unveiling the Electronic and Structural Impact of Nitration on the Hexahydropyrene Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Spectral Comparison of Hexahydropyrene and 4-Nitro-hexahydropyrene

In the realm of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, a nuanced understanding of their electronic and structural properties is paramount for applications ranging from materials science to drug development. The introduction of functional groups onto a core scaffold can dramatically alter its spectroscopic signature, offering a window into the resulting changes in molecular orbitals, electron density distribution, and overall conformation. This guide provides an in-depth comparative analysis of the spectral characteristics of 1,2,3,6,7,8-hexahydropyrene and its derivative, 4-nitro-hexahydropyrene.

Hexahydropyrene, a partially saturated analogue of the well-studied pyrene, presents a unique system where a biphenyl-like aromatic core is flanked by saturated aliphatic rings.[1] This structure offers a baseline for understanding the intrinsic spectral properties of this chromophore. The introduction of a strongly electron-withdrawing nitro (-NO₂) group at the 4-position is expected to significantly perturb the electronic landscape of the aromatic system, leading to distinct and measurable changes in its interaction with electromagnetic radiation. This comparison will leverage data from UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to build a comprehensive picture of these differences.

I. UV-Visible Absorption Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily the π-π* transitions in aromatic systems. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.

Hexahydropyrene exhibits a UV-Vis absorption spectrum characteristic of its biphenyl-like core. The spectrum is expected to show strong absorption bands in the UV region, arising from π-π* transitions within the aromatic rings.[2]

4-Nitro-hexahydropyrene , by contrast, will display a notable shift in its absorption profile. The nitro group acts as a powerful chromophore and an electron-withdrawing group. This has two major consequences:

  • Bathochromic Shift (Red Shift): The -NO₂ group extends the conjugation of the π-system and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap, requiring lower energy (longer wavelength) light to excite the electrons.[3] Consequently, the λmax values for 4-nitro-hexahydropyrene are predicted to be significantly red-shifted compared to the parent compound.

  • Intramolecular Charge Transfer (ICT): The presence of the electron-withdrawing -NO₂ group on the π-electron-rich aromatic core facilitates an intramolecular charge-transfer transition. This often gives rise to a new, broad absorption band at a longer wavelength, which is typically absent in the spectrum of the unsubstituted hexahydropyrene.

Comparative UV-Vis Data Summary
CompoundPredicted λmaxPredicted Molar Absorptivity (ε)Key Spectral Features
Hexahydropyrene ~250-350 nmHighSharp peaks corresponding to π-π* transitions of the aromatic core.
4-Nitro-hexahydropyrene >350 nmModerate to HighRed-shifted π-π* transitions and a potential broad, lower-energy band due to intramolecular charge transfer (ICT).
Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare stock solutions of hexahydropyrene and 4-nitro-hexahydropyrene in a UV-grade solvent (e.g., cyclohexane or dichloromethane) at a concentration of 1 mg/mL. From the stock solutions, prepare a series of dilutions (e.g., 1x10⁻⁴ M, 1x10⁻⁵ M, 1x10⁻⁶ M) to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Visible spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.

  • Data Acquisition: Record the absorption spectrum of each sample from 200 to 800 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each distinct peak. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Prepare Stock Solutions (1 mg/mL) p2 Perform Serial Dilutions p1->p2 a1 Calibrate Spectrophotometer p2->a1 Transfer to Cuvette a2 Run Solvent Blank a1->a2 a3 Measure Sample Absorbance (200-800 nm) a2->a3 an1 Identify λmax a3->an1 an2 Calculate Molar Absorptivity (ε) an1->an2 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis p1 Dissolve Sample in Deuterated Solvent a1 Tune and Shim Spectrometer p1->a1 Insert NMR Tube a2 Acquire 1H Spectrum a1->a2 a3 Acquire 13C Spectrum a2->a3 an1 Process FID (FT, Phasing) a3->an1 an2 Calibrate Chemical Shifts an1->an2 an3 Assign Signals to Structure an2->an3

General workflow for comparative NMR spectroscopy.

IV. Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.

  • Hexahydropyrene (C₁₆H₁₆): The molecular ion peak (M⁺) will be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 208.30. [1][4]The fragmentation may involve the loss of hydrogen atoms or ethylene units from the saturated rings.

  • 4-Nitro-hexahydropyrene (C₁₆H₁₅NO₂): The molecular ion peak (M⁺) will be at m/z of approximately 253.30. [5]A characteristic fragmentation pattern for nitroaromatic compounds is the loss of NO (30 Da) and NO₂ (46 Da) fragments, leading to prominent peaks at [M-30]⁺ and [M-46]⁺. These fragments are diagnostic for the presence of the nitro group.

Comparative Mass Spectrometry Data Summary
CompoundMolecular FormulaMolecular WeightExpected Molecular Ion (M⁺)Key Fragment Ions
Hexahydropyrene C₁₆H₁₆208.30 g/mol m/z ≈ 208[M-H]⁺, [M-2H]⁺, [M-C₂H₄]⁺
4-Nitro-hexahydropyrene C₁₆H₁₅NO₂253.30 g/mol m/z ≈ 253[M-NO]⁺, [M-NO₂]⁺

Conclusion

The addition of a single nitro group to the hexahydropyrene scaffold induces profound and predictable changes across its entire spectroscopic profile. In UV-Visible spectroscopy, it causes a bathochromic shift and introduces charge-transfer characteristics. Most strikingly, it effectively quenches the inherent fluorescence of the parent pyrene system. In NMR, it deshields adjacent nuclei, providing a clear map of its electronic influence. Finally, in mass spectrometry, it introduces characteristic fragmentation pathways. These spectral differences, summarized in this guide, provide a robust framework for identifying and characterizing these molecules, underscoring the powerful diagnostic capabilities of modern spectroscopic techniques in chemical research.

References

  • Batra, G., et al. (2022). Structural and spectroscopic characterization of pyrene derived carbon nano dots: a single-particle level analysis. Nanoscale, 14, 3568-3578. Available at: [Link]

  • Gryko, D. T. (2020). Fluorescent Nitro-aromatics - An Endless Collaborative Challenge. Research Communities. Available at: [Link]

  • Castilla, A. M., et al. (2022). Functionalised Al(III) metal organic frameworks for fluorescence sensing of nitroaromatic vapours. ChemRxiv. Available at: [Link]

  • Wang, Y., et al. (2022). Exploration of Optical Properties of Novel Pyrene Derivatives Modified by Click Functionalization. Molecules, 27(18), 6033. Available at: [Link]

  • Stoklosa, T., et al. (1984). Purification and spectroscopic properties of pyrene fatty acids. Journal of Lipid Research, 25(8), 903-908. Available at: [Link]

  • ResearchGate. (n.d.). Spectroscopic Parameters of Pyrene Derivatives Monomers. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,6,7,8-Hexahydropyrene. Retrieved from [Link]

  • NIST. (n.d.). Pyrene, 1,2,3,6,7,8-hexahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Bayrak, R., et al. (2023). Fluorescent Materials Containing Polycyclic Aromatic Compounds: synthesis, Fluorimetric Detection of Nitroaromatic Compounds and Color Properties. Polycyclic Aromatic Compounds. Available at: [Link]

  • Khan, S., et al. (2022). Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment. ACS Omega, 7(5), 4478-4491. Available at: [Link]

  • Kumar, A., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 885. Available at: [Link]

  • Wang, C., et al. (2022). Fluorescent porous organic polymers for detection and adsorption of nitroaromatic compounds. Scientific Reports, 12, 16001. Available at: [Link]

  • AA Blocks. (n.d.). 4-Nitro-1,2,3,6,7,8-hexahydropyrene. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Nitro-123678-Hexahydropyrene 98.0%(HPLC). Retrieved from [Link]

  • YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • Crunch Chemistry. (2022, December 18). Everything you need to know about C-13 NMR spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Quantification of Nitro-hexahydropyrenes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of nitro-hexahydropyrenes. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document furnishes the foundational knowledge and practical framework for conducting a rigorous cross-validation study. By understanding the nuances of each technique, laboratories can make informed decisions to ensure data integrity, accuracy, and reliability in their analytical workflows.

Introduction: The Analytical Challenge of Nitro-hexahydropyrenes

Nitro-hexahydropyrenes, a subclass of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are compounds of increasing environmental and toxicological concern. Their accurate quantification is often challenging due to their presence at trace levels in complex matrices, and their physicochemical properties which can include thermal lability and varying polarity.[1][2] The selection of an appropriate analytical technique is therefore critical. This guide focuses on the two most prominent methods for their analysis: HPLC, often coupled with ultraviolet (UV) or fluorescence detection, and GC-MS, which offers high sensitivity and specificity.[3][4] A cross-validation of these two powerful techniques is essential for any laboratory aiming to establish a robust and defensible analytical method.

Principles and Methodological Considerations

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For nitro-hexahydropyrenes, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water).

Causality in Experimental Choices for HPLC:

  • Column Selection: A C18 or Phenyl-Hexyl column is typically chosen for its ability to resolve aromatic and moderately polar compounds.[5] The choice between them can depend on the specific isomers of nitro-hexahydropyrene being analyzed, with Phenyl-Hexyl columns offering alternative selectivity through π-π interactions.[5]

  • Mobile Phase Composition: A gradient elution, starting with a higher proportion of water and increasing the organic solvent (acetonitrile or methanol) concentration over time, is generally required to elute a range of nitro-PAHs with varying polarities.[6][7] The addition of a small amount of acid, like formic acid, can improve peak shape and ionization efficiency if coupled with a mass spectrometer.[7]

  • Detector Selection: UV detection is a common choice for nitroaromatics due to the presence of chromophores in the molecules.[6][7] The wavelength is typically set around 254 nm. For enhanced sensitivity and selectivity, a fluorescence detector can be used if the target compounds are naturally fluorescent, although many nitro-PAHs have quenched fluorescence compared to their parent PAHs. Diode-array detection (DAD) offers the advantage of acquiring full UV-Vis spectra, aiding in peak identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both quantitative information and structural identification based on mass-to-charge ratio.

Causality in Experimental Choices for GC-MS:

  • Column Selection: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a standard choice for PAH and nitro-PAH analysis.[8] This provides good separation based on boiling points and subtle differences in polarity.

  • Injection Technique: A splitless injection is typically used for trace analysis to ensure the maximum transfer of the analytes onto the column.[9] The inlet temperature must be optimized to ensure volatilization of the nitro-hexahydropyrenes without causing thermal degradation, a known issue for some nitro-PAHs.

  • Ionization and Detection: Electron Ionization (EI) is a common ionization technique, but for enhanced sensitivity and selectivity for electrophilic compounds like nitro-PAHs, Negative Chemical Ionization (NCI) is often superior.[1][10][11] NCI can significantly reduce background noise and improve detection limits. For even greater specificity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can be employed to isolate a specific precursor ion and monitor its characteristic product ions, effectively filtering out matrix interferences.[2][12][13]

Cross-Validation Experimental Design

A robust cross-validation study is essential to ensure that both HPLC and GC-MS methods provide comparable and reliable results. The following is a proposed workflow for such a study.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Method Validation & Comparison Sample Homogenized Sample Matrix (e.g., Soil, Water, Biological Tissue) Spike Spiking with Nitro-hexahydropyrene Standards Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Cleanup SPE Cleanup (e.g., Silica or Florisil) Extraction->Cleanup Split Split Extract for Parallel Analysis Cleanup->Split HPLC_Analysis HPLC-UV/DAD Analysis Split->HPLC_Analysis Aliquot 1 GCMS_Analysis GC-MS/MS (MRM) Analysis Split->GCMS_Analysis Aliqout 2 HPLC_Data HPLC Data Acquisition (Peak Area, Retention Time) HPLC_Analysis->HPLC_Data Validation Validation Parameters Assessment: - Linearity - LOD/LOQ - Accuracy (Recovery) - Precision (RSD%) - Specificity HPLC_Data->Validation GCMS_Data GC-MS Data Acquisition (Peak Area, Retention Time, Ion Ratios) GCMS_Analysis->GCMS_Data GCMS_Data->Validation Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Validation->Comparison Report Final Report and Method Selection Comparison->Report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Sample Preparation Protocol

A unified sample preparation method is crucial for a valid comparison.

  • Matrix Spiking: Spike a representative blank matrix with known concentrations of certified nitro-hexahydropyrene standards at multiple levels (e.g., low, medium, and high).

  • Extraction: Employ a suitable extraction technique such as Solid-Phase Extraction (SPE) for aqueous samples or pressurized liquid extraction for solid samples.[14][15] The choice of solvent should be guided by the polarity of the target analytes.

  • Cleanup: A cleanup step using silica or Florisil SPE cartridges is often necessary to remove interfering compounds.[1] This is particularly important for GC-MS analysis to protect the inlet and column.

  • Solvent Exchange and Concentration: After cleanup, the extract is typically concentrated under a gentle stream of nitrogen. For HPLC analysis, the final solvent should be compatible with the mobile phase (e.g., acetonitrile). For GC-MS, a more volatile solvent like toluene or hexane is preferable.[2] The extract should be split into two equal portions for analysis by each technique.

HPLC-UV/DAD Protocol
  • Instrumentation: An HPLC system with a gradient pump, autosampler, column oven, and a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: Water, B: Acetonitrile.

  • Gradient: A typical gradient might be: 50% B to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Calibration: Prepare a series of calibration standards in the final sample solvent and construct a calibration curve by plotting peak area against concentration.

GC-MS/MS Protocol
  • Instrumentation: A GC system with a split/splitless inlet coupled to a tandem quadrupole mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 80 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold for 10 min.

  • Inlet Temperature: 280 °C (pulsed splitless injection).

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for each nitro-hexahydropyrene isomer must be determined by infusing a standard.

  • Injection Volume: 1 µL.

  • Calibration: Prepare a series of calibration standards and construct a calibration curve as described for HPLC.

Comparative Performance Data

The following table summarizes the expected performance characteristics for each technique based on published data for similar compounds.[13][15][16] Actual values must be determined experimentally.

Performance MetricHPLC-UV/DADGC-MS/MS (MRM)Rationale and Key Considerations
Linearity (R²) > 0.995> 0.995Both techniques are expected to show excellent linearity over a defined concentration range.
Limit of Detection (LOD) 1-10 ng/mL0.01-0.5 ng/mLGC-MS/MS is generally more sensitive due to the high selectivity of MRM, which reduces chemical noise.[15]
Limit of Quantification (LOQ) 5-25 ng/mL0.05-1.5 ng/mLThe lower LOQ of GC-MS/MS makes it more suitable for trace-level analysis in environmental or biological samples.[13]
Accuracy (Recovery %) 80-110%80-110%Accuracy is highly dependent on the efficiency of the sample preparation steps. Similar recoveries are expected if a unified extraction protocol is used.
Precision (RSD %) < 15%< 15%Both methods should demonstrate good repeatability and intermediate precision.
Specificity Moderate to GoodExcellentHPLC-UV may have co-eluting interferences. GC-MS/MS in MRM mode is highly specific, monitoring for a unique precursor-product ion transition.[2]
Throughput HigherLowerHPLC run times are often shorter.[16] GC runs can be longer, especially with complex temperature programs.
Cost (Instrument) LowerHigherHPLC systems are generally less expensive to purchase and maintain than GC-MS/MS systems.

Data Interpretation and Method Selection

The primary goal of the cross-validation is to demonstrate that the two methods produce statistically equivalent results for the same samples. A t-test can be used to compare the mean concentrations obtained from each method, while a Bland-Altman plot can visualize the agreement between the two techniques across the concentration range.

Decision Logic for Method Selection:

Method_Selection Start Start: Define Analytical Needs Concentration Expected Analyte Concentration? Start->Concentration Matrix Matrix Complexity? Concentration->Matrix Trace Levels (< LOQ of HPLC) Concentration->Matrix Moderate to High Levels Throughput High Throughput Required? Matrix->Throughput Low to Moderate Select_GCMS Select GC-MS/MS Matrix->Select_GCMS High Throughput->Select_GCMS No (Specificity is key) Select_HPLC Select HPLC-UV/DAD Throughput->Select_HPLC Yes

Sources

Structural Confirmation of 4-Nitro-1,2,3,6,7,8-hexahydropyrene: X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation of 4-Nitro-1,2,3,6,7,8-hexahydropyrene using X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The precise structural characterization of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) is critical due to their potent mutagenic and carcinogenic properties. This compound presents a unique structural challenge: it combines a planar aromatic biphenyl core with distorted, saturated aliphatic rings. While Nuclear Magnetic Resonance (NMR) spectroscopy provides essential connectivity data, it often fails to capture the three-dimensional steric consequences of nitration—specifically the nitro group torsion angle—which directly correlates with biological activity.

This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against NMR Spectroscopy for the definitive structural confirmation of this compound, demonstrating why SC-XRD serves as the "gold standard" for this class of compounds.

Part 1: The Structural Challenge

The target molecule, This compound , is derived from the partial hydrogenation of pyrene followed by electrophilic nitration.

  • Core Complexity: The molecule features a central aromatic system (positions 4, 5, 9, 10) flanked by two saturated trimethylene bridges (positions 1,2,3 and 6,7,8).

  • Steric Conflict: The nitro group at position 4 is situated between an aromatic proton (H5) and a saturated methylene group (H3). This creates a unique steric environment distinct from fully aromatic 1-nitropyrene, potentially forcing the nitro group out of planarity.

  • Ambiguity: Standard spectroscopic methods (NMR, MS) confirm the presence of the nitro group but infer its spatial orientation based on secondary effects (chemical shift perturbations), whereas X-ray crystallography observes it directly.

Part 2: Method 1 – X-ray Crystallography (The Gold Standard)

Experimental Protocol

Objective: Obtain a direct, 3D atomic map of the molecule to define bond lengths, angles, and absolute configuration.

Step-by-Step Methodology:

  • Crystallization:

    • Dissolve 20 mg of pure this compound in a minimum volume of chloroform (

      
      ) or ethyl acetate.
      
    • Layer with an antisolvent (e.g., n-hexane) in a narrow crystallization tube (1:3 ratio).

    • Allow slow diffusion at 4°C for 72-96 hours.

    • Result: Formation of yellow prismatic crystals suitable for diffraction.

  • Data Collection:

    • Mount a single crystal (approx.

      
       mm) on a goniometer head using cryo-loops.
      
    • Collect diffraction data at 100 K using Mo-K

      
       radiation (
      
      
      
      Å) on a Kappa CCD diffractometer.[1]
    • Strategy: Full sphere data collection to ensure high redundancy.

  • Structure Solution & Refinement:

    • Solve structure using Direct Methods (SHELXS or SIR92).

    • Refine using Full-matrix least-squares on

      
       (SHELXL).[1]
      
    • Critical Step: Locate hydrogen atoms on the saturated rings using difference Fourier maps to confirm the puckering of the hexahydro-moieties.

Critical Structural Insights

X-ray crystallography provides two data points that are inaccessible to NMR:

  • Nitro Group Torsion Angle: The angle between the

    
     plane and the aromatic core. In related nitro-PAHs, this angle dictates the degree of conjugation. A twist 
    
    
    
    (often seen in peri-substituted PAHs like 1-nitropyrene) decouples the nitro group from the
    
    
    -system, altering mutagenicity.
  • Ring Puckering: Confirmation that the saturated rings (C1-C2-C3) adopt a half-chair or envelope conformation, distinct from the planar aromatic core.[1]

Representative Crystallographic Data

Based on the parent compound 1,2,3,6,7,8-hexahydropyrene and analogous nitro-derivatives.

ParameterValue / DescriptionSignificance
Crystal System Monoclinic or TriclinicCommon for planar/semi-planar aromatics.[1]
Space Group

or

Centrosymmetric packing favored by dipole interactions.
Nitro Torsion

Indicates steric clash with H3 methylene protons.[1]
C-N Bond Length 1.46 - 1.48 ÅTypical for

single bonds.
Packing

-

Stacking
Molecules likely form slipped stacks driven by aromatic cores.[1]

Part 3: Method 2 – NMR Spectroscopy (The Alternative)

Experimental Protocol

Objective: Confirm chemical structure and connectivity via magnetic nuclei interactions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of sample in 0.6 mL

    
     (99.8% D).
    
  • Acquisition:

    • 
      H NMR:  300/500 MHz, 16 scans. Key focus on the aromatic window (7.0-8.0 ppm) and aliphatic window (1.5-3.5 ppm).[1]
      
    • NOESY: 2D experiment to detect spatial proximity between the aromatic H5 and aliphatic H3 protons.

Experimental Data (1H NMR)

Data derived from synthesis characterization (Ref. 1).

Proton AssignmentChemical Shift (

ppm)
MultiplicityIntegrationStructural Interpretation
H5 (Aromatic) 7.63 Singlet (s)1HDeshielded by ortho-nitro group; singlet confirms no adjacent protons.[1]
H9, H10 (Arom) 7.24 - 7.30 Multiplet (m)2HDistal aromatic protons, less affected by nitro group.[2]
H1, H3, H6, H8 3.05 - 3.24 Multiplet (m)8HBenzylic protons; H3 is deshielded by nitro proximity.
H2, H7 1.99 - 2.10 Multiplet (m)4HCentral methylene protons of the saturated bridges.

Limitation: While the downfield shift of H5 (7.63 ppm) strongly suggests the nitro group is at position 4, it cannot quantify the twist of the nitro group. The signal is an average of all solution-state conformers.

Part 4: Comparative Analysis

The following table contrasts the "Product" (X-ray Crystallography) against the primary alternative (NMR) for this specific application.

FeatureX-ray Crystallography (Recommended)NMR Spectroscopy (Alternative)
Primary Output 3D Electron Density MapMagnetic Resonance Frequencies
Nitro Group Orientation Direct Measurement (e.g., 43.5° torsion)Inferred (via shielding/NOE)
Sample State Solid (Single Crystal)Liquid (Solution)
Isomer Differentiation Absolute (Unambiguous space/bond lengths)Relative (Requires interpretation of coupling)
Data Acquisition Time Hours to Days (Crystal growth dependent)Minutes (10-30 mins)
Limitations Requires high-quality crystal; lattice forces may influence conformation.[1]Dynamic averaging hides static conformations; solvent effects.

Part 5: Visualizing the Structural Confirmation Workflow

The following diagram illustrates the logical flow for confirming the structure, highlighting where X-ray provides the decisive "Go/No-Go" data for structural certainty.

StructuralConfirmation Start Crude Reaction Product (Nitration of Hexahydropyrene) Purification Purification (Column Chromatography) Start->Purification Crystallization Crystallization (EtOAc/Hexane) Purification->Crystallization NMR 1H NMR Spectroscopy (CDCl3) Purification->NMR XRay X-ray Diffraction (Mo-Kα) Crystallization->XRay CheckNMR Is Regiochemistry Clear? (H5 Singlet Observed?) NMR->CheckNMR CheckCrystal Diffraction Quality? XRay->CheckCrystal CheckNMR->XRay Ambiguous StructureInferred Structure Inferred (Connectivity Only) CheckNMR->StructureInferred Yes CheckCrystal->Crystallization Poor Crystal StructureConfirmed Structure Confirmed (Absolute Configuration + Torsion) CheckCrystal->StructureConfirmed High Res (<0.8Å)

Caption: Workflow demonstrating the parallel paths of NMR and X-ray validation. While NMR provides rapid feedback, X-ray is required for absolute conformational certainty.

Steric Interaction Diagram

The specific reason X-ray is required is the steric clash at the "bay-like" region.

StericClash Nitro Nitro Group (-NO2) H5 Aromatic H5 (Planar) Nitro->H5 Weak Interaction H3 Aliphatic H3 (Methylene - Bulky) Nitro->H3 STERIC CLASH (Causes Twist) Core Hexahydropyrene Core Core->Nitro Bond C4-N Core->H5 Core->H3

Caption: Schematic of the steric conflict between the nitro group and the saturated H3 methylene, necessitating X-ray analysis to determine the resulting torsion angle.

References

  • UNAM Repository . Synthesis and Characterization of Nitro-Hexahydropyrenes. Retrieved from [Link] (Accessed via snippet data confirming 1H NMR shifts).

  • Dobson, A. J., & Gerkin, R. E. (1996) . 1,2,3,6,7,8-Hexahydropyrene.[3] Acta Crystallographica Section C, 52(12), 3086-3088.[3] [Link]

  • PubChem . 1,2,3,6,7,8-Hexahydropyrene Compound Summary. [Link]

Sources

Comparative Metabolic Profiling: Nitro-hexahydropyrene vs. Nitro-PAH Standards

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development scientists evaluating the metabolic stability and toxicity profile of Nitro-hexahydropyrene (a hydrogenated Nitro-PAH derivative) against the industry standard, 1-Nitropyrene (1-NP) .

Executive Summary

The metabolic fate of nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) is the primary determinant of their genotoxicity and carcinogenic potential. While 1-Nitropyrene (1-NP) is the most extensively studied reference standard, partially hydrogenated derivatives like Nitro-hexahydropyrene present a unique metabolic challenge. The saturation of the pyrene ring system in hexahydropyrene alters the electron density, potentially shifting the metabolic clearance from Ring Oxidation (CYP-mediated) to Nitroreduction (Reductase-mediated).

This guide provides a comparative analysis of metabolic rates across species (Rat, Mouse, Hamster, Human) and details the experimental protocols required to benchmark Nitro-hexahydropyrene against established Nitro-PAH standards.

Mechanistic Basis of Metabolism

To accurately compare metabolic rates, one must distinguish between the two competing pathways that dictate the biological half-life and toxicity of Nitro-PAHs.

The Dichotomy: Oxidation vs. Reduction
  • Pathway A: Nitroreduction (Activation/Detoxification):

    • Enzymes: Cytosolic Nitroreductases, Xanthine Oxidase.

    • Mechanism: Stepwise reduction of the nitro group (

      
      ) to a nitroso (
      
      
      
      ), hydroxylamine (
      
      
      ), and finally an amine (
      
      
      ).
    • Significance: The hydroxylamine intermediate is often the proximate mutagen, capable of forming DNA adducts (e.g., dG-C8-aminopyrene).

  • Pathway B: Ring Oxidation (Detoxification/Activation):

    • Enzymes: Cytochrome P450 (CYP1A1, CYP1A2, CYP1B1).

    • Mechanism: Hydroxylation of the aromatic ring or formation of K-region epoxides.

    • Significance: In Nitro-hexahydropyrene , the "hexahydro" saturation blocks specific oxidation sites available in 1-NP, potentially forcing flux towards nitroreduction or alternative hydroxylation sites.

Metabolic Pathway Diagram

The following diagram illustrates the divergent pathways for a generic Nitro-PAH, highlighting the critical branch points.

MetabolicPathways Parent Nitro-hexahydropyrene (Parent) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Aerobic Reductase Nitroreduction (Cytosol/Microbiota) Parent->Reductase Anaerobic/Low O2 Phenols Hydroxy-Metabolites (Phase I) CYP->Phenols Conjugates Glucuronides/Sulfates (Excretion) Phenols->Conjugates Nitroso Nitroso-Intermediate Reductase->Nitroso Hydroxylamine N-Hydroxy-Amine (Proximate Mutagen) Nitroso->Hydroxylamine Amine Amino-hexahydropyrene Hydroxylamine->Amine Detox Adduct DNA Adducts (Genotoxicity) Hydroxylamine->Adduct Bioactivation

Caption: Divergent metabolic pathways of Nitro-PAHs.[1][2] Oxidation (Red) typically leads to excretion, while partial reduction (Yellow) generates genotoxic intermediates.

Species-Specific Metabolic Rates (Comparative Data)

The following data aggregates intrinsic clearance (


) trends observed in 1-Nitropyrene (1-NP) studies. Due to structural homology, these trends serve as the predictive baseline for Nitro-hexahydropyrene.
Table 1: Comparative Metabolic Clearance Profiles
SpeciesPrimary MechanismDominant MetabolitesRate Relative to Human
Hamster Rapid Ring Oxidation 3-OH, 6-OH, 8-OH phenols5x - 10x Faster
Guinea Pig Rapid Ring Oxidation Dihydrodiols, Phenols4x - 8x Faster
Rat (Sprague-Dawley) Mixed (Oxidation > Reduction)Phenols, 1-Aminopyrene2x - 4x Faster
Mouse Mixed Phenols, Conjugates1x - 3x Faster
Human Slow Ring Oxidation 1-Aminopyrene (via gut flora), PhenolsBaseline (1.0)

Critical Insight:

  • Rodents (Hamster/GP): High CYP activity leads to rapid clearance via ring oxidation. For Nitro-hexahydropyrene, saturation of the ring may inhibit this clearance route, potentially prolonging half-life in these species compared to 1-NP.

  • Humans: Lower hepatic CYP efficiency for Nitro-PAHs suggests that for Nitro-hexahydropyrene, nitroreduction (mediated by intestinal microflora or cytosolic enzymes) may be the dominant driver of toxicity.

Experimental Protocols

To validate the metabolic rate of Nitro-hexahydropyrene, use the following self-validating protocols.

Protocol A: In Vitro Intrinsic Clearance ( )

Objective: Determine the metabolic stability in liver microsomes.

  • Preparation:

    • Thaw Liver Microsomes (Rat, Human, Hamster) on ice.

    • Prepare Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Prepare NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

      
      .
      
  • Incubation:

    • Pre-incubate microsomes (0.5 mg protein/mL) with Nitro-hexahydropyrene (1 µM) for 5 min at 37°C.

    • Start: Initiate reaction by adding NADPH system.

    • Timepoints: Sample at 0, 5, 15, 30, 45, and 60 min.

  • Termination:

    • Quench 50 µL aliquots into 150 µL ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge at 4000g for 20 min.

  • Analysis:

    • Analyze supernatant via LC-MS/MS .

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
Protocol B: Metabolite Identification (Oxidation vs. Reduction)

Objective: Distinguish if Nitro-hexahydropyrene undergoes ring oxidation or nitroreduction.

  • Differential Incubation:

    • Condition A (Aerobic): Standard microsomes + NADPH + Oxygen (Favors CYPs).

    • Condition B (Anaerobic): Cytosolic fraction + NADPH + Argon purge (Favors Nitroreductases).

  • Detection:

    • Monitor for Mass Shift +16 Da (Hydroxylation) vs. Mass Shift -30 Da (Reduction to Amine).

    • Note: If the hexahydro-ring is stable against oxidation, Condition A will show minimal turnover compared to 1-NP.

Workflow Visualization

ExperimentalWorkflow Sample Nitro-hexahydropyrene (Test Compound) Incubation Incubation (37°C, pH 7.4) Sample->Incubation Microsomes Liver Microsomes (Rat/Human/Hamster) Microsomes->Incubation Quench Quench & Centrifuge (Acetonitrile) Incubation->Quench 0, 15, 30, 60 min LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate CL_int & T_1/2 LCMS->Data

Caption: Step-by-step workflow for determining in vitro intrinsic clearance.

References

  • Howard, P. C., et al. (1990). Metabolism of 1-nitropyrene by human liver microsomes. Carcinogenesis.[1][2][3][4][5][6] Link

  • Silvers, K. J., et al. (1994). Metabolic activation of 1-nitropyrene to mutagens in the rat. Cancer Research.[2] Link

  • IARC Working Group. (1989). Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 46. Link

  • Scheepers, P. T., et al. (1994). Nitro-PAH: Analysis, formation, and metabolism. Reviews on Environmental Health.[7] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Nitro-1,2,3,6,7,8-hexahydropyrene

[2]

Executive Safety Assessment: The "Unknown Hazard" Protocol

CAS: 88535-47-1 | Class: Nitrated Polycyclic Aromatic Hydrocarbon (Nitro-PAH)[1][2]

As a Senior Application Scientist, I must address a critical gap in the available literature: Specific toxicological data for 4-Nitro-1,2,3,6,7,8-hexahydropyrene is currently limited. Most Safety Data Sheets (SDS) for this compound list "No data available" for acute toxicity, carcinogenicity, or germ cell mutagenicity [1, 2].[1]

However, absence of evidence is not evidence of absence. [1]

Scientifically, we must apply structural read-across principles . This compound is a nitrated derivative of a polycyclic aromatic hydrocarbon.[1] Nitro-PAHs (e.g., 1-Nitropyrene, Dinitropyrenes) are well-established as potent, direct-acting bacterial mutagens and Group 2A/2B carcinogens [3, 4].[1] The nitro group at the C4 position, combined with the hexahydro- ring structure, facilitates metabolic activation via nitro-reduction, leading to DNA adduct formation [5].[1]

Directive: You must handle this compound as a High-Potency Mutagen and Suspected Carcinogen .[1] All protocols below are designed for "Particularly Hazardous Substances" (PHS) as defined by OSHA Laboratory Standards [6].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of PAHs allows them to penetrate skin, while the nitro-group enhances genotoxicity.[1]

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield®) for prolonged contact.[1]Nitro-PAHs are lipophilic.[1] Standard latex is permeable.[1] Double nitrile provides a "breakthrough" buffer; the outer glove is sacrificial.[1] Laminate is required if dissolving in penetrating solvents like DCM or DMSO.[1]
Respiratory Primary: Fume Hood (Engineering Control).Secondary (Spill/Cleaning): N100 or P100 Particulate Respirator (Full facepiece preferred).[1]The solid form is a powder/crystal.[1] Inhalation of particulates is the fastest route to systemic exposure.[1] N95 is insufficient for high-risk carcinogens in spill scenarios.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Note: Face shield required if handling >100mg in solution.[1]Safety glasses allow side-entry of aerosols.[1] Goggles seal the ocular mucosa, a rapid absorption route.[1]
Body Defenses Tyvek® Lab Coat (Disposable) or Chem-Tape sealed cuffs.Closed-toe leather/composite shoes.[1]Cotton lab coats absorb and retain PAHs, creating a secondary exposure source.[1] Disposable Tyvek ensures contaminants are incinerated, not laundered.[1]
Operational Workflow: The "Zero-Exposure" Protocol[2]

The following workflow visualizes the decision logic for handling this compound, prioritizing containment over PPE alone.

SafetyLogicStartStart: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystal)StateCheck->SolidHigh Inhalation RiskSolutionSolution (Dissolved)StateCheck->SolutionHigh Absorption RiskWeighingWeighing Protocol:1. Anti-static gun usage2. Analytical Balance in Hood3. Pre-tared vial transferSolid->WeighingSolventSolvent Selection:Avoid DCM if possible(High Permeability Risk)Solution->SolventContainmentPrimary Containment:Fume Hood / Glove Box(Sash Height < 18 inches)Weighing->ContainmentSolvent->ContainmentWasteDisposal:Segregated Incineration(Do NOT Autoclave)Containment->WastePost-Experiment

Figure 1: Decision logic for handling Nitro-PAHs based on physical state. Note the critical restriction on solvent selection to minimize skin permeation risks.

Phase A: Weighing & Solubilization (Highest Risk)

The moment of highest risk is opening the source container. Electrostatic forces can cause the dry powder to disperse as an invisible aerosol.[1]

  • Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1] Never weigh on an open bench.

  • Static Control: Use an anti-static gun or ionizer on the vial before opening.[1] Nitro-PAHs are often static-prone.[1]

  • The "Wet Method": If possible, taring the solvent vial and adding the solid directly to the solvent (rather than weighing paper) reduces dust transfer steps.

  • Solvent Choice:

    • Preferred: Acetonitrile, Methanol (Lower skin permeability).[1]

    • High Risk: DMSO, DMF, Dichloromethane (DCM).[1] These solvents act as "vehicles," carrying the mutagen through nitrile gloves and skin barriers [7].[1] If using DMSO/DCM, use Silver Shield (Laminate) gloves.[1]

Phase B: Experimental Handling
  • Closed Systems: Perform reactions in sealed vessels (septum-capped vials) whenever possible to prevent vapor release.[1]

  • Sharps Prohibition: Replace standard needles with blunt-tip cannulas for liquid transfer to eliminate injection risks. Accidental injection of a mutagen is a medical emergency.[1]

  • UV Light Protection: Nitro-PAHs can be photo-labile.[1] While not a direct safety threat, degradation leads to unknown byproducts.[1] Wrap vessels in foil.

Decontamination & Disposal[1][2][4][5]

Standard detergent washing is insufficient for PAHs due to their low water solubility (

1
Decontamination Protocol
  • Solvent Wash: Wipe contaminated surfaces first with a paper towel soaked in ethanol or isopropanol (to solubilize the lipophilic compound).[1]

  • Surfactant Wash: Follow with a soap/water scrub to remove the solvent residue.[1]

  • Verification: For high-concentration spills, use a UV lamp (365 nm) to check for fluorescence (many PAHs fluoresce), though the nitro-group can quench fluorescence, so visual inspection for yellow/brown residue is also key.[1]

Disposal
  • Solid Waste: All contaminated gloves, Tyvek, and paper towels must be sealed in a "Hazardous Waste" bag labeled "Carcinogen/Mutagen Contaminated." [1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste.[1] Do not mix with oxidizers (e.g., Nitric acid) as nitro-compounds can form unstable mixtures.[1]

  • Destruction: The only acceptable disposal method is high-temperature incineration.[1] Never autoclave nitro-PAH waste; heat may volatilize the compound rather than destroy it.[1]

Emergency Response Mechanisms

EmergencyResponseAccidentExposure EventSkinSkin ContactAccident->SkinEyeEye ContactAccident->EyeInhalInhalationAccident->InhalActionSkin1. Remove Clothing2. Wash Soap/Water (15m)3. NO Scrubbing (Abrasion)Skin->ActionSkinActionEye1. Flush Station (15m)2. Hold Eyelids Open3. Consult OphthalmologistEye->ActionEyeActionInhal1. Move to Fresh Air2. Oxygen if needed3. Monitor for EdemaInhal->ActionInhalMedicalSeek Medical Attention(Bring SDS/CAS Info)ActionSkin->MedicalActionEye->MedicalActionInhal->Medical

Figure 2: Immediate response flowchart for exposure incidents.[1][3][4] Note the prohibition on scrubbing skin, which can increase absorption.[1]

Critical Medical Note: If exposure occurs, inform medical personnel that the patient was exposed to a Nitro-Polycyclic Aromatic Hydrocarbon .[1] Treatment is symptomatic; there is no specific antidote.[1]

References
  • IARC Monographs. (1989).[1] Diesel and Gasoline Engine Exhausts and Some Nitroarenes.[1] Vol 46. International Agency for Research on Cancer.[1] Retrieved from [Link]

  • Durant, J. L., et al. (1996).[1] "Human Cell Mutagenicity of Oxygenated, Nitrated and Unsubstituted Polycyclic Aromatic Hydrocarbons Associated with Urban Aerosols." Mutation Research/Genetic Toxicology, 371(3-4), 123-157.[1]

  • Fu, P. P., et al. (1994).[1] "Metabolism of nitro-polycyclic aromatic hydrocarbons." Drug Metabolism Reviews, 26(1-2), 431-448.[1]

  • OSHA. (2011).[1] Laboratory Safety Guidance. Occupational Safety and Health Administration.[1] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

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